6-Fluoro-2-methylquinolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXCHVFCJZJATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166590 | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-68-2 | |
| Record name | 6-Fluoro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-methylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Fluoro-2-methylquinolin-4-ol: Properties, Synthesis, and Applications
Abstract: 6-Fluoro-2-methylquinolin-4-ol (CAS No: 15912-68-2) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, recognized as a "privileged structure" in drug discovery, this molecule serves as a pivotal building block for a diverse range of functional molecules.[1][2] The strategic incorporation of a fluorine atom at the C6 position can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, making it a valuable modification in modern drug design.[1][3] This guide provides an in-depth overview of the fundamental properties, spectroscopic profile, established synthetic methodologies, and key applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical and Structural Properties
This compound is a solid organic compound whose core identity is defined by its quinoline nucleus substituted with a methyl group at position 2, a hydroxyl group at position 4, and a fluorine atom at position 6.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 15912-68-2 | [1] |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.17 g/mol | [1] |
| Melting Point | 273-277 °C | [4][5] |
| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)F | [6] |
Keto-Enol Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one).[1] Spectroscopic and computational studies on related structures suggest that the keto tautomer is often the more stable and predominant form, particularly in polar solvents.[7][8] This equilibrium is fundamental to the compound's reactivity and its spectroscopic signature.[1] The presence of water, for instance, can stabilize the keto form through hydrogen bonding, shifting the equilibrium.[7]
Caption: Tautomeric equilibrium of this compound.
Spectroscopic and Analytical Characterization
Robust characterization is essential for confirming the identity and purity of this compound. A multi-technique approach is standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure.[1]
-
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. The observed signals for the tautomeric form, 6-Fluoro-2-methylquinolin-4(1H)-one, are key for structural confirmation.[1]
-
¹³C NMR: Carbon NMR complements the proton data, identifying all unique carbon environments within the molecule.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and crucial tool.[1] The chemical shift of the fluorine at the C6 position is informative. For related 6-fluoroquinoline derivatives, signals have been reported in the range of -108 to -112 ppm.[1]
Mass Spectrometry (MS)
Infrared (IR) and UV-Visible Spectroscopy
-
IR Spectroscopy: This technique is used to identify key functional groups. The tautomeric equilibrium influences the spectrum, with characteristic bands for O-H (enol form) or N-H and C=O (keto form) vibrations being of primary interest.[1]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated quinoline system.
Synthesis of this compound
The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs and Conrad-Limpach reactions being the most common and reliable methods.[2][3] These pathways involve the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Conrad-Limpach Synthesis)
This protocol is based on established procedures for structurally related compounds and provides a solid foundation for laboratory synthesis.[9][10]
Step 1: Condensation to Form Enamine Intermediate
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Setup: Place the crude intermediate into a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a flask suitable for high-temperature reactions.
-
Reaction: Heat the mixture to approximately 250 °C. Maintain this temperature for 30-90 minutes, monitoring the reaction by TLC or LC-MS.
-
Workup & Precipitation: Cool the reaction mixture. If using Dowtherm A, add a non-polar solvent like hexane to precipitate the product.[2] If using a solvent like polyphosphoric acid (PPA), carefully pour the hot mixture into ice water with vigorous stirring to induce precipitation.[2]
-
Isolation: Collect the solid product by filtration, washing thoroughly with water (if PPA was used) or hexane (if Dowtherm A was used).
Step 3: Purification
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[2]
Applications in Research and Drug Discovery
This compound is not typically an end-product therapeutic but rather a high-value intermediate for synthesizing more complex, biologically active molecules.[1]
Caption: Major application pathways for the this compound scaffold.
Fluoroquinolone Antibiotics
The quinolone scaffold is the foundation of the fluoroquinolone class of antibiotics.[3][11] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[3] The introduction of a fluorine atom at the C6 position was a critical advancement, markedly improving antimicrobial activity and giving rise to clinically successful second-generation and later fluoroquinolones.[11] this compound serves as a key building block for accessing this pharmacophore.[1]
Anticancer Agents
Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancers in vitro.[1] The mechanisms can include topoisomerase inhibition and the induction of apoptosis.[3] The this compound core provides a platform for generating novel derivatives for screening as potential anticancer therapeutics.[12]
Photodynamic Therapy (PDT)
This compound has been utilized as a precursor in the synthesis of zinc(II) phthalocyanines.[1] These larger, complex molecules can act as photosensitizers in photodynamic therapy, a promising treatment modality for certain types of cancer.[1]
Platform for Further Diversification
The structure of this compound allows for further chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies.[1] For example, methods like Iridium-catalyzed C–H borylation can be used to introduce new functional groups at other positions on the ring system, allowing for the fine-tuning of pharmacological properties.[1]
Conclusion
This compound is a versatile and valuable heterocyclic building block with a well-defined set of physicochemical properties and established synthetic routes. Its significance is primarily realized in its role as a precursor to high-value compounds in medicinal chemistry. The presence of the quinoline core, combined with the strategic placement of a fluorine atom, makes it a compound of continuing interest for the development of novel antibiotics, anticancer agents, and other functional materials. This guide provides a foundational technical overview to support and facilitate future research and development efforts utilizing this important chemical scaffold.
References
- Benchchem. (n.d.). This compound | CAS 15912-68-2.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold.
- Benchchem. (n.d.). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
- Guidechem. (n.d.). This compound 15912-68-2 China.
- Benchchem. (n.d.). Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
- ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2.
- PubChemLite. (n.d.). This compound (C10H8FNO).
- MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- PubMed. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2.
- WuXi Biology. (n.d.). How about Tautomers?.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 6. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 6-Fluoro-2-methylquinolin-4-ol in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Fluorine Advantage
The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] Within this important class of heterocycles, 6-Fluoro-2-methylquinolin-4-ol has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents.
The strategic incorporation of a fluorine atom at the 6-position of the quinoline core is a key feature that imparts several advantageous properties to the molecule. Fluorination is a well-established strategy in modern drug design, as the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1] Specifically, the presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacological profile of the resulting compounds.[2] This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application in the development of next-generation therapeutics.
Physicochemical Properties and Tautomerism
This compound is a white to off-white crystalline solid with the molecular formula C₁₀H₈FNO.[3]
| Property | Value | Source |
| CAS Number | 15912-68-2 | [2] |
| Molecular Weight | 177.18 g/mol | [3] |
| Melting Point | 273-277 °C | [3] |
| Molecular Formula | C₁₀H₈FNO | [3] |
| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [2] |
An important characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. In the case of this compound, it exists in equilibrium with 6-Fluoro-2-methyl-1H-quinolin-4-one. The keto-form is generally favored in the solid state and in polar solvents. This tautomerism is a crucial consideration in its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through well-established cyclization reactions, primarily the Conrad-Limpach and Gould-Jacobs reactions.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.
Caption: The Conrad-Limpach synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol): [4][5]
Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Add anhydrous ethanol as a solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a three-neck flask equipped for high-temperature reactions, add a high-boiling point solvent such as Dowtherm A.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at ~250 °C for 30-60 minutes.
-
Cool the reaction mixture to below 100 °C, allowing the product to precipitate.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with hot toluene followed by hexanes to remove the high-boiling solvent.
-
Dry the product under vacuum to yield this compound.
Characterization of this compound
A suite of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
| Technique | Key Findings/Data | Source |
| ¹H NMR | The ¹H NMR spectrum of the tautomeric 6-Fluoro-2-methylquinolin-4(1H)-one form in DMSO-d₆ shows characteristic signals: a singlet for the N-H proton (~11.73 ppm), signals in the aromatic region (7.46-7.68 ppm), a singlet for the H3 proton (~5.93 ppm), and a singlet for the methyl group protons (~2.35 ppm). | [2] |
| ¹⁹F NMR | The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and position of the fluorine atom. For related 6-fluoroquinoline derivatives, the fluorine signal appears in the range of -108 to -112 ppm in CDCl₃. | [2] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The predicted m/z for [M+H]⁺ is 178.06627. | [6] |
Applications in Drug Discovery and Development
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[1]
Caption: A generalized workflow for the utilization of this compound in drug discovery.
Anticancer Applications
Derivatives of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancer cells in vitro.[2] The mechanism of action for some quinoline-based anticancer agents involves the inhibition of key enzymes in nucleotide biosynthesis. For instance, a structurally related compound, NSC 368390, has been shown to be a potent inhibitor of dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine nucleotide biosynthesis pathway. This inhibition leads to the depletion of precursors for RNA and DNA synthesis, ultimately resulting in cancer cell death.
Antimicrobial Applications
The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics.[1] this compound serves as a key intermediate in accessing the core structure of these important drugs.[2] The fluorine atom at the 6-position is known to enhance the antibacterial potency of fluoroquinolones.
Photodynamic Therapy (PDT)
An emerging application of this building block is in the synthesis of photosensitizers for photodynamic therapy (PDT), a promising cancer treatment modality.[2] this compound has been used in the preparation of zinc(II) phthalocyanines, which can be activated by light to produce reactive oxygen species that selectively destroy cancer cells.
Conclusion and Future Perspectives
This compound is a chemical building block of significant strategic importance in medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties conferred by the fluorine substituent, makes it an attractive starting material for the development of a diverse array of therapeutic agents. The demonstrated and hypothesized biological activities of its derivatives in oncology and infectious diseases highlight the untapped potential of this scaffold. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and hold the promise of delivering new and effective treatments for a range of human diseases.
References
- Supporting Information for a scientific article. (n.d.). [No specific title available].
- ResearchGate. (n.d.). Schematic illustration of the workflow of the present study.
- National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem.
- PubChemLite. (n.d.). This compound (C10H8FNO).
- ResearchGate. (n.d.). Graphical representation of quinoline ring in various biological applications.
- National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- National Center for Biotechnology Information. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]
- ResearchGate. (2025). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem.
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II.
- MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.
Sources
A Comprehensive Technical Guide to 6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2): Properties and Applications in Drug Discovery
Introduction
6-Fluoro-2-methylquinolin-4-ol, identified by CAS number 15912-68-2, is a fluorinated quinoline derivative that has emerged as a pivotal building block in the landscape of medicinal chemistry and drug discovery. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a fluorine atom at the 6-position significantly enhances the molecule's pharmacological profile, often improving metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound exists in tautomeric equilibrium with its keto form, 6-fluoro-2-methyl-1H-quinolin-4-one.[3] This characteristic is crucial to its reactivity and biological activity. The compound presents as a white to almost white crystalline powder.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15912-68-2 | [3] |
| Molecular Formula | C₁₀H₈FNO | [3] |
| Molecular Weight | 177.18 g/mol | [3] |
| Melting Point | 273-277 °C | [3] |
| Boiling Point (Predicted) | 316.7 ± 37.0 °C | [3] |
| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Storage Temperature | Room Temperature, Sealed in dry | [3] |
| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cc(O)c2cc(F)ccc2n1 | [4] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structure. While detailed experimental spectra are proprietary to various suppliers, theoretical calculations and data from analogous structures provide expected chemical shifts.[5][6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods provide crucial information regarding the functional groups and electronic transitions within the molecule, reflecting its tautomeric nature.[2]
Synthetic Pathways
The synthesis of this compound can be approached through several established routes, primarily involving the construction of the quinoline core.
Conrad-Limpach Synthesis
A prevalent and robust method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[8][9][10] This two-step process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[11][12]
Caption: Balz-Schiemann reaction for the synthesis of this compound.
Experimental Protocol (General Procedure): [13][14][15]
-
Dissolve 6-Amino-2-methylquinolin-4-ol in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., diethyl ether).
-
Carefully heat the dry diazonium salt. The thermal decomposition will yield the desired this compound, along with nitrogen gas and boron trifluoride.
-
The product can be purified by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents. [2]
Precursor for Fluoroquinolone Antibiotics
The 4-quinolone core is the key pharmacophore of fluoroquinolone antibiotics. [1]this compound provides the essential fluorinated quinoline scaffold for the synthesis of new and potent antibacterial agents. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division. [16]The fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability, thereby increasing antibacterial activity. [16][17]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Scaffold for Anticancer Agents
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as kinase inhibition and topoisomerase inhibition. [1][18][19]The electron-withdrawing nature of the fluorine atom in this compound can enhance interactions with biological targets, making it a valuable starting material for the synthesis of novel antiproliferative compounds. [1]Derivatives have shown potent activity against various human cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancers in vitro. [2][20]
Intermediate in Photodynamic Therapy (PDT) Agents
This compound has been utilized in the preparation of photosensitizers, such as zinc(II) phthalocyanines, for use in photodynamic therapy (PDT). [2][21]PDT is a cancer treatment modality that uses a photosensitizing agent, which, upon activation by light of a specific wavelength, generates reactive oxygen species that lead to cancer cell death. [21]The incorporation of the fluoro-methylquinolin moiety can influence the photophysical and photochemical properties of the phthalocyanine, potentially enhancing its efficacy as a PDT agent. [22][23] Table 2: Summary of Applications and Derived Compounds
| Application Area | Example of Derived Compound Class | Therapeutic Target/Mechanism | Source(s) |
| Antibacterial | Fluoroquinolone Antibiotics | DNA Gyrase and Topoisomerase IV | [1][16][24] |
| Anticancer | Substituted Quinolines/Quinazolinones | Kinase Inhibition, Topoisomerase Inhibition | [1][18][25] |
| Photodynamic Therapy | Zinc(II) Phthalocyanines | Generation of Reactive Oxygen Species | [2][21] |
Safety and Handling
This compound is classified as an irritant. [4]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. [4]It should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile fluorinated building block in modern drug discovery. Its established synthetic routes and the demonstrated biological potential of its derivatives in antibacterial, anticancer, and photodynamic therapies underscore its significance. The strategic placement of the fluorine atom enhances its pharmacological properties, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug development endeavors.
References
- An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.
- Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Chemistry.
- This compound|CAS 15912-68-2. Benchchem.
- Novel phthalocyanines bearing fluoro-methylquinolin substituents: Synthesis, characterization, photophysical and photochemical properties. CoLab.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Conrad–Limpach synthesis. Wikipedia.
- Balz–Schiemann reaction. Wikipedia.
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Conrad-Limpach Reaction. Cambridge University Press.
- Synthesis of Novel Asymmetric Zinc (II) Phthalocyanines Bearing Octadecyloxyl and Glucosyl Groups. PMC - NIH.
- The synthetic pathway for the preparation of zinc(II)phthalocyanines (4a–c).
- Balz-Schiemann Reaction.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
- Conrad-Limpach Synthesis. SynArchive.
- 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2. Sigma-Aldrich.
- 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Novel phthalocyanines bearing fluoro-methylquinolin substituents: Synthesis, characterization, photophysical and photochemical properties.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry.
- SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H).
- 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum. ChemicalBook.
- Synthesis of asymmetric zinc(II) phthalocyanines with two different functional groups & spectroscopic properties and photodynamic activity for photodynamic therapy. Semantic Scholar.
- 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2. ChemicalBook.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. HETEROCYCLES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 20. pubs.vensel.org [pubs.vensel.org]
- 21. colab.ws [colab.ws]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of asymmetric zinc(II) phthalocyanines with two different functional groups & spectroscopic properties and photodynamic activity for photodynamic therapy. | Semantic Scholar [semanticscholar.org]
- 24. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 25. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fluorination in Quinoline Derivatives: A Technical Guide for Drug Development
Introduction: Marrying a Privileged Scaffold with a "Magic" Element
The quinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure is a common feature in natural alkaloids like quinine and has been the foundation for numerous synthetic drugs across a wide range of therapeutic areas, from infectious diseases to oncology.[1][2] However, the true potential of this scaffold is often unlocked through strategic chemical modification. Among the various tools in the medicinal chemist's arsenal, the introduction of fluorine stands out for its profound and often predictable impact on a molecule's properties.[3]
Fluorine, the most electronegative element, is often called the "magic element" of drug design. Its substitution for hydrogen, an atom of comparable size, can dramatically alter a molecule's electronic profile, metabolic stability, lipophilicity, and binding interactions without causing significant steric disruption.[4][5][6] This guide provides an in-depth analysis of the synergistic relationship between the quinoline scaffold and fluorine substitution. We will explore the fundamental physicochemical consequences of fluorination, detail synthetic strategies, and examine real-world case studies to illustrate how this powerful combination is leveraged to create safer, more effective therapeutics.
Part 1: The Physicochemical Transformation: How Fluorine Sculpts Molecular Properties
The decision to introduce fluorine is a strategic one, aimed at predictably modulating a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic interactions.
Modulation of Lipophilicity and Basicity (pKa)
A molecule's ability to permeate biological membranes and its solubility are governed by a delicate balance of lipophilicity (logP/logD) and basicity (pKa). Fluorination provides a powerful handle to tune these critical parameters.
-
Lipophilicity (logP/logD): The replacement of a hydrogen atom with fluorine generally increases lipophilicity.[6] This is because the C-F bond is more hydrophobic than the C-H bond.[4] However, the effect is highly context-dependent, influenced by the position and number of fluorine atoms.[7][8] For instance, a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake.[9]
-
Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed on the quinoline ring, it pulls electron density away from the heterocyclic nitrogen atom, making it less basic (i.e., lowering its pKa).[5] This reduction in basicity can be highly advantageous, as it decreases the likelihood of the compound being protonated at physiological pH. A less basic molecule is often more membrane-permeable, leading to improved oral bioavailability.[5]
| Compound | Substitution | Effect on Lipophilicity (Calculated logP) | Effect on Basicity (Calculated pKa) |
| Quinoline | None | 2.03 | 4.90 |
| 6-Fluoroquinoline | C-6 Fluorine | 2.27 | 3.75 |
| 8-Fluoroquinoline | C-8 Fluorine | 2.29 | 3.21 |
| 7-(Trifluoromethyl)quinoline | C-7 CF3 Group | 3.45 | 3.15 |
Table 1: Predicted impact of fluorination on the lipophilicity and basicity of the quinoline scaffold. (Note: Values are estimations from chemical modeling software and serve for comparative purposes.)
Enhancing Metabolic Stability
One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[4][5] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often by hydroxylating susceptible C-H bonds. Replacing a hydrogen atom at such a site with a fluorine atom can effectively halt this process.[10][11] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage.[5][9] This "metabolic shielding" can significantly increase a drug's in vivo half-life, reduce patient-to-patient variability, and lower the required therapeutic dose.[9][10]
Engineering Binding Interactions
Beyond its effects on bulk properties, fluorine can participate in unique and favorable non-covalent interactions within a protein's binding pocket.[3][12] The polarized C-F bond can act as a hydrogen bond acceptor and engage in dipole-dipole or multipolar interactions with backbone amides or other polar residues.[6][13] These interactions, though individually weak (0.1-0.4 kcal/mol), can cumulatively enhance binding affinity and selectivity for the target protein.[12]
Part 2: Synthetic Strategies for Accessing Fluorinated Quinolines
The method chosen for introducing fluorine into the quinoline scaffold is a critical decision that impacts yield, scalability, and the potential for isomer formation. The choice is broadly divided between "building block" approaches and "late-stage" fluorination.
The Building Block Approach: A Reliable Foundation
The most common and robust strategy involves using a pre-fluorinated starting material, such as a fluorinated aniline, and constructing the quinoline ring around it.[1][14] This approach offers excellent control over the position of the fluorine atom. Classic named reactions like the Skraup, Doebner-von Miller, or Gould-Jacobs reactions are frequently employed.[14]
This protocol describes the synthesis of a 7-fluoro-4-hydroxyquinoline, a key intermediate for many fluoroquinolone antibiotics.
Objective: To synthesize 7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester from 3-fluoroaniline.
Methodology:
-
Step 1: Condensation.
-
To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Causality: EMME serves as the three-carbon fragment required to form the pyridine ring. The reaction is typically performed at room temperature and proceeds via a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of EMME.
-
Heat the mixture to reflux for 2-4 hours to drive the condensation to completion, forming the enamine intermediate. Monitor by TLC until the starting aniline is consumed.
-
-
Step 2: Thermal Cyclization.
-
Remove the reaction solvent under reduced pressure.
-
Add the resulting crude enamine to a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (a 6-π electrocyclization) to occur, forming the quinoline ring system. This is the critical ring-closing step. The reaction is self-validating; successful cyclization is indicated by the formation of a solid precipitate upon cooling.
-
-
Step 3: Isolation and Purification.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
-
Part 3: Fluorination in Action: Therapeutic Case Studies
The true impact of fluorination is best understood through its application in successful drug development programs. The quinoline scaffold has been a fertile ground for such success stories.
Antibacterials: The Fluoroquinolone Revolution
Perhaps the most famous example is the class of fluoroquinolone antibiotics. The journey began with nalidixic acid, a non-fluorinated quinolone with a limited spectrum of activity.[15] The breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7.[16]
-
Mechanism of Action: Fluoroquinolones inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][18][19][20] These enzymes are responsible for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex, the drugs block the progression of the replication fork, leading to DNA strand breaks and rapid cell death.[18][19]
-
Role of C-6 Fluorine: The C-6 fluorine atom is critical for this activity. It enhances the binding affinity of the drug for the DNA gyrase enzyme and is thought to improve cell penetration.[3] This single atomic substitution dramatically broadened the antibacterial spectrum to include both Gram-negative and many Gram-positive bacteria and significantly increased potency.[][20]
| Compound | C-6 Substitution | Relative Potency (vs. Gram-Negative Bacteria) |
| Nalidixic Acid | H | 1x |
| Norfloxacin | F | ~100x |
| Ciprofloxacin | F | ~250x |
Table 2: Illustrative comparison of potency demonstrating the profound effect of the C-6 fluorine atom in the quinolone antibiotic class.
Anticancer Agents
The quinoline scaffold is also prevalent in modern oncology, particularly in the development of kinase inhibitors.[2][21] Fluorination is used here to enhance selectivity, improve pharmacokinetic properties, and increase potency.[13] For example, in the development of inhibitors for Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key target in angiogenesis, fluorinated quinoline derivatives have shown significant promise.[22] A fluorine substituent on a phenyl ring attached to the quinoline core can enhance binding in the hydrophobic pocket of the kinase's active site and block metabolic degradation, leading to a more durable therapeutic effect.[13][23][24]
Conclusion and Future Outlook
The strategic incorporation of fluorine into the privileged quinoline scaffold is a validated and powerful strategy in modern drug discovery. From modulating fundamental physicochemical properties like pKa and lipophilicity to enhancing metabolic stability and creating specific, high-affinity binding interactions, fluorination has proven indispensable. The success of the fluoroquinolone antibiotics and the continued emergence of fluorinated quinolines in oncology pipelines are testaments to the power of this approach.[1][23][25]
Looking forward, the field is moving towards more sophisticated applications of fluorine. The use of emerging fluorinated motifs like trifluoromethylthio (–SCF3) and difluoromethyl (–CF2H) groups offers new ways to modulate electronic and steric properties. As our understanding of fluorine's subtle effects on molecular conformation and protein-ligand interactions deepens, we can expect the rational design of fluorinated quinoline derivatives to yield even more selective, potent, and safe medicines for a host of human diseases.
References
- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
- El-Sayed, N. N. E., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 12(1), 1-10.
- Harel, D., & Schmitzer, A. R. (2011). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Current Topics in Medicinal Chemistry, 11(5), 588-601.
- Jackson, D. A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5188.
- Lipunova, G. N., et al. (2014). Fluorinated Quinolines: Synthesis, Properties and Applications. In: Fluorine in Heterocyclic Chemistry. Springer, Cham.
- Hryniuk, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 498.
- QuimicaOrganica.org. (2010). Synthesis of Fluoroquinolone Antibiotics.
- Galli, C. (2016). Noncovalent fluorous interactions: new approaches for drug discovery and drug delivery. AIR Unimi.
- Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
- International Journal of Research and Analytical Reviews (IJRAR). (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy.
- Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 23(11), 2999.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Kumar, S., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Al-Ostath, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-20.
- Szymański, P., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 9, 706981.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology, 42(5), 514-523.
- Fallacara, A. L., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 543-559.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215.
- ResearchGate. (2023). Some commercialized pesticides or drugs with fluorinated quinoline derivatives.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.
- Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 23. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Frontier of Fluorinated Quinolines: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold, a privileged heterocyclic system in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach, significantly enhancing the pharmacological properties of these molecules. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of fluorinated quinolines, extending beyond their well-established role as antibacterial agents. We will delve into their mechanisms of action in oncology, neurodegenerative diseases, and virology, supported by experimental insights and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated quinolines in their therapeutic discovery programs.
The Power of Fluorine in Quinoline-Based Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, profoundly influence a molecule's physicochemical characteristics.[1] In the context of quinoline derivatives, fluorination can dramatically alter electron distribution, lipophilicity, metabolic stability, and binding affinities for biological targets.[1] This often translates to improved potency, enhanced metabolic stability leading to longer in-vivo half-lives, and better membrane permeability, all of which are desirable traits for therapeutic agents.[1]
Beyond Antibacterials: The Expanding Therapeutic Landscape
While the impact of fluoroquinolones on infectious diseases is undeniable, the therapeutic potential of fluorinated quinolines extends far beyond this initial application. The versatility of the fluorinated quinoline scaffold has enabled the development of potent and selective inhibitors for a range of molecular targets implicated in complex diseases.
Oncology: A New Generation of Kinase Inhibitors
Fluorinated quinolines have emerged as a significant class of anticancer agents, with several compounds gaining FDA approval. Their primary mechanism of action in oncology often involves the inhibition of protein kinases, enzymes that play a critical role in cancer cell signaling, proliferation, and survival.[2]
Key Examples and Mechanisms:
-
Cabozantinib: This multi-targeted tyrosine kinase inhibitor potently inhibits MET, VEGFR-1/-2/-3, and AXL, thereby reducing tumor angiogenesis, invasion, and metastatic potential.[3][4][5] It is approved for the treatment of certain types of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[6] By simultaneously targeting multiple pathways, cabozantinib can overcome resistance mechanisms that may arise with single-target inhibitors.[4][5]
The following diagram illustrates the signaling pathways targeted by these fluorinated quinoline kinase inhibitors.
Caption: Signaling pathways targeted by Cabozantinib and Lenvatinib.
Quantitative Data on Anticancer Activity:
| Compound | Target(s) | Cancer Type | IC50/Ki | Reference |
| Cabozantinib | c-Met | Leukemia, CNS, Breast | 19 nM (derivative 27) | [12] |
| Lenvatinib | VEGFR2 | - | 4 nM | [9] |
| Fluorinated Quinoline 6f | - | Triple-Negative Breast Cancer (MDA-MB-468) | 2.0 μM | [13] |
| Fluorinated Quinoline 6d | - | Triple-Negative Breast Cancer (MDA-MB-468) | 2.5 μM | [13] |
Neurodegenerative Diseases: Modulating Metal Homeostasis and Enzyme Activity
The application of fluorinated quinolines in neurodegenerative disorders, particularly Alzheimer's disease, is a promising area of research. Their mechanisms in this context are multifaceted, involving the modulation of metal ion homeostasis and the inhibition of key enzymes.
Metal Ionophoresis:
An accumulation of metal ions like copper, zinc, and iron in the brain is implicated in the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[14][15] Fluorinated 8-hydroxyquinoline derivatives, such as clioquinol, can act as metal ionophores.[14][16][17] These compounds chelate excess metal ions and facilitate their redistribution, thereby disrupting Aβ aggregation and reducing oxidative stress.[14][16][17]
Caption: Mechanism of fluorinated 8-hydroxyquinolines in Alzheimer's disease.
Enzyme Inhibition:
Another therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[18][19] Reduced acetylcholine levels are associated with cognitive decline. Certain quinoline derivatives have shown potent and selective inhibition of AChE.[18][19][20]
Quantitative Data in Neurodegenerative Disease Models:
| Compound | Mechanism | Disease Model | EC50/IC50 | Reference |
| Fluorinated 8-HQ (Compound 15) | Metal Ionophore (Cu uptake) | - | 6-40 fold increase | [14] |
| Fluorinated 8-HQ (Compound 28) | Metal Ionophore (Cu uptake) | - | 10-fold increase | [14] |
| Quinolinone (QN8) | AChE Inhibition | - | 0.29 µM | [19][20] |
Virology: Targeting Viral Replication
The antiviral potential of fluorinated quinolines is an emerging field with significant promise. Research has demonstrated their activity against various viruses, including Human Immunodeficiency Virus (HIV).
Mechanism of Action against HIV:
Some fluorinated quinoline derivatives have been shown to inhibit HIV replication. One proposed mechanism involves the inhibition of HIV transcription, a crucial step in the viral life cycle.[21] This inhibition is mediated through the modulation of transcription factors such as NF-κB and Sp1.[21]
Caption: Antiviral mechanism of fluorinated quinolines against HIV.
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated quinoline and a key biological assay.
Synthesis of a Fluorinated 8-Hydroxyquinoline Derivative
This protocol describes a general method for the synthesis of fluorinated 8-hydroxyquinoline derivatives, which can be adapted based on the desired substitution pattern. The Skraup synthesis is a classic and versatile method for this purpose.[22]
Materials:
-
Fluorinated o-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Sodium Hydroxide solution
-
Ethanol
-
Appropriate glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add the fluorinated o-aminophenol.
-
Addition of Reagents: Slowly add a mixture of glycerol and concentrated sulfuric acid to the flask while stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Oxidation: Add o-nitrophenol to the reaction mixture.
-
Heating: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture and carefully pour it into a large volume of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution. The crude product may precipitate or can be extracted with an appropriate organic solvent.
-
Purification: The crude product is then purified by recrystallization from ethanol or by column chromatography to yield the pure fluorinated 8-hydroxyquinoline.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a fluorinated quinoline compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Fluorinated quinoline compound (test inhibitor)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the fluorinated quinoline compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the serially diluted fluorinated quinoline compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The therapeutic landscape of fluorinated quinolines is rapidly evolving. Their proven success as antibacterial agents has paved the way for their exploration in more complex and challenging disease areas. The ability to fine-tune their pharmacological properties through strategic fluorination makes them an incredibly versatile scaffold for drug discovery.
Future research will likely focus on:
-
Improving Selectivity: Designing next-generation fluorinated quinolines with enhanced selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.
-
Overcoming Resistance: Developing novel derivatives that can circumvent drug resistance mechanisms, particularly in oncology.
-
Expanding Applications: Investigating their potential in other therapeutic areas, such as inflammatory diseases and parasitic infections.
References
- Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology-Textbook.com.
- Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Lenvima.
- Lenvatinib. (n.d.). In Wikipedia.
- [Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer, 104(5), 456-464. [Link]
- Lenvatinib. (2024). In StatPearls.
- Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. (2015). ACS Chemical Neuroscience, 6(10), 1731-1740. [Link]
- The mechanism of action of clioquinol for the treatment of Alzheimer's disease. (2018). University of Melbourne. [Link]
- What is the mechanism of action of Cabozantinib? (2025). Patsnap Synapse.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4888. [Link]
- What is the mechanism of Lenvatinib mesylate? (2024). Patsnap Synapse.
- The mechanism of action of Clioquinol for the treatment of Alzheimer's disease. (2018). CORE. [Link]
- Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (2021). Scientific Reports, 11(1), 1-13. [Link]
- The action and resistance mechanisms of Lenvatinib in liver cancer. (2022). Frontiers in Oncology, 12, 969489. [Link]
- Cabozantinib. (2025). MedlinePlus.
- Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2647-2661. [Link]
- Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. (2009). Fundamental & Clinical Pharmacology, 23(6), 629-637. [Link]
- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. (2009). Fundamental & Clinical Pharmacology, 23(6), 629-637. [Link]
- The mechanism of action of clioquinol for the treatment of Alzheimer's disease. (2018). Semantic Scholar. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(2), 224-228. [Link]
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity, e202401629. [Link]
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(17), 3875. [Link]
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. [Link]
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]
- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrobial Agents and Chemotherapy, 66(2), e01715-21. [Link]
- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrobial Agents and Chemotherapy, 66(2), e01715-21. [Link]
- Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2021). ACS Medicinal Chemistry Letters, 12(5), 841-846. [Link]
- Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. (n.d.).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
- Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (2010). Antiviral Research, 85(2), 387-394. [Link]
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2017). Accounts of Chemical Research, 50(9), 2135-2144. [Link]
- Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1918-1924. [Link]
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]
- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2022). IRIS. [Link]
- Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). International Journal of Molecular Sciences, 21(11), 3913. [Link]
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Advances, 12(48), 31235-31258. [Link]
- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). Current Pharmaceutical Design, 21(39), 5725-5735. [Link]
- Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors. (2016). Molecules, 21(2), 198. [Link]
- Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives. (2021). Molecules, 26(11), 3326. [Link]
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2021). Journal of Molecular Structure, 1230, 129888. [Link]
- Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2025).
- Metal Ions in Alzheimer's Disease: A Key Role or Not? (2019). Accounts of Chemical Research, 52(7), 2016-2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 7. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 8. Lenvatinib - Wikipedia [en.wikipedia.org]
- 9. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 11. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal Ions in Alzheimer's Disease: A Key Role or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
hypothesized biological activities of 6-Fluoro-2-methylquinolin-4-ol.
An In-Depth Technical Guide Topic: Hypothesized Biological Activities of 6-Fluoro-2-methylquinolin-4-ol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a fluorinated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[1] While direct and extensive biological data for this specific molecule is sparse in public literature, its structural features provide a robust foundation for hypothesizing significant therapeutic potential. The presence of a fluorine atom at the C-6 position is a well-established strategy for enhancing the potency of antibacterial agents, as seen in the vast class of fluoroquinolone antibiotics.[][3] Furthermore, the quinoline core is integral to numerous compounds demonstrating anticancer, anti-inflammatory, and other pharmacological activities.[4][5][6]
This technical guide serves as a foundational document for researchers seeking to explore the bioactivity of this compound. It moves beyond a simple literature review to provide a Senior Application Scientist's perspective on why certain activities are plausible and how they can be systematically validated. We will delve into the mechanistic rationale for three primary hypothesized activities—antibacterial, anticancer, and anti-inflammatory—and provide detailed, self-validating experimental workflows and protocols to guide laboratory investigation. The overarching goal is to equip drug discovery professionals with the scientific logic and practical methodologies required to unlock the potential of this promising chemical scaffold.
The this compound Scaffold: A Structural Rationale for Bioactivity
The therapeutic potential of this compound can be inferred from its core structural components, each contributing to its hypothesized pharmacological profile.
-
The Quinoline Core: This bicyclic aromatic heterocycle is a cornerstone of medicinal chemistry, found in natural products like quinine and synthetic drugs with a wide array of functions, including antimalarial, anticancer, and antibacterial properties.[5][6][7] Its rigid structure provides a versatile platform for functionalization, enabling precise tuning of its interaction with biological targets.[8]
-
C-6 Fluorine Substitution: The introduction of a fluorine atom at the C-6 position is arguably the most critical feature for hypothesizing bioactivity. In the context of quinolone antibiotics, this modification is known to dramatically enhance antibacterial potency.[3][9] The high electronegativity of fluorine can increase the binding affinity of the molecule to its target enzymes and improve crucial pharmacokinetic properties like cell membrane permeability and metabolic stability.[1][]
-
C-4 Hydroxyl Group (Quinolone Tautomer): The compound exists in equilibrium with its tautomeric form, 6-Fluoro-2-methylquinolin-4(1H)-one.[1] This 4-quinolone moiety is a key pharmacophore, particularly for antibacterial agents, as it is essential for chelating with DNA and the target topoisomerase enzymes.[8]
-
C-2 Methyl Group: While modifications at the C-2 position can be less critical than other sites, the methyl group can still influence target binding, specificity, and the overall steric and electronic profile of the molecule.[10][11]
Hypothesized Activity I: Broad-Spectrum Antibacterial Agent
The most compelling hypothesis for this compound is its potential as an antibacterial agent, owing to its direct structural analogy to the fluoroquinolone class of antibiotics.[1]
Scientific Rationale
Fluoroquinolones are a clinically vital class of antibiotics characterized by a 6-fluoro-substituted quinolone ring.[][3] Studies have confirmed that the C-6 fluorine atom enhances the inhibition of DNA gyrase, a primary bacterial target, thereby boosting antibacterial activity.[] Given that this compound possesses this exact feature, it is logical to postulate that it will exhibit a similar mechanism of action.[8][10]
Hypothesized Mechanism of Action: Dual Topoisomerase Inhibition
The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[13][14] By binding to and stabilizing the enzyme-DNA complex, the compound is hypothesized to trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[12][13] This leads to a cascade of events, including the blockage of DNA replication and the generation of lethal double-strand DNA breaks, ultimately resulting in bacterial cell death.[12][14] Inhibition of DNA gyrase is typically the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][14]
Proposed Experimental Validation Workflow
A hierarchical screening approach is essential to efficiently characterize the antibacterial potential. The causality behind this workflow is to first establish broad activity, then determine potency and spectrum, and finally confirm the mechanism of action.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard for determining the MIC of a potential antimicrobial agent. This is the foundational experiment because it quantitatively measures the lowest concentration of the drug that prevents visible bacterial growth, providing a direct measure of potency.
-
Preparation of Materials:
-
Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). The choice of DMSO is due to its ability to dissolve a wide range of organic compounds while having minimal toxicity at the low final concentrations used in the assay.
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Culture them overnight in Mueller-Hinton Broth (MHB).
-
Assay Plate: Use sterile 96-well flat-bottom microtiter plates.
-
-
Assay Procedure:
-
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB. This creates a concentration gradient to pinpoint the MIC. For example, from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. This standardized inoculum size is critical for reproducibility.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls (Self-Validating System):
-
Positive Control: Wells with bacterial inoculum and MHB but no compound. This must show robust growth.
-
Negative Control: Wells with MHB and the highest concentration of the compound but no bacteria. This must show no growth and confirms media sterility.
-
Solvent Control: Wells with bacteria and the highest concentration of DMSO used in the assay. This ensures the solvent itself is not inhibiting bacterial growth.
-
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Hypothesized Activity II: Anticancer Agent
The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity, making this a strong secondary hypothesis.[6][15] Derivatives of this compound have already shown antiproliferative activity against lung, colon, and liver cancer cell lines in vitro.[1]
Scientific Rationale
Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of topoisomerases (similar to their antibacterial action but on human enzymes), interference with cell signaling pathways, and induction of programmed cell death (apoptosis).[8][16] A related 6-fluoro-4-quinolinecarboxylic acid derivative was found to have excellent efficacy against a spectrum of human solid tumors, including breast, lung, and colon carcinomas.[17] This provides a strong precedent for investigating the anticancer potential of this compound.
Hypothesized Mechanisms of Action
-
Kinase Inhibition: Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and signaling. The scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.[18][19]
-
Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This is a common mechanism for cytotoxic agents and can be initiated by cellular stress caused by the drug.[16][19]
Proposed Experimental Validation Workflow
The workflow begins with a broad cytotoxicity screen to identify sensitive cancer cell lines, followed by more detailed mechanistic assays to understand how the compound kills the cells.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity. It's an ideal primary screen due to its high throughput and sensitivity.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48-72 hours. The duration is chosen to allow for multiple cell cycles to pass.
-
-
Controls (Self-Validating System):
-
Untreated Control: Cells treated with medium containing the same concentration of DMSO as the highest dose of the compound. This represents 100% cell viability.
-
Blank Control: Wells with medium but no cells to provide a baseline for absorbance readings.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Hypothetical Cytotoxicity Data (IC₅₀ in µM) |
| Cell Line |
| MCF-7 (Breast) |
| HCT116 (Colon) |
| A549 (Lung) |
| HEK293 (Normal) |
Hypothesized Activity III: Anti-inflammatory Agent
Several quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting a third potential therapeutic application for this scaffold.[5][10]
Scientific Rationale
Inflammation is often mediated by signaling pathways that can be modulated by small molecules. A key pathway is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[20][21] Compounds that inhibit this pathway can effectively reduce the inflammatory response.[22][23] Given that other quinoline derivatives have shown such activity, it is plausible that this compound could act as an inhibitor of inflammatory signaling.[24]
Hypothesized Mechanism of Action: Inhibition of the NF-κB Pathway
In response to an inflammatory stimulus like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound could interfere with this cascade, possibly by inhibiting the IKK complex or other upstream signaling molecules, thereby preventing NF-κB activation and subsequent cytokine production.[20][22]
Detailed Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
This assay directly measures the functional anti-inflammatory effect of the compound by quantifying its ability to suppress the production of key pro-inflammatory cytokines in immune cells stimulated with a potent inflammatory agent.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach ~80% confluency.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound (determined via a prior MTT assay on these cells) for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its potential target before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation:
-
Add lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.
-
-
Controls (Self-Validating System):
-
Negative Control: Cells treated with vehicle (DMSO) only, no LPS. This provides the baseline level of cytokine secretion.
-
Positive Control: Cells treated with vehicle (DMSO) and LPS. This represents the maximum inflammatory response.
-
Reference Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone) plus LPS. This validates the assay's ability to detect an anti-inflammatory effect.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only positive control. This will demonstrate a dose-dependent anti-inflammatory effect.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, starting point for drug discovery. Based on robust structure-activity relationship principles, there are strong reasons to hypothesize that this compound possesses significant antibacterial, anticancer, and anti-inflammatory properties. The C-6 fluoro substitution is a powerful indicator of potential antibacterial efficacy, while the versatile quinoline core provides a strong precedent for its activity in oncology and inflammation.
The experimental workflows and detailed protocols provided in this guide offer a clear, logical, and scientifically rigorous path for validating these hypotheses. Successful validation in these primary assays should be followed by more advanced studies, including:
-
In Silico Modeling: Employing computational methods to predict potential biological targets and guide the synthesis of more potent and selective derivatives.[18][25]
-
Pharmacokinetic (ADMET) Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to determine its drug-likeness.[25]
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection, cancer, or inflammation to confirm its therapeutic potential in a living system.
By systematically applying the principles and methods outlined herein, researchers can effectively probe the biological activities of this compound and potentially develop a novel class of therapeutic agents.
References
- Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]
- Fluoroquinolones: Mechanism of action, classification, and development of resistance.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
- Biological activities of quinoline deriv
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
- Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]
- Structure-activity relationships of the fluoroquinolones. Semantic Scholar. [Link]
- Structure-absorption relationships of a series of 6-fluoroquinolones. PubMed. [Link]
- Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. [Link]
- Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
- Methyl Derivatives of Flavone as Potential Anti-Inflamm
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Guide to 6-Fluoro-2-methylquinolin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry
Abstract
The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on 6-Fluoro-2-methylquinolin-4-ol (CAS: 15912-68-2) , a versatile fluorinated derivative that serves as a pivotal building block in contemporary drug discovery. The strategic incorporation of a fluorine atom at the C6 position significantly modulates the scaffold's electronic properties and metabolic stability, making it an attractive starting point for developing novel therapeutic agents, particularly in oncology and infectious diseases.[4][5][6] This document provides an in-depth exploration of its synthesis, characterization, derivatization strategies, and potential therapeutic applications, supported by field-proven experimental protocols and mechanistic insights. It is intended as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold in their research endeavors.
The Strategic Advantage of the Fluorinated Quinolone Core
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical science, and among them, the quinoline scaffold is preeminent.[7] Its rigid, bicyclic aromatic structure offers a versatile platform for introducing diverse functional groups, allowing for the precise tuning of steric, electronic, and pharmacokinetic properties.[6]
The true power of the this compound scaffold lies in the synergistic combination of its core components:
-
The 4-Hydroxyquinoline Moiety: This feature is a key pharmacophore in numerous bioactive molecules and exists in tautomeric equilibrium with its 4-quinolone form. This keto-enol tautomerism can be critical for target engagement, influencing hydrogen bonding capabilities and overall molecular conformation.
-
The C2-Methyl Group: This group provides a steric influence and a potential handle for further chemical modification, impacting the molecule's shape and lipophilicity.[1] As will be discussed, this position is amenable to condensation and oxidation reactions to build more complex derivatives.[8]
-
The C6-Fluoro Group: This is arguably the most critical modification from a drug design perspective. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. This single substitution can enhance binding affinity to biological targets, block metabolic oxidation at that position (improving pharmacokinetic profile), and alter the pKa of nearby functionalities, thereby modulating bioavailability.[5][6]
This combination of features makes this compound not merely an inert intermediate, but an intelligently designed starting point for library synthesis and lead optimization.
Physicochemical Properties and Structural Characterization
Accurate characterization is the bedrock of chemical research. This compound is a stable, solid compound with properties that make it amenable to standard laboratory procedures.
| Property | Value | Source |
| CAS Number | 15912-68-2 | [5] |
| Molecular Formula | C₁₀H₈FNO | [5] |
| Molecular Weight | 177.18 g/mol | |
| Appearance | Solid / Off-white powder | |
| Melting Point | 273-277 °C | [9] |
| Tautomerism | Exists as this compound and 6-Fluoro-2-methyl-1H-quinolin-4-one | [5] |
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms. For the 6-Fluoro-2-methylquinolin-4(1H)-one tautomer, characteristic signals for the methyl group, aromatic protons, and the N-H proton confirm the core structure.[5] The coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR & ¹⁹F NMR: These techniques are essential for confirming the carbon skeleton and the successful incorporation of the fluorine atom, respectively.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. An accurate mass measurement of the molecular ion peak ([M+H]⁺) validates the molecular formula C₁₀H₈FNO.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups, such as the C=O stretch of the quinolone tautomer and the O-H/N-H stretches.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition profile of the compound, which is valuable information for formulation and handling.[5]
Synthesis of the Core Scaffold: The Conrad-Limpach-Knorr Reaction
The most direct and scalable synthesis of this compound relies on the thermal cyclization of an aniline with a β-ketoester, a classic and robust method in quinoline chemistry.
Detailed Synthetic Protocol
Reaction: Ethyl 3-(4-fluoroanilino)but-2-enoate → this compound
-
Step 1: Formation of the Enamine Intermediate.
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).
-
The mixture is stirred at room temperature or with gentle warming (40-50 °C) for 2-4 hours. The reaction progress can be monitored by TLC or by observing the separation of water.
-
Causality: This acid-catalyzed condensation reaction forms the key enamine intermediate, ethyl 3-(4-fluoroanilino)but-2-enoate. The removal of water drives the equilibrium towards the product.
-
-
Step 2: Thermal Cyclization.
-
The crude enamine from Step 1 is added portion-wise to a flask containing a high-boiling point solvent, such as diphenyl ether, pre-heated to 250 °C.[8]
-
Causality: The extreme temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization), where the enamine ring closes onto the aniline ring to form the quinolone core. Diphenyl ether is used because its high boiling point (~258 °C) provides a stable and effective heat-transfer medium.
-
The reaction is typically complete within 20-30 minutes.[8]
-
-
Step 3: Isolation and Purification.
-
The reaction mixture is cooled to approximately 40-50 °C.[8]
-
A non-polar solvent like hexane or petroleum ether is added with vigorous stirring. This causes the desired product to precipitate while the diphenyl ether remains in solution.[8]
-
The resulting solid is collected by vacuum filtration and washed thoroughly with the non-polar solvent to remove residual diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a pure solid.
-
Synthetic Pathway Diagram
Caption: Conrad-Limpach synthesis of the target scaffold.
Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas
While direct biological data on the parent molecule is limited, its true value is realized as a precursor for a vast array of derivatives with potent biological activity.[6] The structural handles on the molecule provide clear pathways for diversification.
Key Derivatization Strategies
The this compound core offers several positions for chemical modification to conduct structure-activity relationship (SAR) studies.
Caption: Primary sites for chemical modification on the core scaffold.
Application in Oncology
Numerous quinoline derivatives have demonstrated significant anticancer activity.[4] The this compound scaffold is an excellent starting point for novel antiproliferative agents.
-
Mechanism of Action: Related quinoline compounds act via mechanisms such as the inhibition of topoisomerases, interference with cell signaling pathways (e.g., kinase inhibition), and induction of apoptosis.[4]
-
Synthetic Application: Studies have shown that the 4-hydroxyl group can be converted to a 4-chloro group using reagents like phosphoryl chloride. This 4-chloro intermediate is a key precursor that readily undergoes nucleophilic substitution with various amines to generate libraries of 4-aminoquinoline derivatives, a class known for its antiproliferative effects.[8] The 2-methyl group can be condensed with aldehydes to form 2-arylvinyl derivatives, which have shown potent activity against cancer cell lines like H-460 (lung), HT-29 (colon), and HepG2 (liver).[5][8]
Application in Infectious Diseases
-
Antibacterial Agents: The scaffold is a direct precursor to the core of fluoroquinolone antibiotics.[5] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair, leading to bacterial cell death.[4] The C6-fluoro substitution is a hallmark of many potent antibacterial quinolones.[4]
-
Antimalarial and Antitubercular Agents: The broader quinoline class is famous for its antimalarial drugs (e.g., Chloroquine). Derivatives of fluorinated hydroxyquinolines have been investigated as precursors for potent antitubercular and antiplasmodial agents.[10]
Drug Discovery Workflow
The following workflow illustrates a typical path from the core scaffold to a potential clinical candidate in an oncology program.
Caption: A typical drug discovery cascade starting from the title scaffold.
Protocol: In Vitro Antiproliferation (MTT) Assay
To assess the anticancer potential of newly synthesized derivatives, a cell viability assay is essential. The MTT assay is a robust, colorimetric method for this purpose.
Objective: To determine the concentration at which a derivative of this compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO to make a 10 mM stock).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO (cell culture grade).
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Trustworthiness: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for another 48-72 hours.
-
Expertise: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed scaffold with immense potential in medicinal chemistry. Its robust synthesis and multiple points for diversification make it an ideal starting point for the discovery of novel therapeutics. While much of its potential is inferred from related structures, this represents a significant opportunity for novel research.[6]
Future efforts should focus on:
-
Systematic Library Synthesis: Creating diverse libraries by modifying the C2, C4, and C7/C8 positions to build a comprehensive SAR landscape.
-
Broad Biological Screening: Evaluating these new derivatives against a wide panel of targets, including various cancer cell lines, bacterial and fungal strains, and viral assays.
-
Computational Modeling: Using docking and in silico modeling to better predict interactions with biological targets and guide the rational design of next-generation compounds.
By leveraging the foundational chemistry and strategic advantages of this fluorinated quinolone core, the scientific community can continue to develop innovative solutions for pressing medical needs.
References
- 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Quinolin-4-ones: Methods of Synthesis and Applic
- Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Deriv
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 10. ossila.com [ossila.com]
An In-depth Technical Guide to the Structural Analysis of 6-Fluoro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive examination of the structural analysis of 6-Fluoro-2-methylquinolin-4-ol, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. As a key scaffold for novel therapeutic agents, including fluoroquinolone antibiotics and potential anticancer drugs, a thorough understanding of its structural features is paramount.[1] This document navigates the critical aspects of its structure, with a central focus on the inherent keto-enol tautomerism. We delve into the application of advanced analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—elucidating the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for synthesis and characterization are presented, supported by data from closely related analogs to offer a robust framework for analysis.
Introduction: The Significance and Structural Duality of this compound
This compound (CAS 15912-68-2) is a fluorinated derivative of the quinoline ring system, a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive compounds.[1] The strategic incorporation of a fluorine atom at the C-6 position is a common and highly effective strategy in drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] This makes this compound a valuable building block for the synthesis of more complex therapeutic agents.[1]
A fundamental and defining characteristic of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-Fluoro-2-methyl-1H-quinolin-4-one). Spectroscopic and computational studies on related 4-hydroxyquinoline systems consistently indicate that the keto tautomer is the predominant form in both solid and solution states.[2][3] This guide will primarily refer to the compound by its keto-form name, reflecting its greater stability.
Synthesis of 6-Fluoro-2-methyl-1H-quinolin-4-one: The Conrad-Limpach Approach
A robust and widely employed method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2][4] This approach involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][4]
Reaction Mechanism and Rationale
The synthesis proceeds in two key stages:
-
Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to yield the more stable enamine intermediate.
-
Thermal Cyclization: At elevated temperatures (around 250 °C), an intramolecular electrophilic attack occurs from the enamine double bond onto the aromatic ring, leading to the formation of the quinolone ring system after the elimination of ethanol.[1][4] The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for achieving high yields in the cyclization step.[4]
Sources
An In-depth Technical Guide to the Spectroscopic Properties of 6-Fluoro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2), a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural and electronic characteristics of this compound as elucidated by various spectroscopic techniques. We will explore its tautomeric nature and detail its spectral signature across Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the spectral data but also the underlying principles and detailed experimental protocols, providing a robust resource for the application of this versatile chemical building block.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a key heterocyclic compound that serves as a versatile scaffold in the synthesis of a wide array of bioactive molecules. The quinoline core is a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom at the 6-position is a critical feature, as it can significantly enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1] Consequently, this compound is a valuable precursor for novel therapeutic agents, particularly in the fields of oncology and infectious diseases, and is a key intermediate in accessing the core structure of fluoroquinolone antibiotics.[1]
A crucial aspect of this compound's chemistry is its existence in two tautomeric forms: the enol form (this compound) and the keto form (6-Fluoro-2-methyl-1H-quinolin-4-one). This equilibrium is fundamental to its reactivity and has a profound influence on its spectroscopic properties, which this guide will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing detailed information about the connectivity and chemical environment of its constituent atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) allows for the identification and assignment of the hydrogen atoms within the molecule. The observed chemical shifts and coupling constants are highly sensitive to the electronic environment and the tautomeric form present. The predominant tautomer observed in solution is typically the 6-Fluoro-2-methyl-1H-quinolin-4-one form.
Table 1: ¹H NMR Spectral Data for 6-Fluoro-2-methyl-1H-quinolin-4-one [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 11.73 | s | N-H |
| 7.68 - 7.46 | m | Aromatic H |
| 5.93 | s | H-3 |
| 2.35 | s | -CH₃ |
Solvent not specified in the source.
The singlet at 11.73 ppm is characteristic of the N-H proton in the quinolone ring, providing strong evidence for the keto tautomer in solution.[2] The signals in the aromatic region are attributed to the protons on the fluorinated benzene ring, and their multiplicity provides information about their substitution pattern. The singlets at 5.93 ppm and 2.35 ppm are assigned to the proton at the C3 position and the methyl group, respectively.[2]
¹⁹F NMR Spectroscopy
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: If available, switch the probe to the fluorine channel. Acquire a one-dimensional fluorine spectrum. A wider spectral width may be necessary due to the larger chemical shift range of ¹⁹F.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard (for ¹⁹F).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for investigating the electronic properties of molecules. Quinoline derivatives are well-known for their fluorescent properties, making them valuable in the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs).
A recent study investigated the interaction of this compound (referred to as 6-FHMQ in the study) with titanium dioxide nanoparticles, providing valuable insights into its photophysical properties.
Table 2: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Absorption Maximum (λₘₐₓ) | 334 nm | [3] |
| Emission Maximum (λₑₘ) | 371 nm | [3] |
| Fluorescence Quantum Yield (Φ) | 0.61 | [3] |
| Fluorescence Lifetime (τ) | 0.18 ns | [3] |
The absorption maximum at 334 nm and emission maximum at 371 nm are characteristic of the π → π* transitions within the quinoline ring system. The high fluorescence quantum yield of 0.61 indicates that the molecule is an efficient fluorophore. The short fluorescence lifetime of 0.18 ns is also a key characteristic of its excited state dynamics.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Step-by-Step Protocol for Photophysical Measurements:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Perform serial dilutions to prepare a series of solutions of known concentrations for absorption measurements. For fluorescence measurements, a dilute solution with an absorbance of less than 0.1 at the excitation wavelength is typically used to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λₘₐₓ).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λₑₘ).
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The tautomeric equilibrium of this compound will significantly influence its IR spectrum.
Table 3: Expected IR Vibrational Frequencies for this compound/6-Fluoro-2-methyl-1H-quinolin-4-one
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Tautomer |
| 3400-3200 | O-H stretch (broad) | -OH (Enol form) |
| 3200-3000 | N-H stretch | -NH (Keto form) |
| 3100-3000 | Aromatic C-H stretch | Quinoline ring |
| 3000-2850 | Aliphatic C-H stretch | -CH₃ group |
| ~1660 | C=O stretch | Ketone (Keto form) |
| 1620-1580 | C=C and C=N stretches | Quinoline ring |
| ~1250 | C-F stretch | Fluoro substituent |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would indicate the presence of the enol tautomer, while a sharper band around 3200-3000 cm⁻¹ would suggest the keto tautomer. A strong absorption around 1660 cm⁻¹ is a key indicator of the carbonyl group in the quinolone form.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and elemental composition.
While specific experimental high-resolution mass spectrometry (HRMS) data for this compound was not found in the surveyed literature, data for a closely related derivative, 6-fluoro-4-methoxy-2-methylquinoline, shows a calculated m/z for [M+H]⁺ of 192.0819 and a found value of 192.0817. This is consistent with the molecular formula C₁₁H₁₁FNO and supports the expected molecular formula of C₁₀H₈FNO for this compound.[1]
Predicted collision cross-section (CCS) values, which provide information about the ion's shape, are available for various adducts of this compound.
Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.06627 | 132.2 |
| [M+Na]⁺ | 200.04821 | 143.4 |
| [M-H]⁻ | 176.05171 | 133.7 |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Protocol for HRMS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
-
Instrumentation:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Use a soft ionization technique such as electrospray ionization (ESI).
-
-
Data Acquisition:
-
Acquire the mass spectrum in high-resolution mode.
-
Perform a full scan over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.
-
Conclusion
The spectroscopic properties of this compound are a direct reflection of its unique structural and electronic features, most notably its tautomeric equilibrium. This guide has provided a detailed overview of its characterization by NMR, UV-Vis, fluorescence, and IR spectroscopy, as well as mass spectrometry. The presented data and experimental protocols offer a valuable resource for researchers utilizing this important building block in the development of novel pharmaceuticals and functional materials. Further investigation to obtain experimental ¹³C NMR, detailed IR, and HRMS data would provide an even more complete spectroscopic profile of this versatile compound.
References
- PubChemLite. (n.d.). This compound (C10H8FNO).
- ResearchGate. (2024, July). Exploring the molecular binding mechanism of 6-fluoro, 4-hydroxy, 2- methyl quinoline with TiO2 nanoparticles: A spectroscopic, thermodynamic, and insights into the solvatochromic effect.
Sources
A Guide to the Discovery and Synthesis of Novel Quinoline Derivatives: From Concept to Candidate
Introduction: The Enduring Legacy of the Quinoline Scaffold
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine, a quinoline alkaloid from Cinchona bark, which became the first effective treatment for malaria.[3][4][5] This seminal discovery heralded the beginning of a remarkable journey for quinoline derivatives, establishing them as "privileged scaffolds" in drug discovery.[4][6][7] Their rigid structure and versatile substitution points allow for fine-tuning of steric, electronic, and physicochemical properties, enabling interaction with a vast array of biological targets.[1][6] Consequently, the quinoline core is embedded in numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer (e.g., Camptothecin, Bosutinib), antimalarial (e.g., Chloroquine, Mefloquine), antibacterial (e.g., Ciprofloxacin), and anti-inflammatory agents.[5][8][9][10] This guide provides a technical overview of the modern process for discovering and synthesizing novel quinoline derivatives, intended for professionals engaged in drug development.
Section 1: Strategic Foundations for Quinoline Drug Discovery
The journey to a novel therapeutic agent begins not in the flask, but with a strategic, logic-driven approach. The success of a quinoline-based drug discovery program hinges on a deep understanding of the target biology and the principles of molecular design.
Target Identification and Validation
The initial and most critical step is the selection of a biological target (e.g., an enzyme, receptor, or signaling pathway) implicated in the disease pathology. For instance, in oncology, quinoline derivatives have been designed to inhibit targets like protein kinases, topoisomerases, and histone deacetylases (HDACs).[10] The rationale for target selection must be robust, supported by genetic, biochemical, or clinical data that validates its role in the disease.
The Art of Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry, defining how specific structural modifications to a molecule affect its biological activity. For the quinoline scaffold, SAR studies provide a roadmap for optimization. Key principles include:
-
Essential Moieties: Certain core structures are non-negotiable for activity. For example, in many 4-aminoquinoline antimalarials, the 7-chloro group and the dialkylamino side chain at the 4-position are crucial for efficacy.[11][12] Altering the electron-withdrawing group at position 7 can completely abolish activity.[11]
-
Positional Impact of Substituents: The placement of functional groups dramatically influences potency and properties. A fluorine atom at position 6 of the quinolone core is a common feature in fluoroquinolone antibiotics, enhancing their antibacterial activity.[13]
-
Side Chain Optimization: The nature, length, and basicity of side chains can modulate absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.
Molecular Hybridization: A Strategy for Enhanced Efficacy
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual-target activity, or the ability to overcome drug resistance.[14] This is a powerful strategy in quinoline chemistry. For example, quinoline-chalcone hybrids have been synthesized that demonstrate potent antimalarial activity by potentially targeting multiple pathways in the Plasmodium falciparum parasite.[14]
The initial phase of discovery can be visualized as a logical progression from a broad biological concept to a specific chemical starting point.
Caption: A streamlined workflow for the initial discovery phase of novel therapeutic agents.
Section 2: Core Synthetic Methodologies for the Quinoline Nucleus
The synthesis of the quinoline core is a well-established field with a rich history of named reactions. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, availability of starting materials, and scalability. A Senior Application Scientist must select the method that provides the most efficient and versatile path to the target derivatives.
The Friedländer Annulation
First reported in 1882, the Friedländer synthesis is a powerful and direct method for producing polysubstituted quinolines.[15][16]
-
Causality & Mechanism: The reaction proceeds via an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or ester).[15][17] The initial step is typically an aldol-type condensation, followed by cyclization and dehydration (aromatization) to form the stable quinoline ring.[16] The choice of catalyst is crucial; modern protocols often use milder catalysts like iodine, p-toluenesulfonic acid, or Lewis acids to improve yields and reduce harsh conditions.[16][17]
-
Advantages: High convergence and the ability to install diverse substituents in a single step.
-
Limitations: The availability of the requisite 2-aminoaryl carbonyl compounds can be a constraint.
Caption: The key mechanistic steps of the Friedländer Annulation reaction.
Experimental Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Friedländer Synthesis [18][19]
This protocol describes a mild and efficient method for generating a diverse library of quinolines.[18][19]
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the carbonyl compound containing an α-methylene group (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Stir the mixture at ambient temperature (25-30 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified quinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, reported in 1939, is an indispensable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[20][21][22] This scaffold is the core of quinolone antibiotics.
-
Causality & Mechanism: The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM).[23] This intermediate then undergoes a high-temperature thermal 6-electron electrocyclization to form the quinoline ring.[20][23] The final steps involve saponification (hydrolysis) of the ester and subsequent decarboxylation to yield the 4-hydroxyquinoline.[20] The high temperature required for cyclization (>250 °C) is a key experimental consideration, often necessitating high-boiling solvents like diphenyl ether or, more recently, microwave irradiation to improve efficiency.[23]
-
Advantages: Excellent for creating the 4-quinolinone core, which is a key pharmacophore.
-
Limitations: Requires harsh thermal conditions, and the use of asymmetrically substituted anilines can lead to mixtures of regioisomers.[21]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [23]
This modern protocol leverages microwave energy to drastically reduce reaction times.
-
Reactant Preparation: In a 2.5 mL microwave reaction vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM acts as both reagent and solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.
-
Isolation: After the reaction, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with 3 mL of ice-cold acetonitrile.
-
Drying and Analysis: Dry the resulting solid under vacuum to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.
-
Hydrolysis & Decarboxylation (Subsequent Steps): The intermediate can then be hydrolyzed with aqueous sodium hydroxide, followed by acidification and thermal decarboxylation to yield the final 4-hydroxyquinoline.[23]
The Combes Quinoline Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[24][25]
-
Causality & Mechanism: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[25] The initial reaction forms an enamine intermediate (a Schiff base tautomer).[25][26] In the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA), this intermediate undergoes electrophilic aromatic annulation (ring closure), which is the rate-determining step, followed by dehydration to yield the substituted quinoline.[24][25]
-
Advantages: A straightforward method for accessing 2,4-disubstituted quinolines.
-
Limitations: Requires strongly acidic conditions. The presence of strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[27]
Experimental Protocol: Classical Combes Synthesis [24][25]
-
Reactant Condensation: In a flask, mix the aniline (1.0 eq) and the β-diketone (e.g., acetylacetone) (1.0 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (or PPA) to the mixture with cooling in an ice bath.
-
Reaction Execution: Heat the reaction mixture (typically 60-110 °C) for a specified time (1-4 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer, concentrate it, and purify the crude product via column chromatography or recrystallization.
Summary of Core Synthetic Methods
| Method | Key Reactants | Key Conditions | Primary Product | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | High convergence, diverse products | Starting materials can be limited |
| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonate Ester | High Temperature (>250°C) or Microwave | 4-Hydroxyquinolines | Excellent for 4-quinolinone core | Harsh conditions, potential regioisomers |
| Combes Synthesis | Aniline + β-Diketone | Strong Acid (H₂SO₄, PPA) | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstitution | Requires strong acid, sensitive to EWGs |
Section 3: Characterization and Biological Evaluation
Synthesizing a novel compound is only half the battle. The subsequent steps of structural confirmation and biological testing are what transform a laboratory chemical into a potential drug candidate.
Structural Elucidation
Before any biological screening, the identity and purity of each newly synthesized quinoline derivative must be unequivocally confirmed. This is a non-negotiable step for data integrity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
Biological Activity Screening Workflow
Once a library of characterized compounds is established, a systematic screening cascade is initiated to identify promising candidates. The specific assays depend on the therapeutic target, but a general workflow is often followed.
Caption: A typical workflow for the biological evaluation of newly synthesized compounds.
Example Protocol: In-vitro Anticancer Activity Screening (MTT Assay) [28][29]
This protocol assesses the cytotoxic effect of novel quinoline derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Example Biological Activity Data
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM)[29] |
| QN-01 | 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | 12.5 |
| QN-02 | 6,8-Diphenylquinoline | HeLa (Human Cervical Cancer) | 25.0 |
| 5-FU (Ref.) | Reference Drug | HT29 (Human Adenocarcinoma) | 15.0 |
Conclusion and Future Outlook
The quinoline nucleus remains an exceptionally fruitful scaffold for the development of novel therapeutics.[1][9] While classical synthetic methods like the Friedländer, Gould-Jacobs, and Combes reactions are still highly relevant, the future of quinoline synthesis is evolving towards greener and more efficient strategies.[30][31] The application of modern techniques such as C-H bond activation, photocatalysis, and multicomponent reactions (MCRs) is expanding the accessible chemical space, allowing for the rapid generation of diverse and complex quinoline libraries.[30][32] As our understanding of disease biology deepens, these advanced synthetic tools will be paramount in designing the next generation of highly specific and potent quinoline-based drugs to address pressing medical needs in oncology, infectious diseases, and beyond.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Gould–Jacobs reaction. Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- Biological activities of quinoline deriv
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Review of new quinoline compounds and their pharmacological effects. IntechOpen.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
- Recent Progress in the Synthesis of Quinolines. Bentham Science Publishers.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Quinolin-4-ones: Methods of Synthesis and Applic
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- synthesis of quinoline derivatives and its applic
- Gould-Jacobs Reaction. Organic-Chemistry.org.
- Application Notes and Protocols for Developing Anticancer Agents
- A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
- Friedländer synthesis. Wikipedia.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. PubMed Central.
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Combes quinoline synthesis. Wikipedia.
- SAR of Quinolines.pptx. Slideshare.
- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
- A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI.
- Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World.
- A brief history of quinoline as antimalarial agents.
- Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
- Drug Discovery and Development - Malaria. NCBI Bookshelf.
- Biologically active and naturally occurring quinoline compounds.
- Recent Advances in Research of Natural and Synthetic Bioactive Quinolines. Request PDF.
- Combes Quinoline Synthesis Mechanism. YouTube.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. SAR of Quinolines.pptx [slideshare.net]
- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 21. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 22. Gould-Jacobs Reaction [drugfuture.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. iipseries.org [iipseries.org]
- 25. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
- 27. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
introduction to 4-quinolone moiety pharmacophore.
An In-Depth Technical Guide to the 4-Quinolone Pharmacophore: From Core Principles to Therapeutic Diversification
Abstract
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, initially famed for giving rise to a powerful class of broad-spectrum antibacterial agents. Its simple, yet elegant bicyclic structure, composed of a 1,4-dihydro-4-oxo-quinolinyl moiety, serves as a privileged pharmacophore.[1][2] The core chemical features of this scaffold are exquisitely tuned for interaction with prokaryotic type II topoisomerases, DNA gyrase, and topoisomerase IV.[1][2][3] This guide provides a detailed exploration of the 4-quinolone pharmacophore, beginning with its essential structural features and the intricate mechanism of action that confers its potent bactericidal effects. We will dissect the structure-activity relationships (SAR) that have guided the evolution of quinolones through multiple generations, enhancing their spectrum, potency, and pharmacokinetic profiles. Beyond its antibacterial origins, this guide illuminates the remarkable versatility of the 4-quinolone moiety, showcasing its successful application in developing novel therapeutic agents for cancer, malaria, and viral infections.[1][4][5] Finally, we will detail the key computational and experimental methodologies employed by researchers to investigate, validate, and optimize this remarkable scaffold.
The Archetypal 4-Quinolone Pharmacophore
The 4-quinolone is a nitrogen-containing heterocyclic aromatic compound featuring a bicyclic system where a pyridine ring is fused to a benzene ring.[4] The parent 4-quinolone structure exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[4][6] However, it is the keto form that is the critical substructure for the vast library of biologically active derivatives.[4]
Defining the Core Scaffold
The fundamental pharmacophore consists of a substituted pyridine ring fused to an aromatic ring.[7] For potent biological activity, particularly antibacterial action, the pyridone system must be annulated with this aromatic ring.[8] Chemical modifications at nearly every position have been explored to modulate the scaffold's physical, chemical, pharmacokinetic, and pharmacological properties.[4]
Essential Pharmacophoric Features for Biological Activity
Decades of research have established that two specific functional groups are indispensable for the primary mechanism of action against bacterial topoisomerases.
-
The 4-Carbonyl Group: The keto group at the C-4 position is considered essential for antibacterial activity. Its replacement with a thioxo or sulfonyl group results in a loss of function.[9]
-
The 3-Carboxylic Acid Group: This acidic moiety, along with the 4-carbonyl function, is believed to be one of the most critical structural sites for binding to the DNA gyrase enzyme.[8][10] Modification of this group generally leads to a substantial decrease in antibacterial potency, although some successful bioisosteric replacements, such as an isothiazolo ring system, have been developed.[9][10]
These two groups work in concert, forming a planar arrangement that is crucial for intercalating into the DNA and binding to the enzyme-DNA complex.[11]
Caption: Essential features of the 4-quinolone pharmacophore.
Mechanism of Action: The DNA Gyrase and Topoisomerase IV Interaction
Quinolones are bactericidal drugs that disrupt DNA replication by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are type II topoisomerases that manage the topological state of DNA, a process critical for replication, transcription, and repair.[3]
The Quinolone Binding Pocket
The primary targets of quinolones are DNA gyrase (in many Gram-negative bacteria) and topoisomerase IV (in many Gram-positive bacteria).[13][14][15] The drug does not bind to the enzyme alone but rather to the enzyme-DNA complex. Recent crystallographic studies show the quinolone molecule intercalating between the DNA base pairs at the site of cleavage.[3]
Trapping the Cleavable Complex: A Pathway to Bacteriostasis and Cell Death
The key event in quinolone action is the stabilization of a covalent enzyme-DNA intermediate, often called the "cleavable complex".[13][14] In this state, the DNA is cut to allow a second DNA strand to pass through, but the enzyme remains covalently attached to the broken DNA ends. The quinolone traps this complex, preventing the enzyme from re-ligating the DNA break.[14][16]
This trapping has two major consequences:
-
Inhibition of DNA Synthesis: The trapped complexes act as physical roadblocks to the replication fork, leading to a rapid and reversible inhibition of DNA synthesis and cessation of cell growth.[13][14]
-
Generation of Double-Strand Breaks: At higher drug concentrations, the dissociation of the trapped enzyme subunits or subsequent cellular processes release lethal double-strand DNA breaks.[13][14] This chromosomal fragmentation is a primary cause of cell death.[3]
Caption: Workflow of quinolone-mediated bacterial cell death.
Structure-Activity Relationship (SAR): A Positional Analysis
The therapeutic success of quinolones is a direct result of extensive SAR studies, where systematic chemical modifications to the core scaffold have fine-tuned their biological properties.[4][7]
| Position | Favorable Substituents | Effect on Activity / Properties |
| N-1 | Ethyl, Cyclopropyl, Difluorophenyl | The N-1 substituent is vital for antibacterial activity.[7] A cyclopropyl group significantly improves overall potency.[17] |
| C-2 | Hydrogen | Substitution at C-2 is generally detrimental as it can interfere with the enzyme-substrate complexation.[8][9] |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase.[8][10] Modifications usually decrease activity.[9] |
| C-5 | Amino (NH2), Methyl (CH3) | Incorporation of a small group like an amino group at C-5 enhances overall antibacterial potency.[9][17] |
| C-6 | Fluorine (F) | The introduction of a fluorine atom at C-6 was a monumental step, creating the "fluoroquinolones" and dramatically increasing antibacterial potency and gyrase inhibition.[8][9][12] |
| C-7 | Piperazine, Pyrrolidine | A heterocyclic substituent at C-7 is crucial for improving the spectrum of activity, particularly against Gram-negative and Gram-positive bacteria.[8][17][18] However, it can also contribute to CNS side effects.[17] |
| C-8 | Fluorine (F), Chlorine (Cl), Methoxy (OCH3) | A halogen at C-8 can improve oral absorption and half-life.[8][17] A methoxy group can reduce photosensitivity associated with C-8 halogens.[8] |
The Therapeutic Versatility of the 4-Quinolone Scaffold
While rooted in antibacterial therapy, the unique chemical properties of the 4-quinolone pharmacophore have allowed its expansion into several other therapeutic areas.
Antibacterial Agents: The Generational Evolution
The development of quinolone antibiotics is often categorized into generations, each marked by an expanded spectrum of activity.[12]
-
First Generation (e.g., Nalidixic Acid): Narrow spectrum, primarily effective against Gram-negative bacteria and used for urinary tract infections.[4][12]
-
Second Generation (e.g., Ciprofloxacin): The addition of a fluorine at C-6 and a piperazine at C-7 broadened the spectrum to include some Gram-positive bacteria and atypical pathogens.[12] Ciprofloxacin remains one of the most widely used antibiotics globally.[12]
-
Third & Fourth Generations (e.g., Levofloxacin, Moxifloxacin): Further modifications enhanced activity against Gram-positive bacteria, including resistant strains, and extended coverage to anaerobic bacteria.[19]
Anticancer Applications
The 4-quinolone scaffold has shown significant promise as an anticancer agent.[20] Derivatives have been developed that inhibit various proteins and enzymes critical for cancer cell growth, including:
-
Eukaryotic Topoisomerases: Similar to their action in bacteria, certain quinolones can target human topoisomerases I and II.[5][21]
-
Protein Kinases: Quinolones have been explored as inhibitors of key kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis.[5][21]
-
Microtubule Polymerization: Some derivatives act as antimitotic agents by inhibiting the polymerization of microtubules, a mechanism similar to other known anticancer drugs.[5][22]
Antimalarial and Antiviral Leads
-
Antimalarials: 4-quinolone derivatives have demonstrated potent activity against multiple life-cycle stages of the Plasmodium parasite, the causative agent of malaria.[23][24] Some of these compounds act by inhibiting the parasite's mitochondrial cytochrome bc1 complex.[25]
-
Antivirals: The scaffold has been modified to produce compounds with activity against viruses, including HIV.[1] The mechanism can involve the inhibition of viral transcription, for instance, by interfering with the Tat-TAR interaction in HIV-1.[1][2]
| Therapeutic Area | Primary Molecular Target(s) |
| Bacterial Infections | DNA Gyrase, Topoisomerase IV[13][14] |
| Cancer | Eukaryotic Topoisomerases, Protein Kinases (EGFR, VEGFR), Microtubules[5][21] |
| Malaria | Cytochrome bc1 complex, Dihydroorotate dehydrogenase (DHODH)[24][25] |
| Viral Infections (HIV) | Tat-TAR interaction (Transcription)[1] |
Methodologies in 4-Quinolone Pharmacophore Research
The discovery and optimization of 4-quinolone derivatives rely on a synergistic interplay between computational design and experimental validation.
Computational Drug Design Workflow
Computer-Aided Drug Design (CADD) has become indispensable for accelerating the identification of novel leads.[26] A typical workflow involves pharmacophore modeling, virtual screening, and molecular docking.[27]
Caption: A typical workflow for pharmacophore-based virtual screening.
This protocol outlines the general steps for creating a pharmacophore model when multiple active ligands are known but the target structure may not be.
-
Ligand Preparation:
-
Feature Identification:
-
Identify common chemical features among the active molecules. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (Ar).[29]
-
-
Model Generation:
-
Model Validation:
-
Score the generated models based on their ability to correctly identify active compounds in the training set.
-
Perform external validation by using the model to screen a separate "test set" of known active and inactive compounds to assess its predictive power.[31][32] The best model will successfully retrieve the actives while rejecting the inactives.
-
Chemical Synthesis and Experimental Validation
Computational hits must be synthesized and tested experimentally to confirm their activity.
The Gould-Jacobs reaction is a widely used and versatile method for constructing the 4-quinolone scaffold.[33]
-
Step 1: Condensation:
-
React a substituted aniline with diethyl ethoxymethylenemalonate (EMME).
-
This reaction can be performed neat under microwave irradiation for rapid synthesis (e.g., 7 minutes) or by refluxing in a solvent like ethanol for a longer duration (e.g., 2 hours).[33] This forms the diethyl anilinomethylene malonate intermediate.
-
-
Step 2: Cyclization:
-
Heat the intermediate from Step 1 in a high-boiling point solvent or, more efficiently, using a cyclizing agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[33]
-
Heat the mixture (e.g., at 80-100 °C for 2 hours) to promote thermal cyclization.
-
-
Step 3: Workup and Purification:
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting ethyl 4-quinolone-3-carboxylate derivative using crystallization or column chromatography. This core can then be further modified (e.g., via hydrolysis and N-alkylation).
-
This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup:
-
In a microtiter plate, prepare a reaction mixture containing DNA gyrase enzyme, relaxed plasmid DNA (as the substrate), and ATP in an appropriate assay buffer.
-
Add the test compound (4-quinolone derivative) at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
-
Termination and Analysis:
-
Stop the reaction (e.g., by adding a detergent like SDS and Proteinase K).
-
Analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
-
Data Interpretation:
-
Quantify the amount of supercoiled DNA in each lane using densitometry.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the negative control.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Conclusion and Future Perspectives
The 4-quinolone moiety is a testament to the power of a privileged scaffold in drug discovery. From its origins as a purely antibacterial pharmacophore, it has been successfully adapted to address a multitude of complex diseases, including cancer and malaria. The extensive body of SAR knowledge provides a robust foundation for the rational design of new derivatives with tailored properties.[11] Future research will likely focus on overcoming challenges such as drug resistance in bacteria, improving selectivity for cancer-related targets over host cells, and optimizing the pharmacokinetic profiles of new leads to enhance bioavailability and reduce side effects.[15][17] The integration of advanced computational techniques with innovative synthetic chemistry ensures that the 4-quinolone scaffold will remain a highly productive and exciting area of research for years to come.
References
- Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.
- Quinolone antibiotic. Wikipedia.
- Hooper, D. C. (1995). DNA gyrase, topoisomerase IV, and the 4-quinolones. Antimicrobial Agents and Chemotherapy, 39(12), 2581-2587.
- 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities. PubMed.
- Posner, G. H., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 57(17), 7387-7397.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 176, 12-25.
- Hooper, D. C. (1998). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews, 62(4), 1247-1258.
- Ferreira, L. G., et al. (2011). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of Chemical Information and Modeling, 51(10), 2676-2686.
- Ilili, D., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8575.
- Pharmacophore of quinolones (A) and the basic (fluoro)quinolone nucleus for SAR studies (B). ResearchGate.
- Yap, C. Y., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31.
- Lim, S. W., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. European Journal of Medicinal Chemistry, 298, 117769.
- Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 31(11), 2145-2152.
- Yap, C. Y., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed.
- 4-Quinolone. Wikipedia.
- Hsieh, C. H., et al. (2019). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 24(22), 4069.
- Antimalarials based on 4-aminoquinoline leads. ResearchGate.
- Chen, C. R., et al. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Journal of Molecular Biology, 258(4), 627-637.
- Tilahun, E., et al. (2021). Quinolone antibiotics: A comprehensive review of their structure-activity relationships, development, and therapeutic applications. Heliyon, 7(10), e08144.
- Navarrete-Vázquez, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1018.
- Islam, M. R., et al. (2025). Pharmacophore-guided computational modeling of quinolone-ATPase conjugate inhibitors targeting DNA GyrB subunit of Staphylococcus aureus. Computers in Biology and Medicine, 182, 109727.
- Parasitological profiling shows 4(1H)-quinolone derivatives as new lead candidates for malaria. The University of Liverpool Repository.
- Manfroni, G., et al. (2002). Antiviral Properties of Quinolone-Based Drugs. Current Medicinal Chemistry, 9(5), 471-480.
- Orally bioavailable 4(1H)-Quinolones with multi-stage antimalarial activity. MESA.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
- Spicak, V., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1045-1056.
- Synthesis of 4-quinolones. Organic Chemistry Portal.
- Raj, R., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(13), 4001.
- Pires, J. R., et al. (1993). Structure-activity relationships of quinolones. Reviews of Infectious Diseases, 15 Suppl 2, S83-S89.
- Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. ResearchGate.
- Drlica, K., et al. (2008). Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry, 8(6), 483-503.
- Antiviral Properties of Quinolone-based Drugs. ResearchGate.
- Kumar, A., et al. (2011). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. Journal of Molecular Modeling, 17(10), 2673-2686.
- Sahu, N. K., et al. (2016). In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. Journal of Advanced Research, 7(1), 117-129.
- Emami, S., et al. (2005). Quinolone antimicrobial agents: structure-activity relationships. Mini Reviews in Medicinal Chemistry, 5(8), 737-752.
- Gootz, T. D., et al. (1996). DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 40(12), 2691-2697.
- Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832.
- da Silva, F. C., et al. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Current Organic Chemistry, 24(16), 1834-1854.
- Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1041-1050.
- 4-Quinolone derivatives and their activities against Gram positive pathogens. ResearchGate.
- Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing.
- Quinolones SAR 1. Scribd.
- SAR of Quinolones. Pharmacy 180.
- Pharmacophore modeling, virtual computational screening and biological evaluation studies.
- Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers.
Sources
- 1. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 23. 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Parasitological profiling shows 4(1H)-quinolone derivatives as new lead candidates for malaria - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases [mdpi.com]
- 29. Pharmacophore-guided computational modeling of quinolone-ATPase conjugate inhibitors targeting DNA GyrB subunit of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dovepress.com [dovepress.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 33. mdpi.com [mdpi.com]
6-Fluoro-2-methylquinolin-4-ol: A Lynchpin Precursor for Advanced Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials. Among these, 6-Fluoro-2-methylquinolin-4-ol has emerged as a particularly valuable precursor, offering a strategic combination of a fluorinated aromatic system and reactive functional groups. The presence of a fluorine atom at the C-6 position is a well-established strategy for enhancing metabolic stability, binding affinity, and overall pharmacological profiles of bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, elucidating its reactivity, and showcasing its role as a versatile building block for the construction of complex, high-value molecules. We will delve into the mechanistic underpinnings of its synthesis and functionalization, offering field-proven insights and detailed protocols to empower researchers in leveraging this potent chemical entity for drug discovery and beyond.
The Strategic Importance of the this compound Core
The inherent value of this compound lies in its unique structural features, which pre-dispose it for elaboration into a diverse array of complex molecules. The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, known for its rigid, bicyclic aromatic structure that provides a versatile platform for introducing various functional groups.[2][3]
Key Molecular Attributes:
-
The 4-Quinolone Moiety: This core is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics.[2] The molecule exists in a tautomeric equilibrium between the quinolin-4-ol and the quinolin-4-one form, with the keto form generally predominating. This tautomerism influences its spectroscopic properties and reactivity.[3]
-
C-6 Fluorine Substitution: The introduction of a fluorine atom at the 6-position is a critical design element.[4] This small, highly electronegative atom can profoundly influence a molecule's biological activity by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.[2]
-
Modulating Lipophilicity and Binding Affinity: Fluorine substitution can alter the electronic properties and lipophilicity of the molecule, potentially improving its interaction with biological targets.[1][3]
-
-
C-2 Methyl Group: This group can influence the overall shape and lipophilicity of the molecule and provides a potential handle for further chemical modification or can play a role in target binding and specificity.[5]
-
Reactive Sites: The molecule offers multiple sites for functionalization, including the hydroxyl/keto group at C-4, the nitrogen at position 1, and the C-H bonds on the aromatic rings, which can be targeted for diversification.[3][6]
These features collectively make this compound a highly sought-after intermediate in programs targeting a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders.[1][3]
Synthesis of the Core Scaffold: Mechanistic Insights and Protocols
The construction of the this compound core is most reliably achieved through well-established cyclization reactions, primarily the Conrad-Limpach and Gould-Jacobs syntheses.[1][7] The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[8][9] For the synthesis of this compound, this translates to the reaction of 4-fluoroaniline with ethyl acetoacetate.
Mechanism: The reaction proceeds in two key stages:
-
Condensation: A nucleophilic attack from the aniline's amino group on the keto group of ethyl acetoacetate, followed by dehydration, forms a Schiff base which tautomerizes to a more stable enamine intermediate.[9][10]
-
Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate an intramolecular electrophilic attack from the enamine double bond onto the aromatic ring, followed by the elimination of ethanol to form the quinolone product.[10][11] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil can significantly improve yields.[9][12]
Experimental Protocol: Gram-Scale Synthesis via Conrad-Limpach Reaction [7][10]
Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate, which is often an oil and can be used directly in the next step.
Step 2: Thermal Cyclization
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel.
-
Heat the mixture to approximately 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the cyclization by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
The Gould-Jacobs Reaction
An alternative and versatile route is the Gould-Jacobs reaction, which synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[13][14] This method is particularly effective for anilines with electron-donating groups.[13]
Mechanism:
-
Condensation: The reaction begins with a nucleophilic attack of the aniline on the double bond of DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[11]
-
Thermal Cyclization: This intermediate undergoes a 6-electron electrocyclization at high temperatures, forming the quinoline ring.[11]
-
Hydrolysis and Decarboxylation: Subsequent saponification of the ester at the C-3 position, followed by acidification and heating, removes the carboxyl group to yield the final 4-hydroxyquinoline product.[11][13]
Workflow Diagram: Gould-Jacobs Synthesis
Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinolone core.
The Precursor in Action: Key Functionalization Strategies
With the this compound core in hand, a multitude of synthetic transformations can be employed to build molecular complexity. The strategic functionalization of this scaffold is central to its utility in drug discovery.
N-Alkylation and N-Arylation
The nitrogen atom of the quinolone ring is a common site for modification. This position is crucial in many fluoroquinolone antibiotics, where substituents like cyclopropyl or ethyl groups are often found.[15] Alkylation can be readily achieved using alkyl halides in the presence of a suitable base.
C-H Functionalization: A Modern Approach to Diversification
Direct C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods.[16]
-
C-7 Position: This position is frequently modified in fluoroquinolone antibiotics, often with nitrogen-based heterocycles like piperazine, which can significantly impact antibacterial spectrum and potency.[4][15] Modern methods like Iridium-catalyzed C-H borylation can be used to install a boronic ester at the C-7 position, which then serves as a handle for subsequent Suzuki cross-coupling reactions to introduce a wide variety of substituents.[3]
-
C-3 Position: The C-3 position is also amenable to functionalization. For instance, metal-free perfluoroalkylation can be achieved at this position under mild conditions, providing direct access to C-3 perfluoroalkylated 4-quinolones.[17]
Logical Diagram: C-H Functionalization Pathways
Caption: Key pathways for diversifying the core scaffold via C-H activation.
Modification of the C-4 Hydroxyl Group
The hydroxyl group at the C-4 position can be converted into a leaving group (e.g., a triflate or chloride) to enable nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amines, thiols, and other nucleophiles, dramatically expanding the accessible chemical space. For example, treatment with phosphorus pentasulfide can convert the quinolone into the corresponding thioquinoline, a precursor for antitubercular agents.[18]
Applications in Complex Molecule Synthesis
The true power of this compound is demonstrated by its application as a precursor in the synthesis of biologically active compounds.
Anticancer Agents
Numerous quinoline derivatives have been investigated as anticancer agents, acting through mechanisms such as kinase inhibition and topoisomerase inhibition.[2][1] The 6-fluoro-2-methyl-4-quinolone scaffold is a key component in the design of novel compounds with potent antiproliferative activity against a range of human cancer cell lines.[3] Vosaroxin, an anticancer quinolone, validates the potential of this scaffold by targeting eukaryotic topoisomerase II.[19]
Antibacterial Agents (Fluoroquinolones)
This is perhaps the most prominent application. The 6-fluoro-4-quinolone core is the defining feature of the highly successful fluoroquinolone class of antibiotics.[1][4] These drugs, such as ciprofloxacin and levofloxacin, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][4] this compound serves as a key intermediate to access this core structure, upon which further modifications, especially at the C-7 position, are made to fine-tune the antibacterial spectrum and potency.[3]
Antifungal and Antimalarial Agents
The versatility of the quinoline scaffold extends to other infectious diseases. The related compound Ipflufenoquin, a fungicide, suggests that this class of compounds may inhibit fungal growth.[5] Furthermore, the hydroxyl group can be functionalized to synthesize antiplasmodial agents for the treatment of malaria.[18]
Photodynamic Therapy (PDT)
Beyond traditional drug action, derivatives have been used in materials-based therapeutic approaches. For instance, this compound has been utilized as a precursor in the preparation of zinc(II) phthalocyanines for research in photodynamic therapy, a promising modality for cancer treatment.[3]
Quantitative Data Summary
| Property | Value/Description | Significance | Reference |
| Molecular Formula | C₁₀H₈FNO | Basic molecular identity | N/A |
| CAS Number | 15912-68-2 | Unique chemical identifier | [3] |
| Tautomerism | Exists as this compound and 6-fluoro-2-methyl-1H-quinolin-4-one | Influences reactivity and spectroscopic properties | [3] |
| Key Synthetic Reactions | Conrad-Limpach, Gould-Jacobs | Primary routes to the core scaffold | [11][12] |
| Typical Cyclization Temp. | >250 °C | High energy barrier for ring formation | [11] |
| Key Functionalization Sites | N-1, C-3, C-4, C-7 | Provides multiple handles for diversification | [3][15][17] |
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic precursor that provides a robust and versatile platform for the synthesis of complex and biologically active molecules. Its unique combination of a fluorinated quinolone core and multiple reactive sites allows for extensive chemical exploration. Understanding the established synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, and embracing modern functionalization techniques like C-H activation, are key to unlocking the full potential of this scaffold. As the demand for novel therapeutics with improved efficacy and tailored properties continues to grow, this compound is poised to remain a lynchpin intermediate in the arsenal of medicinal chemists and drug development professionals.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Kowalski, P., & Mitka, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3415. [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences, 3(4), 1230-1241. [Link]
- Merck & Co. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. [Link]
- Al-Trawneh, S. A., & Suaifan, G. A. R. Y. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(3), 625. [Link]
- Reddy, T. S., & Kumar, A. (2022). Regioselective Perfluoroalkylation of 4-Quinolones Using Sodium Perfluoroalkyl Sulfinates. ChemistrySelect, 7(40), e202203135. [Link]
- Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis. Química Orgánica. [Link]
- Neboh, C. C., & Adejare, A. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(12), 1693. [Link]
- Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
- Besson, T., & Thiéry, V. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2697. [Link]
- Kumar, S., & Singh, B. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8591. [Link]
- Al-Qtaishat, S., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative-Antimicrobial Capacities. Pakistan Journal of Pharmaceutical Sciences, 34(2), 527-537. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. iipseries.org [iipseries.org]
- 15. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
- 19. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Oncological Potential of 6-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Researchers
Introduction: The Rationale for Investigating 6-Fluoro-2-methylquinolin-4-ol in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides a versatile platform for chemical modifications that can fine-tune its pharmacological properties. Within the vast landscape of quinoline derivatives, those bearing fluorine substitutions have garnered significant attention for their potential to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity.[1] this compound, a member of this fluorinated quinoline class, emerges as a compelling candidate for oncology research. While direct studies on its anti-cancer efficacy are nascent, the well-documented activities of structurally related compounds provide a strong rationale for its investigation.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It will not only explore the hypothetical mechanisms of action of this compound but also provide detailed, field-proven protocols to systematically evaluate its potential as a novel anti-cancer agent. Our approach is grounded in scientific integrity, ensuring that every proposed experimental step is part of a self-validating system to generate robust and reproducible data.
Hypothesized Mechanisms of Action: Targeting Key Oncogenic Pathways
Based on the extensive literature on quinoline derivatives in oncology, we can postulate two primary mechanisms through which this compound may exert its anti-cancer effects: inhibition of critical protein kinases and disruption of DNA topoisomerase function.[2]
Kinase Inhibition: Disrupting Aberrant Cancer Cell Signaling
Numerous quinoline-based compounds have demonstrated potent inhibitory activity against a range of protein kinases that are often dysregulated in cancer.[2] These enzymes play a pivotal role in signaling pathways that control cell proliferation, survival, and angiogenesis. The presence of the fluorine atom and the methyl group on the quinoline core of this compound could confer specific binding properties, leading to the inhibition of key oncogenic kinases.
A plausible target is the PI3K/Akt/mTOR pathway , a central signaling cascade that is frequently hyperactivated in a wide variety of human cancers. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Topoisomerase Inhibition: Inducing DNA Damage and Apoptosis
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Many successful chemotherapeutic agents, including some quinoline analogues, function by inhibiting topoisomerase I or II, leading to the accumulation of DNA strand breaks and the induction of apoptosis.[3] this compound may act as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.
Experimental Workflow for Preclinical Evaluation
A systematic and rigorous evaluation of this compound's anti-cancer potential is paramount. The following experimental workflow provides a comprehensive approach, from initial in vitro screening to in vivo efficacy studies.
Sources
Exploring 6-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Infectious Disease Research
Introduction: The Untapped Potential of a Fluorinated Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties[1][2]. The strategic introduction of fluorine atoms into this privileged scaffold has proven to be a highly effective strategy for enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity to biological targets[2][3]. This guide focuses on a specific, yet underexplored molecule: 6-Fluoro-2-methylquinolin-4-ol .
While extensive research has been dedicated to its more complex derivatives, particularly the highly successful fluoroquinolone antibiotics, the foundational this compound core remains a largely untapped resource for novel anti-infective discovery. This compound serves as a critical building block for these more complex molecules, suggesting its intrinsic potential for biological activity[4]. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this compound in the context of infectious disease research. We will delve into its synthesis, characterization, hypothesized mechanisms of action, and a detailed roadmap for its biological evaluation.
Section 1: Synthesis and Characterization of this compound
A robust and reproducible synthesis is the first critical step in the exploration of any new chemical entity. The most common and well-established method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction[5][6].
Synthetic Pathway: The Conrad-Limpach Reaction
The synthesis of this compound is typically achieved through a two-step process:
-
Condensation: The reaction begins with the condensation of 4-fluoroaniline with ethyl acetoacetate. This step forms the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
Step 1: Condensation
-
In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate oil, ethyl 3-((4-fluorophenyl)amino)but-2-enoate. This intermediate is often used in the next step without further purification[5].
Step 2: Thermal Cyclization
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A or paraffin oil in a suitable reaction vessel.
-
Heat the mixture to approximately 250°C and maintain this temperature for 30 minutes to 2 hours. Monitor the reaction's progress via TLC or LC-MS[6].
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol[7].
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized this compound is paramount for ensuring its purity and confirming its structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | [8] |
| Molecular Weight | 177.18 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 273-277 °C | [8][9] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum is particularly crucial for confirming the presence and position of the fluorine atom[4].
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound[4].
Section 2: Hypothesized Mechanism of Action and Rationale for Screening
The well-documented mechanism of action of fluoroquinolone antibiotics provides a strong foundation for hypothesizing how this compound might exert its antimicrobial effects.
Inhibition of Bacterial Type II Topoisomerases
Quinolones primarily act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[10][11]. These enzymes are crucial for managing DNA topology during replication, transcription, and cell division[10]. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-stranded DNA breaks, triggering the bacterial SOS response and ultimately leading to cell death[12][13].
Caption: Hypothesized mechanism of action for this compound.
Rationale for Screening Against a Broad Range of Pathogens
The 4-quinolone moiety is a key pharmacophore in many antibacterial agents[2]. The presence of a fluorine atom at the C-6 position is known to significantly enhance antibacterial potency and broaden the spectrum of activity[3]. Based on these established structure-activity relationships, it is highly probable that this compound will exhibit activity against a range of infectious agents.
-
Antibacterial: The primary hypothesis is that the compound will be effective against both Gram-positive and Gram-negative bacteria due to its structural similarity to fluoroquinolones[3][14].
-
Antiparasitic: Quinolone derivatives have also demonstrated promising activity against various parasites, including Plasmodium falciparum (malaria) and Toxoplasma gondii[1][15][16]. The mechanism in parasites may also involve topoisomerase inhibition or other targets.
-
Antifungal: Some quinoline derivatives have shown antifungal properties, suggesting another avenue for investigation[17][18].
Section 3: A Roadmap for Biological Evaluation: In Vitro Screening Protocols
A systematic in vitro screening approach is essential to determine the antimicrobial and antiparasitic potential of this compound.
Preliminary Antimicrobial Susceptibility Testing
Initial screening can be performed using agar-based diffusion methods to qualitatively assess antimicrobial activity[19][20][21].
Protocol: Agar Disk Diffusion Assay
-
Prepare agar plates inoculated with a standardized suspension of the test microorganism.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of this compound.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions for the test organism.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity[20].
Quantitative Antimicrobial Activity Assessment
Following preliminary screening, the Minimum Inhibitory Concentration (MIC) should be determined to quantify the compound's potency[20][21].
Protocol: Broth Microdilution Assay
-
Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[20].
A selection of other in vitro assays can be employed to further characterize the antimicrobial properties, including:
-
Time-Kill Assay: To determine if the compound is bactericidal or bacteriostatic[22].
-
Checkerboard Assay: To assess potential synergistic effects when combined with other antimicrobial agents[22].
In Vitro Antiparasitic Activity Assays
The evaluation of this compound against parasites will require specific cell-based assays.
Protocol: In Vitro Anti-Toxoplasma gondii Assay
-
Culture a suitable host cell line (e.g., human foreskin fibroblasts) in 96-well plates.
-
Infect the host cells with T. gondii tachyzoites.
-
Treat the infected cells with serial dilutions of this compound.
-
After a suitable incubation period, assess parasite proliferation using methods such as the MTT assay to determine the viability of both infected and uninfected host cells[16].
-
The 50% inhibitory concentration (IC₅₀) can then be calculated.
Cytotoxicity and Selectivity Index Determination
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic potential.
Protocol: Mammalian Cell Cytotoxicity Assay
-
Culture a panel of human cell lines (e.g., HEK293, HepG2) in 96-well plates.
-
Expose the cells to serial dilutions of this compound.
-
After 24-48 hours of incubation, assess cell viability using a standard method like the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
The Selectivity Index (SI) , calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀), provides an indication of the compound's therapeutic window. A higher SI value is desirable, as it suggests greater selectivity for the pathogen over host cells.
Section 4: Future Directions and In Vivo Studies
Promising in vitro results for this compound would warrant further investigation into its mechanism of action and evaluation in in vivo models of infection.
Advanced Mechanistic Studies
-
Enzyme Inhibition Assays: Directly test the inhibitory activity of the compound against purified bacterial DNA gyrase and topoisomerase IV.
-
Efflux Pump Inhibition Assays: Investigate whether the compound can act as an efflux pump inhibitor, potentially restoring the activity of other antibiotics against resistant bacterial strains[23][24].
In Vivo Efficacy and Toxicity Studies
Compounds with a favorable in vitro profile should be advanced to in vivo studies using appropriate animal models of infection (e.g., murine models of bacterial sepsis or parasitic infection)[15][24]. These studies are essential for evaluating the compound's efficacy, pharmacokinetics, and safety in a living organism[25].
Conclusion
This compound represents a promising yet underexplored scaffold in the search for novel anti-infective agents. Its structural relationship to the highly successful fluoroquinolone antibiotics provides a strong rationale for its investigation. This technical guide offers a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of this compound. By following the outlined protocols, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of next-generation treatments for infectious diseases.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
- Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(5), 313-318.
- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981–1008.
- Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. (Note: A direct URL to the standard is not provided as it is a paid document.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Jan, B., Parveen, S., & Zahoor, A. (2021). A comprehensive review on in-vitro methods for anti-microbial activity. Microbial Pathogenesis, 158, 105085.
- Rather, M. A., Gupta, K., & Mandal, M. (2021). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Molecules, 26(10), 2827.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline.
- Chandal, N., Sharma, N., Cernicchi, G., Felicetti, T., Rondini, T., Acito, M., ... & Sabatini, S. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 12(4), 677.
- Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). A novel experimental drug targeting the parasite’s protein synthesis machinery is effective in treating malaria. Proceedings of the National Academy of Sciences, 112(28), E3713–E3722.
- Chandal, N., Sharma, N., Cernicchi, G., Felicetti, T., Rondini, T., Acito, M., ... & Sabatini, S. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 12(4), 677.
- Afanasev, A., Gnedenko, O., & Burov, S. (2021). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Molecules, 26(14), 4235.
- Kumar, A., & Singh, R. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(19), 11886-11904.
- Iaroshenko, V. O., & Sosnovskikh, V. Y. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(2), M1229.
- Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Li, Z. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.
- Kumar, A., Kumar, A., Kumar, S., Singh, R. K., & Kumar, V. (2017). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 22(6), 949.
- Gholami, M., Daryasari, R., & Sarvi, S. (2024). In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. Journal of Parasitology Research, 2024, 8852935.
- Amerigo Scientific. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline (97%).
- Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(19), 6614.
- Chen, C., Wang, Y., & Li, Z. (2010). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. Chinese Journal of Chemistry, 28(10), 1957-1961.
- Czarnek, M., & Piska, K. (2022). The Current Directions of Searching for Antiparasitic Drugs. Molecules, 27(15), 4851.
- Galizzi, M., & Spange, S. (2017). Antiparasitic Activity of Sulfur- and Fluorine-Containing Bisphosphonates against Trypanosomatids and Apicomplexan Parasites. Molecules, 22(1), 82.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2 [sigmaaldrich.com]
- 9. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Fluoro-2-methylquinolin-4-ol from 4-Fluoroaniline
Abstract: This technical guide provides a detailed and scientifically-grounded protocol for the synthesis of 6-Fluoro-2-methylquinolin-4-ol, a valuable fluorinated quinoline derivative. The document outlines the most effective synthetic pathway, the Conrad-Limpach reaction, starting from 4-Fluoroaniline and ethyl acetoacetate. It delves into the underlying reaction mechanisms, provides step-by-step experimental procedures for synthesis and purification, and includes critical data for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Fluorinated Quinolones
Quinoline derivatives are a cornerstone of medicinal chemistry, recognized as "privileged structures" that form the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into the quinoline scaffold can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound (CAS 15912-68-2) is a key building block in this class of compounds. It serves as a crucial precursor for synthesizing more complex molecules with potential applications in oncology and infectious diseases. Its structure is particularly amenable to further functionalization, making it a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a robust and reproducible methodology for its synthesis, empowering researchers to access this important intermediate.
Synthetic Strategy: The Conrad-Limpach Reaction
The synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines is a well-established transformation in organic chemistry. Among the classical methods, the Conrad-Limpach synthesis is the most direct and widely employed route for preparing 2-alkyl-4-quinolones. This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
The overall reaction for the synthesis of this compound proceeds in two key stages:
-
Condensation: The reaction between 4-Fluoroaniline and ethyl acetoacetate to form the enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate.
-
Thermal Cyclization: The intramolecular ring-closing of the enamine intermediate at high temperatures (~250 °C) to yield the final quinolone product.
Reaction Mechanism & Visualizations
The Conrad-Limpach synthesis proceeds via a well-understood mechanism involving two principal transformations: enamine formation and thermal electrocyclization.
Step 1: Formation of the Enamine Intermediate
The synthesis begins with the nucleophilic attack of the amino group of 4-Fluoroaniline on the electrophilic keto-carbonyl of ethyl acetoacetate. This is followed by a dehydration step to form a Schiff base, which rapidly tautomerizes to the more thermodynamically stable enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. This initial condensation is often catalyzed by a small amount of acid.
Step 2: Thermal Cyclization
This is the rate-determining step of the synthesis. At high temperatures (typically around 250 °C), the enamine undergoes an intramolecular 6-electron electrocyclic ring closure. The enamine double bond acts as the nucleophile, attacking the ortho position of the aniline ring. This temporarily breaks the aromaticity of the phenyl ring. The subsequent elimination of ethanol re-aromatizes the system and forms the quinolone ring. The final product, this compound, exists in equilibrium with its 4-quinolone tautomer, with the quinolone form generally predominating. The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.
Caption: Overall synthetic route for this compound.
Caption: Key steps in the thermal cyclization mechanism.
Quantitative Data Summary
The following table provides a summary of the reagents, conditions, and expected outcomes for a typical laboratory-scale synthesis.
| Parameter | Step A: Condensation | Step B: Cyclization |
| Starting Material | 4-Fluoroaniline | Ethyl 3-(4-fluoroanilino)crotonate |
| Key Reagent | Ethyl Acetoacetate (1.0 - 1.1 eq) | Dowtherm A (or Mineral Oil) |
| Catalyst/Solvent | Toluene or Ethanol / Acetic Acid (cat.) | High-boiling solvent |
| Temperature | Reflux (80-115 °C) | ~250 °C |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Typical Yield | >95% (crude) | 85 - 95% |
| Product Form | Yellowish oil or low-melting solid | Off-white to grey solid |
Detailed Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and potentially hazardous chemicals. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of Ethyl 3-(4-fluoroanilino)crotonate (Intermediate)
Reagents and Materials:
-
4-Fluoroaniline (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Anhydrous Ethanol or Toluene
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add 4-Fluoroaniline (e.g., 22.2 g, 0.2 mol) and ethyl acetoacetate (e.g., 27.3 g, 0.21 mol).
-
Add 150 mL of anhydrous ethanol (or toluene) to the flask.
-
With stirring, add 3-4 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-fluoroanilino)crotonate, typically a yellowish oil or low-melting solid, can be used in the next step without further purification.
Part B: Synthesis of this compound (Thermal Cyclization)
Reagents and Materials:
-
Crude Ethyl 3-(4-fluoroanilino)crotonate (from Step A)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Three-neck flask suitable for high temperatures
-
Mechanical stirrer, thermometer, and distillation head (or air condenser)
-
Heating mantle with a reliable temperature controller
-
Toluene and Hexane for washing
-
Büchner funnel and filtration apparatus
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add approximately 300 mL of a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the solvent to approximately 250 °C with vigorous stirring.
-
Slowly add the crude intermediate from the previous step to the hot solvent dropwise or in small portions. CAUTION: The addition will cause the evolution of ethanol. Control the addition rate to maintain a steady temperature and avoid excessive foaming.
-
After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid thoroughly with hot toluene (2 x 100 mL) to remove the high-boiling solvent, followed by hexanes (2 x 100 mL) to remove residual toluene.
-
Dry the product under vacuum to obtain crude this compound as an off-white to grey powder.
Part C: Purification
Reagents and Materials:
-
Crude this compound
-
Dimethylformamide (DMF) or Ethanol
-
Deionized Water
-
Beakers, heating plate, and filtration equipment
Procedure:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot DMF or ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent (e.g., ethanol or water), and dry under vacuum.
-
The typical melting point of the purified product is 273-277 °C.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton NMR): Used to confirm the proton environments in the molecule. The spectrum for the 4-quinolone tautomer is expected to show characteristic signals for the methyl group, the vinyl proton, and the aromatic protons on the fluoro-substituted ring.
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental formula (C₁₀H₈FNO) by providing a highly accurate mass-to-charge ratio.
-
Melting Point: A sharp melting point range consistent with the literature value (273-277 °C) indicates high purity.
Conclusion
This application note details a robust and high-yielding synthetic protocol for this compound based on the Conrad-Limpach reaction. The two-step procedure, involving an initial condensation followed by a high-temperature cyclization, is a reliable method for accessing this important fluorinated quinolone on a laboratory scale. The provided mechanistic insights, detailed procedures, and characterization guidelines offer a comprehensive resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel therapeutics derived from this versatile scaffold.
References
- PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. National Center for Biotechnology Information.
- ResearchGate. (2001). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
Conrad-Limpach synthesis for 6,8-Difluoro-2-methylquinolin-4-ol.
An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via the Conrad-Limpach Reaction
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed, adaptable experimental protocol for the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Quinoline derivatives, particularly those incorporating fluorine atoms, are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The introduction of fluorine can enhance biological efficacy and improve pharmacokinetic profiles.[1] This document details the established Conrad-Limpach synthesis route, elucidates the underlying reaction mechanism, and offers field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Quinolines
Quinoline derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, forming the structural core of many therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into the quinoline scaffold is a well-established method to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2] 6,8-Difluoro-2-methylquinolin-4-ol is a valuable building block for the synthesis of more complex, biologically active molecules.[1] The most reliable and scalable method for its preparation is the Conrad-Limpach synthesis, a classic reaction discovered by Max Conrad and Leonhard Limpach in 1887.[3][4] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][5]
The Conrad-Limpach Synthesis: A Mechanistic Perspective
The synthesis of 6,8-Difluoro-2-methylquinolin-4-ol proceeds via a two-stage process: (1) the acid-catalyzed condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate, and (2) the subsequent thermal intramolecular cyclization of this intermediate to yield the final quinolin-4-ol product.[6]
Stage 1: Enamine Formation The reaction is initiated by the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electrophilic keto-carbon of ethyl acetoacetate. This step is typically catalyzed by a small amount of strong acid (e.g., HCl or H₂SO₄).[1][3] The resulting tetrahedral intermediate undergoes dehydration to form a Schiff base. This Schiff base is in equilibrium with its more stable tautomer, the enamine (ethyl 3-(2,4-difluoroanilino)crotonate), which is the key intermediate for the subsequent cyclization.[6]
Stage 2: Thermal Cyclization The critical and rate-determining step is the thermal cyclization of the enamine intermediate.[3] This intramolecular electrophilic aromatic substitution requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[6][7] The enamine double bond attacks the benzene ring, leading to a cyclized intermediate which then eliminates ethanol to re-aromatize and form the stable quinolone ring system. The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form generally believed to predominate.[3]
Caption: Key stages of the Conrad-Limpach mechanism.
Experimental Protocols
This protocol is designed for the gram-scale synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Eq | Amount | Physical Properties |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 1.0 | 25.8 g | Liquid |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 26.0 g | Liquid |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Cat. | 2-3 drops | Liquid, corrosive |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Solvent | 150 mL | Liquid, flammable |
| Dowtherm™ A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | Solvent | 300 mL | Liquid, high b.p. (257°C) |
| Toluene | C₇H₈ | 92.14 | Wash | 200 mL | Liquid, flammable |
| Hexanes | C₆H₁₄ | 86.18 | Wash | 200 mL | Liquid, flammable |
Stage 1: Synthesis of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoroaniline (25.8 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).[1]
-
Solvent and Catalyst: Add 150 mL of anhydrous ethanol to the flask. With stirring, add 2-3 drops of concentrated hydrochloric acid as a catalyst.[1]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete (as indicated by the consumption of the aniline), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate as an oil.[1] This intermediate is often used in the next step without further purification.
Stage 2: Thermal Cyclization to 6,8-Difluoro-2-methylquinolin-4-ol
-
Setup: In a three-neck flask equipped with a high-temperature thermometer, a mechanical stirrer, and an addition funnel (or a setup for controlled addition), add the high-boiling solvent (e.g., 300 mL of Dowtherm™ A).[1]
-
Heating: Heat the solvent to approximately 250 °C with vigorous stirring.[1]
-
Addition: Slowly and carefully add the crude intermediate oil from Stage 1 to the hot solvent. The rate of addition should be controlled to maintain the reaction temperature and allow the ethanol formed during the reaction to distill off.[1]
-
Reaction: After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30-60 minutes to ensure complete cyclization.[1] Monitor the reaction by TLC or LC-MS if possible.[6]
-
Cooling and Precipitation: Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.[1]
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with hot toluene (2 x 100 mL) to remove the high-boiling solvent, followed by hexanes (2 x 100 mL) to remove residual toluene.[1]
-
Drying: Dry the purified solid product under vacuum to obtain 6,8-Difluoro-2-methylquinolin-4-ol. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF if necessary.[6]
Experimental Workflow and Field-Proven Insights
Caption: Step-by-step workflow for the synthesis.
Expertise & Trustworthiness: Critical Parameters
-
Temperature Control: The cyclization temperature is the most critical parameter. Temperatures below ~240 °C will result in slow or incomplete reaction, while excessively high temperatures can lead to degradation and lower yields. The use of a high-boiling, inert solvent is crucial for maintaining a stable high temperature and achieving good yields.[1][3]
-
Solvent Selection: While Dowtherm™ A is effective, other high-boiling solvents like diphenyl ether or 1,2,4-trichlorobenzene can be used.[7][8] The choice of solvent can impact yield and ease of product isolation.[7] Using an inert solvent significantly improves yields compared to performing the cyclization neat.[3]
-
Purity of Intermediate: While the crude enamine intermediate can often be used directly, purification via column chromatography may be necessary if significant impurities are present after the initial condensation, as these could lead to side products during the high-temperature cyclization.
-
Knorr Synthesis Competition: It is important to note that under different conditions (typically higher temperatures during the initial condensation), the aniline can attack the ester group of the β-ketoester, leading to a β-keto acid anilide. Cyclization of this intermediate would lead to the isomeric 2-hydroxyquinoline product via the Knorr quinoline synthesis.[3][9] The conditions described in this protocol strongly favor the Conrad-Limpach pathway to the 4-hydroxyquinoline product.
Conclusion
This guide outlines a robust and well-established synthetic pathway for 6,8-difluoro-2-methylquinolin-4-ol based on the Conrad-Limpach reaction.[6] By carefully controlling the reaction parameters, particularly the temperature of the final cyclization step, researchers can reliably produce this valuable fluorinated quinoline building block for application in drug discovery and medicinal chemistry. The provided protocols and insights serve as a validated starting point for laboratory-scale synthesis.
References
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).
- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. (2005). Cambridge University Press.
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Conrad-Limpach Cyclization. In Merck Index. (n.d.).
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. - ResearchGate. (n.d.).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009). Synthetic Communications, 39(9), 1563–1569.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2018). Molecules, 23(8), 2033.
- Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. - ResearchGate. (2014). European Journal of Organic Chemistry, 2014(20), 4256-4264.
- Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9) - ResearchGate. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2021). Molecules, 26(3), 543.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed. (2009). Synthetic Communications, 39(9), 1563-1569.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: An Application Note and Detailed Protocol
Introduction: The Significance of the Fluorinated Quinoline Scaffold
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1] This versatility has led to their integration into numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy in modern drug design.[4][6][7][8] The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and overall pharmacological potency.[3][4][6]
6,8-Difluoro-2-methylquinolin-4-ol is a member of the fluoroquinolone class of compounds that holds considerable promise for further derivatization in drug discovery programs. The difluoro substitution at the 6 and 8 positions can profoundly influence the molecule's electronic properties and lipophilicity, potentially modulating its interaction with biological targets.[1][3] This application note provides a comprehensive guide for the gram-scale synthesis of 6,8-Difluoro-2-methylquinolin-4-ol, designed for researchers, medicinal chemists, and process development scientists. We present a robust and scalable protocol based on the well-established Gould-Jacobs reaction, offering insights into the reaction mechanism, experimental setup, and purification strategies.[2][9][10][11][12]
Synthetic Strategy: The Gould-Jacobs Reaction
For the gram-scale production of 6,8-Difluoro-2-methylquinolin-4-ol, the Gould-Jacobs reaction provides a reliable and efficient synthetic route.[2][9][10] This method involves a two-step sequence: the condensation of an appropriately substituted aniline with an acetoacetic ester, followed by a high-temperature intramolecular cyclization to form the quinolin-4-one core.[1][9][10]
The selection of 3,5-difluoroaniline as the starting material is crucial for achieving the desired 6,8-difluoro substitution pattern on the resulting quinoline ring. The reaction with ethyl acetoacetate yields an enamine intermediate, which then undergoes thermal cyclization. This high-temperature step is typically carried out in a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to achieve the necessary energy for the intramolecular electrophilic aromatic substitution.[1][2][6]
Reaction Mechanism Workflow
The overall synthetic pathway is depicted below. The process begins with the formation of an enamine intermediate from 3,5-difluoroaniline and ethyl acetoacetate, which then undergoes thermal cyclization to yield the final product.
Caption: Proposed synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via the Gould-Jacobs reaction.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for the synthesis of approximately 25-30 grams of 6,8-Difluoro-2-methylquinolin-4-ol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3,5-Difluoroaniline | 129.11 | 25.8 g | 0.2 | 99% |
| Ethyl acetoacetate | 130.14 | 28.6 g | 0.22 | 99% |
| Concentrated HCl | 36.46 | 5 drops | - | 37% |
| Dowtherm A | - | 300 mL | - | - |
| Toluene | - | 200 mL | - | Reagent Grade |
| Hexanes | - | 200 mL | - | Reagent Grade |
| Ethanol | - | 150 mL | - | Anhydrous |
Step 1: Synthesis of Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate (Enamine Intermediate)
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoroaniline (25.8 g, 0.2 mol) and anhydrous ethanol (150 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Add ethyl acetoacetate (28.6 g, 0.22 mol) to the solution, followed by 5 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil. This crude product can be used directly in the next step without further purification.
Step 2: Thermal Cyclization to 6,8-Difluoro-2-methylquinolin-4-ol
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add Dowtherm A (300 mL).
-
Heat the Dowtherm A to approximately 250 °C with vigorous stirring.
-
Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A dropwise over a period of 30-45 minutes. Control the addition rate to maintain the reaction temperature at 250 °C. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30-60 minutes.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with hot toluene (2 x 100 mL) to remove the high-boiling solvent, followed by hexanes (2 x 100 mL).
-
Dry the product under vacuum to yield crude 6,8-Difluoro-2-methylquinolin-4-ol.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a white to off-white solid.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 25-30 g (63-76%) |
| Appearance | White to off-white solid |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.5 (s, 1H), 7.5-7.3 (m, 2H), 5.9 (s, 1H), 2.3 (s, 3H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): -110 to -112 (m) |
| Mass Spec (ESI+) | m/z: 196.05 [M+H]⁺ |
Expert Insights and Troubleshooting
-
Causality in Reagent Selection : The use of a slight excess of ethyl acetoacetate helps to ensure the complete consumption of the more valuable 3,5-difluoroaniline. The catalytic amount of hydrochloric acid protonates the carbonyl group of the acetoacetate, making it more electrophilic and facilitating the initial condensation.
-
Significance of High-Temperature Cyclization : The intramolecular cyclization requires a significant activation energy to overcome the aromaticity of the aniline ring. High-boiling solvents like Dowtherm A provide the necessary thermal energy for this key bond-forming step.
-
Troubleshooting: Low Yield in Cyclization : If the yield of the final product is low, ensure that the temperature of the Dowtherm A is consistently maintained at 250 °C during the addition of the enamine. Incomplete removal of ethanol from the intermediate can also lower the reaction temperature and hinder cyclization.
-
Purification Strategy : Washing the crude product with hot toluene is critical for the efficient removal of the high-boiling Dowtherm A. Incomplete removal will result in an oily product. Recrystallization is an effective method for obtaining a highly pure final product.
Self-Validating System and Trustworthiness
The protocol incorporates several checkpoints to ensure the successful synthesis of the target compound:
-
TLC Monitoring : Regular monitoring of the condensation reaction by TLC provides a clear indication of the reaction's progress and endpoint.
-
Isolation of a Precipitate : The precipitation of the product upon cooling of the Dowtherm A mixture is a strong visual confirmation of successful cyclization.
-
Analytical Characterization : The final product's identity and purity should be rigorously confirmed using standard analytical techniques such as NMR and mass spectrometry. The expected spectral data provided serves as a benchmark for validation.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the gram-scale synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
Caption: Workflow for the gram-scale synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. By leveraging the Gould-Jacobs reaction, researchers can efficiently produce this valuable fluorinated quinoline scaffold for applications in medicinal chemistry and drug discovery. The insights into the reaction mechanism, experimental best practices, and troubleshooting tips are intended to empower scientists to confidently execute this synthesis and advance their research endeavors.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 2,3-Dihydronaphtho[2,3-h]quinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wiley Online Library. Gould-Jacobs Reaction. [Link]
- MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]
- ResearchGate. Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]
- PubMed.
- National Center for Biotechnology Information. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
- Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
- Royal Society of Chemistry. Expeditious synthesis of pyrano[2,3,4-de]quinolines via Rh(iii)-catalyzed cascade C–H activation/annulation/lactonization of quinolin-4-ol with alkynes. [Link]
- National Center for Biotechnology Information. Direct amination of γ-halo-β-ketoesters with anilines. [Link]
- ResearchGate. Microwave assisted synthesis of 4‐quinolones. [Link]
- ResearchGate.
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- PubMed.
- ResearchGate. The condensation of ethyl acetoacetate with aniline under various different reaction conditions a. [Link]
- StudySmarter. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
- MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
- National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- Google Patents.
- National Center for Biotechnology Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 8. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. Gould-Jacobs Reaction [drugfuture.com]
Application Notes and Protocols for Thermal Cyclization in Quinoline Synthesis
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial (e.g., quinine and chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[2][3] The continued interest in quinoline chemistry within drug development and materials science necessitates robust and versatile synthetic methodologies. Among the numerous strategies developed since its first isolation from coal tar in 1834, thermal cyclization remains a cornerstone for the construction of the quinoline core.[4][5]
This application note provides an in-depth guide to the principles and practices of thermal cyclization in quinoline synthesis. We will move beyond a mere recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and detailed, field-proven protocols for key thermal cyclization reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Pillar 1: The Rationale of Thermal Cyclization in Quinoline Synthesis
Thermal cyclization reactions in this context are typically intramolecular electrocyclizations or acid-catalyzed cyclocondensations that require significant thermal energy to overcome the activation barrier. This energy input facilitates the formation of the new heterocyclic ring, often involving the creation of a crucial carbon-carbon or carbon-nitrogen bond that defines the quinoline scaffold. The choice of a specific thermal method depends on the desired substitution pattern of the final quinoline product.
Key Mechanistic Considerations: An Overview
The majority of thermal quinoline syntheses proceed through the formation of an intermediate that possesses the requisite atoms and stereochemistry for ring closure. For instance, in the Conrad-Limpach and Gould-Jacobs syntheses, an aniline derivative is first condensed with a β-ketoester or a related species to form an enamine or anilidomethylenemalonate intermediate, respectively.[6][7] The subsequent high-temperature step then drives the cyclization.
The cyclization itself is often a 6π-electrocyclization, a type of pericyclic reaction governed by the Woodward-Hoffmann rules. Under thermal conditions, these reactions proceed in a disrotatory fashion for a 6π system, leading to the formation of the new sigma bond with a defined stereochemistry.[7] Subsequent aromatization through the elimination of a small molecule (like water or alcohol) yields the stable quinoline ring.
Pillar 2: Foundational Thermal Cyclization Protocols
Here, we present detailed protocols for three of the most historically significant and widely utilized thermal cyclization methods for quinoline synthesis: the Conrad-Limpach, Gould-Jacobs, and Combes syntheses.
Protocol 1: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (which often exist in their tautomeric 4-quinolone form) through the thermal cyclization of an intermediate formed from an aniline and a β-ketoester.[8] The reaction is typically a two-step process, with the final cyclization requiring high temperatures.[6]
Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Derivative
This protocol provides a representative example of the Conrad-Limpach synthesis.
Materials:
-
Aniline derivative (e.g., 4-nitroaniline)
-
β-ketoester (e.g., ethyl acetoacetate)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent like toluene. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the condensation is complete, remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A (sufficient to ensure good stirring at high temperature).
-
Heat the mixture to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[8] The high temperature is crucial for the electrocyclic ring closure.[8]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates from the high-boiling solvent.
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid thoroughly with toluene and then with hexanes to remove the residual high-boiling solvent.[9]
-
Dry the product in a vacuum oven to a constant weight.[9] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The choice of a high-boiling solvent like Dowtherm A or diphenyl ether is critical as the cyclization step requires temperatures in the range of 250 °C to overcome the activation energy for the intramolecular reaction and subsequent aromatization.[8][10] The use of an inert, high-boiling solvent can significantly increase the yield compared to performing the reaction neat.[8]
-
Acid Catalyst: The catalytic amount of sulfuric acid in the initial condensation step protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.
Visualization of the Conrad-Limpach Workflow:
Caption: Workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.
Protocol 2: The Gould-Jacobs Reaction for 4-Quinolone Synthesis
The Gould-Jacobs reaction is a highly versatile method for the synthesis of 4-hydroxyquinolines (4-quinolones), which often proceeds in a one-pot fashion from an aniline and diethyl ethoxymethylenemalonate (EMME).[7] The reaction involves an initial condensation followed by a thermal cyclization.[11]
Experimental Protocol: Classical Thermal Synthesis of a 4-Hydroxyquinoline-3-carboxylate
This protocol outlines the traditional high-temperature approach.
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Cyclohexane or hexanes
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and EMME (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Ethanol is eliminated during this step. The formation of the anilidomethylenemalonate intermediate can be monitored by TLC.[2]
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[2]
-
Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[12]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[12]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The desired ethyl 4-hydroxyquinoline-3-carboxylate product should precipitate.[2]
-
Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation and to help wash away the high-boiling solvent.[12]
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[12]
-
The resulting ester can then be hydrolyzed and decarboxylated in subsequent steps to yield the 4-hydroxyquinoline.[7]
Modern Adaptation: Microwave-Assisted Gould-Jacobs Synthesis
Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields in the Gould-Jacobs reaction.[11]
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate (EMME)
-
Microwave reactor with sealed vessels
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, add the aniline (1.0 eq) and EMME (3.0 eq). The excess EMME can serve as both a reagent and a solvent.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 170 °C) and hold for a short duration (e.g., 7 minutes).[11]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]
-
Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile. Dry the resulting solid under vacuum.[2]
Visualization of the Gould-Jacobs Reaction Mechanism:
Caption: Mechanism of the Gould-Jacobs reaction.
Protocol 3: The Combes Synthesis of 2,4-Disubstituted Quinolines
The Combes synthesis is a versatile method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13]
General Protocol:
Materials:
-
Aniline derivative
-
β-Diketone (e.g., acetylacetone)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid (PPA))
Procedure:
-
Condensation: In a flask, carefully mix the aniline (1.0 eq) and the β-diketone (1.0 eq).
-
Slowly add the strong acid catalyst (e.g., concentrated H₂SO₄) with cooling.
-
Cyclization: Heat the reaction mixture. The temperature and time will vary depending on the substrates and the acid catalyst used. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the quinoline product precipitates.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be used for further purification.
Causality Behind Experimental Choices:
-
β-Diketone: The use of a β-diketone is a defining feature of the Combes synthesis and directly leads to the 2,4-disubstituted pattern in the quinoline product.[13]
-
Strong Acid Catalyst: The strong acid serves two purposes: it catalyzes the initial formation of an enamine intermediate and then promotes the electrophilic cyclization onto the aniline ring, which is the rate-determining step.[1][13]
Pillar 3: Data Presentation and Comparison
To aid in the selection of an appropriate thermal cyclization method, the following table summarizes the key features and typical conditions of the protocols discussed.
| Synthesis Method | Starting Materials | Key Intermediate | Typical Cyclization Temperature | Catalyst/Solvent | Product | Typical Yields |
| Conrad-Limpach | Aniline, β-Ketoester | Enamine | ~250 °C | High-boiling solvent (Dowtherm A, Diphenyl ether) | 4-Hydroxyquinoline | 60-95%[8][10] |
| Gould-Jacobs (Thermal) | Aniline, EMME | Anilidomethylenemalonate | ~250 °C | High-boiling solvent (Diphenyl ether) | 4-Hydroxyquinoline-3-carboxylate | 70-90% |
| Gould-Jacobs (Microwave) | Aniline, EMME | Anilidomethylenemalonate | 170 °C | Neat (excess EMME) | 4-Hydroxyquinoline-3-carboxylate | 75-95%[11] |
| Combes | Aniline, β-Diketone | Enamine | Variable (Heat) | Conc. H₂SO₄ or PPA | 2,4-Disubstituted Quinoline | 50-80% |
Conclusion
Thermal cyclization reactions are indispensable tools in the synthesis of quinolines, offering access to a wide variety of substituted derivatives. The Conrad-Limpach, Gould-Jacobs, and Combes syntheses, while classic in nature, continue to be relevant and powerful methods in the modern organic chemistry laboratory. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can effectively apply and adapt these protocols to achieve their synthetic goals. The advent of modern techniques such as microwave-assisted synthesis further enhances the utility of these thermal methods, providing faster and often more efficient routes to the valuable quinoline scaffold.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2022).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Combes quinoline synthesis - Wikiwand. (n.d.).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009).
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis - ResearchGate. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022).
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2021).
- What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018).
- Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... - ResearchGate. (n.d.).
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2006).
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2022).
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021).
- A few quinoline derivatives in clinical use Although there has been... - ResearchGate. (n.d.).
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (2022).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - MDPI. (2023).
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central. (2022).
- Malonates in Cyclocondensation Reactions - PMC - NIH. (2001).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2024).
- Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing). (2023).
- Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. (n.d.).
Sources
- 1. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Structural Characterization of 6-Fluoro-2-methylquinolin-4-ol using Multinuclear NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural characterization of 6-Fluoro-2-methylquinolin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery research. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to provide unambiguous assignment of all proton, carbon, and fluorine signals, offering a definitive confirmation of the molecular structure. This guide explains the causality behind experimental choices, provides self-validating protocols, and serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Analytical Challenge
This compound is a fluorinated quinoline derivative of significant interest for synthesizing novel therapeutic agents, including those with antiproliferative and antibiotic activities. The presence of a fluorine atom can critically enhance metabolic stability and binding affinity to biological targets. Accurate and complete structural verification is therefore a prerequisite for its use in drug development pipelines.
NMR spectroscopy is the cornerstone technique for the structural analysis of organic molecules.[1] For this compound, a multi-pronged NMR approach is essential not only to map the carbon-hydrogen framework but also to precisely locate the fluorine substituent and confirm the dominant tautomeric form. In solution, quinolin-4-ols predominantly exist in the 4-quinolone tautomeric form, 6-Fluoro-2-methylquinolin-4(1H)-one, which significantly influences the spectral data.[2] This guide will focus on the characterization of this major tautomer.
Foundational Principles of Multinuclear NMR for Fluoroquinolones
A comprehensive analysis of this compound mandates a combination of NMR experiments:
-
¹H NMR: Provides information on the chemical environment, connectivity, and number of hydrogen atoms. Signal multiplicity, governed by proton-proton (H-H) and proton-fluorine (H-F) J-coupling, is critical for assigning protons on the quinolone ring.[3]
-
¹³C NMR: Reveals the number and type of carbon atoms. The large chemical shift range helps resolve all 10 carbons in the molecule. Importantly, carbon-fluorine (C-F) coupling constants provide definitive evidence for the fluorine atom's position.[4][5]
-
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and high gyromagnetic ratio, ¹⁹F is a highly sensitive NMR probe.[6][7] Its chemical shift is exquisitely sensitive to the local electronic environment, and its coupling to nearby protons confirms its location on the aromatic ring.[8][9]
-
2D NMR (COSY & HSQC): When 1D spectra exhibit signal overlap, particularly in the aromatic region, 2D techniques are indispensable.[10] COSY (Correlation Spectroscopy) establishes ¹H-¹H bond connectivity, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.[11][12][13]
Experimental Workflow and Protocols
The logical flow from sample preparation to final structural elucidation is outlined below. Adherence to these protocols ensures high-quality, reproducible data.
Caption: General experimental workflow for NMR characterization.
Protocol 1: Sample Preparation (Self-Validating)
Proper sample preparation is paramount for acquiring high-resolution spectra.[1] This protocol minimizes common sources of error like poor field homogeneity and interfering signals.
Materials:
-
This compound sample (15-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, high purity)
-
High-quality 5 mm NMR tube and cap[14]
-
Pasteur pipette with a small plug of glass wool
Methodology:
-
Weighing: Accurately weigh 15-20 mg of the purified solid sample. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and subsequent ¹³C experiments within a reasonable time.[3]
-
Solvent Selection: Use approximately 0.6 mL of DMSO-d₆.
-
Causality: DMSO-d₆ is an ideal solvent because it readily dissolves the polar quinolone structure and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton, which might be lost or broadened in protic solvents like D₂O or methanol-d₄. The solvent choice can significantly affect chemical shifts.[15][16][17]
-
-
Dissolution: Add the solvent to the vial containing the sample and gently vortex until the solid is completely dissolved.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the clean, dry NMR tube.[18]
-
Causality: This step removes any microscopic particulate matter. Suspended solids drastically distort the magnetic field homogeneity, leading to broad spectral lines and loss of resolution, which can obscure fine coupling details.
-
-
Referencing: The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.52 ppm will serve as internal references. For ultimate precision, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[19]
-
Labeling: Clearly label the NMR tube with a unique identifier.[14]
Protocol 2: 1D NMR Data Acquisition
These parameters are based on a 400 MHz spectrometer and may be adjusted based on the available instrument.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~2 seconds.
-
Rationale: A wide spectral width ensures all signals, including potentially downfield N-H/O-H protons, are captured. 16 scans provide a high signal-to-noise ratio for the proton spectrum in minutes.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm).
-
Number of Scans (NS): 1024.
-
Relaxation Delay (D1): 2 seconds.
-
Rationale: ¹³C has a low natural abundance and sensitivity, requiring a significantly higher number of scans.[20] Proton decoupling simplifies the spectrum to singlets (unless coupled to fluorine), making assignment easier.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width (SW): 200 ppm (-50 to -250 ppm).
-
Number of Scans (NS): 32.
-
Relaxation Delay (D1): 2 seconds.
-
Rationale: ¹⁹F is a highly sensitive nucleus, requiring few scans.[6] The chemical shift range for organofluorine compounds is large, so a wide spectral width is necessary.[6][9]
Protocol 3: 2D NMR Data Acquisition
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).
-
Spectral Width (SW): 16 ppm in both dimensions (F1 and F2).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans (NS): 4 per increment.
-
Rationale: The COSY experiment is essential for identifying which protons are spin-coupled, allowing for the mapping of the aromatic spin systems even if their 1D signals overlap.[10][13]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-enhanced, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW): 16 ppm (F2, ¹H) x 200 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans (NS): 8 per increment.
-
Rationale: HSQC provides unambiguous one-bond ¹H-¹³C correlations, definitively linking each proton to its attached carbon.[11][12] Using a multiplicity-edited sequence helps distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).
Spectral Interpretation and Data Assignment
The following section details the expected NMR data for 6-Fluoro-2-methylquinolin-4(1H)-one, the predominant tautomer.
Caption: Key NMR correlations for structural assignment.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will show distinct signals for the methyl group, the vinyl proton, the N-H proton, and the three aromatic protons on the fluorinated ring.
-
N-H Proton: A broad singlet is expected far downfield, typically > 11 ppm, due to hydrogen bonding and its position on an electron-deficient ring.
-
Aromatic Protons (H5, H7, H8): These protons form a complex spin system influenced by both H-H and H-F couplings.
-
H5: Expected to be a doublet of doublets, coupled to H7 (meta, ⁴J) and the fluorine at C6 (ortho, ³JHF).
-
H7: Expected to be a triplet of doublets or doublet of doublet of doublets, coupled to H8 (ortho, ³JHH), H5 (meta, ⁴JHH), and the fluorine at C6 (meta, ⁴JHF).
-
H8: Expected to be a doublet of doublets, coupled to H7 (ortho, ³JHH) and the fluorine at C6 (para, ⁵JHF, may not be resolved).
-
-
Vinyl Proton (H3): A singlet or a narrow quartet due to very weak long-range coupling with the C2-methyl protons.
-
Methyl Protons (C2-CH₃): A sharp singlet, typically around 2.2-2.4 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display 10 distinct carbon signals. The key feature is the presence of C-F coupling, which splits the signals of carbons near the fluorine atom.
-
C6: This carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. This is the most definitive signal for confirming the fluorine position.
-
C5 and C7: These ortho carbons will show two-bond coupling (²JCF) in the range of 20-25 Hz.
-
C4a and C8: These meta carbons will exhibit smaller three-bond coupling (³JCF) of around 7-10 Hz.
-
C8a and C2: These para carbons may show a very small four-bond coupling (⁴JCF) of 1-3 Hz.
-
C4 (Carbonyl): The C=O carbon will appear far downfield, typically around 175-180 ppm.
-
Other Carbons (C3, C-Me): These will appear as singlets in their respective expected regions.
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the structure.
-
A single signal is expected, as there is only one fluorine atom in the molecule.
-
The chemical shift for a fluorine on an aromatic ring is typically in the range of -110 to -120 ppm (relative to CFCl₃).
-
The signal will be split into a multiplet (likely a doublet of doublet of doublets) due to coupling with H5 (ortho, ³JHF), H7 (meta, ⁴JHF), and H8 (para, ⁵JHF). The magnitudes of these coupling constants are invaluable for confirming assignments made in the ¹H spectrum.[21][22]
Summary of Expected NMR Data
The following tables summarize the anticipated quantitative data for 6-Fluoro-2-methylquinolin-4(1H)-one in DMSO-d₆. Note that exact values may vary slightly based on concentration and instrument.[23]
Table 1: Expected ¹H NMR Data
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | > 11.0 | br s | - |
| H8 | ~7.90 | dd | ³J(H8-H7) ≈ 9.0, ⁴J(H8-F) ≈ 5.0 |
| H5 | ~7.65 | dd | ³J(H5-F) ≈ 9.5, ⁴J(H5-H7) ≈ 2.5 |
| H7 | ~7.45 | ddd | ³J(H7-H8) ≈ 9.0, ⁴J(H7-F) ≈ 8.5, ⁴J(H7-H5) ≈ 2.5 |
| H3 | ~6.10 | s | - |
| C2-CH₃ | ~2.30 | s | - |
Table 2: Expected ¹³C and ¹⁹F NMR Data
| Nucleus | Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹³C | C4 (C=O) | ~177 | s | - |
| ¹³C | C6 | ~159 | d | ¹J(C-F) ≈ 245 |
| ¹³C | C2 | ~150 | s | - |
| ¹³C | C8a | ~139 | d | ⁴J(C-F) ≈ 3.0 |
| ¹³C | C4a | ~125 | d | ³J(C-F) ≈ 8.0 |
| ¹³C | C5 | ~120 | d | ²J(C-F) ≈ 23 |
| ¹³C | C8 | ~114 | d | ³J(C-F) ≈ 8.0 |
| ¹³C | C7 | ~112 | d | ²J(C-F) ≈ 23 |
| ¹³C | C3 | ~108 | s | - |
| ¹³C | C-CH₃ | ~18 | s | - |
| ¹⁹F | C6-F | ~ -115 | ddd | ³J(F-H5) ≈ 9.5, ⁴J(F-H7) ≈ 8.5, ⁴J(F-H8) ≈ 5.0 |
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines detailed in this application note offer a systematic approach to ensure the identity, purity, and isomeric integrity of this important pharmaceutical building block. The characteristic C-F and H-F coupling patterns, in particular, serve as unambiguous reporters for the correct placement of the fluorine substituent, making this multi-technique workflow essential for quality control and regulatory submission in drug development.
References
- Dossetter, A. G., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central.
- Keeler, J. (n.d.). NMR Data Processing.
- Todorov, I. N., et al. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84.
- Dossetter, A. G., et al. (2006). NMR data collection and analysis protocol for high-throughput protein structure determination. ResearchGate.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Afanasyev, A. V., et al. (2019). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. ResearchGate.
- Perras, F. A., et al. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Analytical Chemistry, 95(26), 9783–9791.
- R-NMR. (n.d.). SOP data acquisition.
- Smith, D. L., et al. (2005). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 82(11), 1681.
- University of Manchester. (n.d.). NMR Sample preparation and Analysis.
- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
- MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Nowak-Wydra, B., & Gawinecki, R. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(Suppl 1), S115-9.
- Hameed, A., & Ahmad, V. U. (1998). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan, 20(4), 283-287.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- University of Arizona. (n.d.). 19Flourine NMR.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2018(3), M1009.
- Sgouras, D. N., & Spandonidis, T. S. (2014). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 93, 93-99.
- PubChemLite. (n.d.). This compound (C10H8FNO).
- Ross, D. L., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. International Journal of Pharmaceutics, 87(1-3), 203-213.
- Mestre, S. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Mestrelab Research.
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar).
- Kijak, M., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5664.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591684, 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- Makowiec, S. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.tcd.ie [chemistry.tcd.ie]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. chem.pg.edu.pl [chem.pg.edu.pl]
- 23. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for Accurate Molecular Weight and Formula Determination of 6-Fluoro-2-methylquinolin-4-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to determining the accurate molecular weight and confirming the elemental formula of 6-Fluoro-2-methylquinolin-4-ol (CAS: 15912-68-2), a key building block in medicinal chemistry.[1] Given its role in the synthesis of novel therapeutic agents, unambiguous structural confirmation is paramount.[2][3] This guide details a robust protocol using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), explaining the causality behind experimental choices, from sample preparation to data interpretation. We present a step-by-step methodology suitable for researchers in pharmaceutical and chemical analysis, ensuring high confidence in compound identity.
Introduction: The Imperative for Accuracy
This compound is a fluorinated quinoline derivative that serves as a critical intermediate in the development of new drugs, particularly in oncology and infectious disease research.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and target binding affinity, making precise characterization essential.[1] In the drug discovery pipeline, confirming the molecular weight and elemental composition of such a compound is a foundational step. It validates the synthetic pathway and ensures that subsequent biological screening is performed on the correct molecule, preventing costly errors.[4]
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this task. Unlike nominal mass measurements, HRMS provides mass accuracy to within parts-per-million (ppm), enabling the calculation of a unique elemental formula.[5][6] This note focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for polar, medium-sized molecules like this compound.[7][8]
Principles of Analysis: A Rationale-Driven Approach
The Choice of Ionization: Electrospray Ionization (ESI)
The molecular structure of this compound contains a basic nitrogen atom within the quinoline ring system and a hydroxyl group, making it sufficiently polar for ESI. ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation, which is advantageous for identifying the molecular mass of the analyte.[7]
The process, conducted at atmospheric pressure, involves applying a high voltage to a liquid sample delivered through a capillary.[8] This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing a "Coulomb explosion" that releases gas-phase analyte ions.[9] For this compound in an acidified mobile phase, the quinoline nitrogen is readily protonated, yielding a positively charged ion, [M+H]⁺, which is then detected by the mass analyzer.
Alternative Consideration: Atmospheric Pressure Chemical Ionization (APCI) APCI is another soft ionization technique but is generally better suited for less polar, thermally stable compounds.[10][11] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[12] While APCI could potentially work for this analyte, ESI is the preferred starting point due to the compound's inherent polarity and the ability to easily form a protonated species in solution.
The Power of High Resolution and Accurate Mass
A critical distinction in mass spectrometry is between nominal mass and exact mass.[13]
-
Nominal Mass: The integer mass of an ion, calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O).
-
Exact Mass (Monoisotopic): The calculated mass of an ion containing only the most abundant isotopes of its constituent elements, using their precise masses (e.g., ¹²C = 12.000000 u, ¹H = 1.007825 u).[14]
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically < 5 ppm).[5][15] This experimental accuracy allows for the confident determination of an elemental formula, as very few combinations of atoms will have the same exact mass within such a narrow tolerance.[6]
Experimental Workflow and Protocols
The overall workflow is a systematic progression from sample preparation to final data analysis, ensuring reproducibility and accuracy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rsc.org [rsc.org]
- 6. Fiehn Lab - Accurate Mass [fiehnlab.ucdavis.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. enovatia.com [enovatia.com]
- 14. youtube.com [youtube.com]
- 15. Intercomparison study on accurate mass measurement of small molecules in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Framework for HPLC-Based Purity Assessment of Quinoline Derivatives
Abstract
This comprehensive guide details a systematic approach to developing, validating, and implementing High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of quinoline derivatives. Quinoline scaffolds are privileged structures in medicinal chemistry, making robust analytical methods for their quality control paramount.[1] This document moves beyond rigid templates, providing a causal framework for experimental design, from initial method development and column selection to full validation according to International Council for Harmonisation (ICH) guidelines. Protocols for creating a stability-indicating method through forced degradation studies and subsequent impurity peak purity analysis using Diode Array Detection (DAD) are provided.
Introduction: The Analytical Imperative for Quinoline Derivatives
The quinoline ring system is a fundamental building block in the synthesis of a vast array of pharmaceutical compounds, dyes, and specialty chemicals.[2][3] The purity of these intermediates and final active pharmaceutical ingredients (APIs) is a critical determinant of safety, efficacy, and reproducibility in downstream applications.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard technique for purity analysis, offering the high resolution required to separate the main component from structurally similar impurities, synthetic by-products, and degradation products.[1][4][5]
This guide provides the scientific rationale and practical protocols for establishing a robust, reliable, and validated HPLC method suitable for the quality control of diverse quinoline derivatives.
Foundational Principles: Method Development Strategy
The development of a successful HPLC method is a systematic process. For quinoline derivatives, which are typically basic compounds, reverse-phase HPLC is the most common and effective approach.[3][6] The goal is to achieve optimal resolution between the main analyte peak and all potential impurities with good peak symmetry.
The Causality of Column and Mobile Phase Selection
Column Chemistry: The choice of stationary phase is the primary driver of selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography and the recommended starting point.[7] Its hydrophobic alkyl chains provide excellent retention for most quinoline derivatives. Modern, end-capped C18 columns are essential to minimize peak tailing caused by interactions between the basic nitrogen of the quinoline ring and residual acidic silanol groups on the silica surface.[8]
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring system.[1] It can be particularly effective for resolving impurities with subtle differences in their aromatic structure.
-
Polar-Embedded Phases: For more polar quinoline derivatives, columns with embedded polar groups can provide better retention and peak shape in highly aqueous mobile phases.
Mobile Phase Optimization: The mobile phase composition fine-tunes the separation.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is generally the preferred solvent due to its lower viscosity (leading to lower backpressure) and lower UV cutoff.[8] Methanol (MeOH) is a valuable alternative that can offer different selectivity and should be tested if ACN does not provide adequate resolution.[8]
-
Aqueous Phase (Solvent A) and pH Control: The ionization state of quinoline derivatives is highly pH-dependent.[8] As basic compounds, they are protonated at acidic pH. Operating the mobile phase at a low pH (typically 2.5-3.5) serves two critical functions:
-
It protonates the quinoline analyte, ensuring a single ionic form and consistent retention.[8]
-
It suppresses the ionization of residual silanol groups on the column, drastically reducing peak tailing.[8] Phosphoric acid (0.1%) is commonly used for this purpose.[3][9] For mass spectrometry (MS) compatible methods, volatile acids like formic acid or trifluoroacetic acid (TFA) (0.1%) are required.[3][9][10]
-
Detection Strategy: Beyond Simple Quantification
-
UV/Vis Detection: Quinoline derivatives typically possess strong chromophores, making UV detection highly effective.[1] A preliminary scan of the analyte's UV spectrum should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A detection wavelength of 254 nm is often a good starting point.[1]
-
Diode Array Detection (DAD/PDA): A DAD is essential for developing a true purity method. It acquires absorbance data across a wide UV-Vis range, enabling the assessment of peak purity.[11] This is a crucial step to ensure that a chromatographic peak corresponds to a single component and that no impurities are co-eluting.[11][12][13]
Core Experimental Protocols
Protocol 1: Generic Method Development
This protocol outlines a starting point for the purity analysis of a novel quinoline derivative.
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD.[1][14]
- Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.[14]
- Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, ultrapure water, and Phosphoric acid.[14]
2. Standard and Sample Preparation:
- Stock Solution: Accurately weigh and dissolve the quinoline derivative reference standard in a suitable solvent (e.g., Methanol or a ACN:Water mixture) to a concentration of ~1.0 mg/mL.
- Working Standard: Dilute the stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.
- Sample Solution: Prepare the test sample at the same concentration as the working standard.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.[14]
3. Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to ensure consistent analyte protonation and suppress silanol interactions.[3][8] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and low viscosity.[8] |
| Gradient Program | 5% to 95% B over 20 min, hold 5 min, return to 5% B and equilibrate for 5 min | A broad gradient is used to elute all components and determine the approximate retention time of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape.[1] |
| Injection Volume | 10 µL | A typical volume to avoid column overload.[1] |
| DAD Detection | 210-400 nm, with specific wavelength extraction at λ-max | Acquires full spectral data for peak purity analysis while quantifying at the optimal wavelength. |
4. Method Optimization Workflow:
The following diagram illustrates the logical flow for refining the initial method.
Caption: HPLC Method Optimization Workflow.
Protocol 2: Forced Degradation for a Stability-Indicating Method
To ensure the method can separate the API from its degradation products, forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[10][15] The goal is to achieve 5-20% degradation of the API.[16]
1. Sample Preparation: Prepare solutions of the API (~0.1 mg/mL) in a suitable solvent. Expose separate aliquots to the following stress conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add 1M HCl, heat at 60 °C for 4-8 hours. Neutralize with 1M NaOH before injection. | Simulates degradation in acidic environments.[15][17] |
| Base Hydrolysis | Add 1M NaOH, heat at 60 °C for 2-4 hours. Neutralize with 1M HCl before injection. | Simulates degradation in alkaline environments.[15][17] |
| Oxidation | Add 3% H₂O₂, store at room temperature for 24 hours. | Tests susceptibility to oxidative degradation.[15] |
| Thermal | Heat a solid sample and a solution sample at 80 °C for 48 hours. | Evaluates intrinsic thermal stability.[15] |
| Photolytic | Expose solid sample and solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B). | Assesses light sensitivity.[15] |
2. Analysis:
-
Analyze a control sample (unstressed) and each stressed sample using the optimized HPLC method.
-
Use a DAD to evaluate peak purity for the main analyte peak in all stressed samples. This is critical to ensure that no degradation products are co-eluting with the main peak.
-
The method is considered "stability-indicating" if all degradation products are successfully resolved from the main analyte peak and from each other.
The logical flow of this process is depicted below.
Caption: Forced Degradation Study Workflow.
Method Validation: A Self-Validating System
Once the stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose.[5][10][18]
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. All impurity and degradant peaks are resolved from the main peak (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of working concentration).[19] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Derived from linearity studies.[20] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the API at three concentration levels (e.g., 80%, 100%, 120%).[18][19] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0% for 6 replicate injections.[21] Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed by a different analyst on a different day.[19][21] |
| LOD / LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with suitable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying flow rate (±10%), column temperature (±5 °C), mobile phase pH (±0.2 units). |
Advanced Topics: Impurity Identification
When unknown impurities are detected, especially during stability studies, identification is often required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[4][22]
The workflow typically involves:
-
LC-MS Analysis: The sample is analyzed using the developed HPLC method interfaced with a mass spectrometer.
-
Mass Determination: The exact mass of the impurity peak is determined.
-
Fragmentation (MS/MS): The impurity ion is isolated and fragmented to obtain structural information.[22][23]
-
Structure Elucidation: The fragmentation pattern, combined with knowledge of the parent molecule and potential reaction pathways, is used to propose a structure for the impurity.[24]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing and validating HPLC methods for the purity assessment of quinoline derivatives. By following a systematic approach that emphasizes the causality behind chromatographic choices, performing rigorous forced degradation studies, and validating according to ICH guidelines, researchers can establish a trustworthy and robust analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of quinoline-based compounds throughout the drug development lifecycle.
References
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
- Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection. Benchchem.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-CuQquCfprfBMB7f-PwTXGJEc2jbuefFQr9i_JkUgkaXG_jUNaP-r2sF2cQopk9UwZP3Yhzvc4IkUoyJzhBXuL-z4a1kPYJSZMsOgRMY6QwAigH561N0jO4m4uzBZVOzuvJQfbWZuU11GzPx3Tk=
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science.
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). National Institutes of Health (NIH).
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmeli.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate.
- Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Agilent.
- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- Peak purity analysis in HPLC and CE using diode-array technology. ResearchGate.
- Peak Purity Algorithms using Diode Array Detectors. LCGC International.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International.
- Forced Degradation Studies. MedCrave.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Steps for HPLC Method Validation. Pharmaguideline.
- Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Peak Purity Determination With A Diode Array Detector. Scribd.
- Impurity profiling and HPLC methods for drug quality compliance. AMS Biopharma.
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. ijsred.com [ijsred.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. chimia.ch [chimia.ch]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Fluoro-2-methylquinolin-4-ol in the Synthesis of Fluoroquinolone Antibiotics: A Detailed Technical Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-Fluoro-2-methylquinolin-4-ol as a pivotal intermediate in the synthesis of fluoroquinolone antibiotics. This guide delineates the core synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations.
Introduction: The Significance of the Fluoroquinolone Scaffold and its Precursors
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The clinical success of fluoroquinolones is largely attributed to their high bioavailability, relatively low toxicity, and favorable pharmacokinetics.[1]
A key feature in the evolution of quinolone antibiotics was the introduction of a fluorine atom at the C-6 position of the quinoline ring, which dramatically enhanced their antimicrobial potency and expanded their spectrum of activity.[3][4] This structural modification is a hallmark of modern fluoroquinolones.[3] The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized intermediates. This compound has emerged as a valuable building block in this context, providing the core quinolone structure with the essential fluorine substituent.[5] This guide will explore the synthesis of this intermediate and its subsequent conversion into potent antibiotic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 15912-68-2 | [5] |
| Molecular Formula | C₁₀H₈FNO | [6] |
| Molecular Weight | 177.18 g/mol | [6] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 273-277 °C | [6] |
| Tautomerism | Exists in equilibrium with its 6-fluoro-2-methyl-1,4-dihydroquinolin-4-one tautomer. | [7] |
Core Synthetic Pathways to this compound
The construction of the 6-fluoro-4-hydroxyquinoline core is typically achieved through well-established cyclization reactions. The two most prominent methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.
The Conrad-Limpach Synthesis
This method involves the condensation of a fluorinated aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[5][8]
Step 1: Condensation
4-Fluoroaniline is reacted with ethyl acetoacetate. The reaction proceeds via a nucleophilic attack of the aniline's amino group on the keto group of the ethyl acetoacetate, followed by dehydration to form an enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate.[8]
Step 2: Thermal Cyclization
The enamine intermediate undergoes intramolecular cyclization at high temperatures (typically around 250 °C in a high-boiling solvent like diphenyl ether).[5][8] This step involves an electrophilic attack from the enamine double bond onto the fluorinated benzene ring, followed by the elimination of ethanol and tautomerization to yield the thermodynamically stable this compound.[8]
Diagram: Conrad-Limpach Synthesis Workflow
Caption: Workflow of the Conrad-Limpach synthesis.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method for synthesizing the 4-quinolone core.[9][10] It involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation.
Step 1: Condensation with EMME
4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). The reaction forms an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.[9]
Step 2: Thermal Cyclization
The intermediate is heated in a high-boiling solvent, leading to cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.
Step 3: Hydrolysis and Decarboxylation
The resulting ester is then saponified (hydrolyzed) with a base, followed by acidification and heating to induce decarboxylation, yielding the desired 4-quinolone.
Diagram: Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction.
Application in Fluoroquinolone Synthesis: The Path to Ciprofloxacin
This compound serves as a crucial scaffold. However, to achieve the broad-spectrum activity characteristic of modern fluoroquinolones, further modifications are necessary. A classic example is the synthesis of Ciprofloxacin. While the direct synthesis of Ciprofloxacin starts from a different quinolone precursor (without the 2-methyl group), the following steps illustrate the general principles of converting a quinolin-4-ol intermediate into a final antibiotic product.
The key transformations involve:
-
Conversion of the 4-hydroxyl group to a better leaving group (e.g., chlorine).
-
Nucleophilic substitution at the 7-position with a cyclic amine (e.g., piperazine).
-
Formation of the carboxylic acid at the 3-position.
For the purpose of this guide, we will illustrate a generalized pathway from a 6-fluoro-4-hydroxyquinoline core.
Generalized Synthetic Scheme:
-
Chlorination: The 4-hydroxyl group of the quinolone is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This makes the C4 position highly susceptible to nucleophilic attack.
-
N-Alkylation/Acylation: The nitrogen at position 1 is typically alkylated (e.g., with cyclopropyl bromide for Ciprofloxacin).
-
Nucleophilic Aromatic Substitution (SNAr): The 7-position of the quinolone ring is activated for nucleophilic substitution. A suitable amine, such as piperazine, is introduced at this position. This is a critical step for enhancing antibacterial activity.[3]
-
Final modifications: This may include hydrolysis of an ester group at the 3-position to yield the final carboxylic acid, which is essential for activity.
Diagram: Generalized Fluoroquinolone Synthesis
Caption: Generalized pathway from a quinolone intermediate to a fluoroquinolone.
Experimental Protocols
The following are generalized protocols adapted from established synthetic procedures for quinoline derivatives.[8][11] Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis
Materials:
-
4-Fluoroaniline
-
Ethyl acetoacetate
-
Diphenyl ether (or Dowtherm A)
-
Hexane or ether for washing
-
Ethanol for recrystallization
Procedure:
Step A: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl or p-toluenesulfonic acid).
-
Reflux the mixture in a suitable solvent (e.g., toluene) until the theoretical amount of water is collected.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step B: Thermal Cyclization
-
Add the crude enamine intermediate to a high-boiling solvent such as diphenyl ether in a suitable reaction vessel.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Add a non-polar solvent like hexane to facilitate precipitation and wash away the high-boiling solvent.
-
Collect the solid product by filtration and wash thoroughly with hexane or ether.
-
Purify the crude this compound by recrystallization from ethanol.
Protocol 2: General Chlorination of the 4-Hydroxyquinoline
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
Carefully add this compound to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Gently heat the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
Characterization and Quality Control
The identity and purity of this compound and subsequent products must be rigorously confirmed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons, the methyl group, and the vinyl proton of the quinolone ring. The chemical shifts will be influenced by the fluorine substituent.[5] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all carbon atoms in the molecule, with characteristic shifts for the carbonyl/enol carbon and the carbon attached to fluorine. |
| ¹⁹F NMR | Direct detection and confirmation of the fluorine atom. | A singlet or doublet (depending on coupling) confirming the presence and environment of the fluorine atom. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Assessment of purity. | A sharp melting point range consistent with the literature value indicates high purity.[6] |
| TLC/LC-MS | Reaction monitoring and purity assessment. | A single spot on TLC or a single peak in the LC chromatogram indicates a pure compound. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions, especially those involving volatile, corrosive, or toxic reagents like POCl₃ and high-boiling solvents, must be performed in a well-ventilated fume hood.
-
Handling Reagents: 4-Fluoroaniline is toxic and a suspected carcinogen. Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle these chemicals with extreme care.
-
Thermal Hazards: High-temperature reactions require careful handling to avoid burns. Ensure proper insulation and temperature control.
-
Quenching: The quenching of reactive reagents like POCl₃ is highly exothermic and should be done slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in cyclization | Incomplete formation of the enamine intermediate. Insufficient temperature or reaction time. | Ensure the complete removal of water during enamine formation. Optimize the cyclization temperature and time. Consider using a different high-boiling solvent. |
| Incomplete chlorination | Insufficient amount of POCl₃ or reaction time. | Use a larger excess of POCl₃. Increase the reflux time. |
| Product decomposition | Temperature too high during cyclization. | Carefully control the reaction temperature. A slightly lower temperature for a longer duration may be beneficial. |
| Difficulty in purification | Presence of side products or starting materials. | Optimize reaction conditions to minimize side reactions. Employ column chromatography if recrystallization is ineffective. |
References
- BenchChem. (n.d.). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
- BenchChem. (n.d.). This compound | CAS 15912-68-2.
- The Role of Fluoroquinolone Intermediates in Modern Antimicrobial Therapy. (2026, January 2). [Source Name].
- Khan, A. U., et al. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pharmaceutical Intermediates: Advancing Antibacterial Therapies with Quinolone Derivatives.
- [Author], [Year]. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Journal], Volume, [Pages].
- [Author], [Year]. A Continuous Process Towards the Synthesis of Quinolones. VCU Scholars Compass.
- BenchChem. (n.d.). Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold.
- [Author], [Year]. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.
- [Author], [Year]. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.
- [Author], [Year]. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.
- [Author], [Year]. Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- [Author], [Year]. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- ChemicalBook. (n.d.). 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID synthesis.
- [Author], [Year]. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- [Author], [Year]. Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. ResearchGate.
- [Author], [Year]. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI.
- ChemicalBook. (2025, July 14). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2.
- [Author], [Year]. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Iridium-Catalyzed C–H Borylation for the Strategic Functionalization of Quinolines
Introduction: The Quinoline Scaffold and the Imperative of C–H Functionalization
The quinoline framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and a vast array of pharmaceuticals with applications ranging from antimalarial to anticancer agents[1][2]. The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the quinoline ring system. Consequently, methods that allow for the precise and selective introduction of functional groups are of paramount importance in drug discovery and development[3][4].
Traditionally, the synthesis of functionalized quinolines relies on multi-step sequences starting from pre-functionalized anilines or other precursors. While effective, these methods can be lengthy and lack the flexibility needed for rapid library synthesis. Direct C–H bond functionalization has emerged as a transformative strategy, offering a more atom- and step-economical approach to modify complex molecules[1][5]. Among these methods, the iridium-catalyzed C–H borylation reaction has become a cornerstone technology[6][7]. This reaction installs a versatile boronic ester group onto the aromatic core, which can then serve as a synthetic handle for a multitude of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling[6].
This guide provides an in-depth examination of the Ir-catalyzed C–H borylation of quinolines, detailing the underlying mechanistic principles, offering field-proven protocols for achieving distinct regioselectivities, and discussing the critical parameters that govern reaction outcomes.
Mechanistic Overview: The Iridium Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism for the Ir-catalyzed C–H borylation, pioneered by the work of Hartwig, Miyaura, and Ishiyama, involves a sequence of oxidative addition and reductive elimination steps, cycling between Ir(III) and Ir(V) oxidation states[8][9].
The active catalyst, typically an Ir(III) tris(boryl) complex, is generated in situ from an Iridium(I) precatalyst (e.g., [Ir(OMe)(COD)]₂), a supporting ligand (e.g., 2,2'-bipyridine), and the boron source (e.g., B₂pin₂). The key steps are as follows[6][9][10]:
-
C–H Oxidative Addition: The coordinatively unsaturated Ir(III) tris(boryl) species reacts with the quinoline's C–H bond in the rate-determining step. This occurs via an oxidative addition to form a transient, 18-electron Ir(V) hydride intermediate.
-
C–B Reductive Elimination: This Ir(V) intermediate rapidly undergoes reductive elimination, forming the new carbon-boron bond and regenerating a 16-electron Ir(III) hydride complex.
-
Catalyst Regeneration: The Ir(III) hydride reacts with the diboron reagent (B₂pin₂) to regenerate the active Ir(III) tris(boryl) catalyst and release a molecule of pinacolborane (HBpin), completing the catalytic cycle.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
developing analytical standards for 6,8-Difluoro-2-methylquinolin-4-ol.
An In-Depth Guide to the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol
Abstract
This comprehensive application note provides a detailed framework for the development and validation of analytical standards for 6,8-Difluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The establishment of robust analytical methods is paramount for ensuring the identity, purity, and quality of this compound, forming the bedrock of reliable scientific research and regulatory compliance. This guide presents a multi-faceted analytical approach, integrating High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each protocol is designed as a self-validating system, grounded in the scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4]
Introduction: The Imperative for Rigorous Analytical Standards
6,8-Difluoro-2-methylquinolin-4-ol is a member of the quinoline family, a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities.[2] The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability and biological potency.[2] As this compound progresses from a synthetic target to a potential drug candidate, the need for well-characterized analytical standards becomes critical.
Physicochemical Properties of 6,8-Difluoro-2-methylquinolin-4-ol
A foundational understanding of the molecule's properties informs the selection and optimization of analytical techniques.
| Property | Value | Rationale / Comment |
| Chemical Formula | C₁₀H₇F₂NO | Derived from the chemical structure. |
| Molecular Weight | 195.17 g/mol | Calculated based on the chemical formula. |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on typical quinolinol derivatives.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.[9] | The hydroxyl group allows for hydrogen bonding, while the fluorinated aromatic core increases lipophilicity.[9] |
Part I: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and quantifying their concentration. Its resolving power allows for the separation of the main compound from process-related impurities and potential degradants.
HPLC-UV Method for Purity and Assay Determination
Causality of Method Design: A reverse-phase C18 column is selected due to the moderately polar nature of the quinolinol, providing excellent retention and separation capabilities. The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure sharp peak shapes and efficient elution of both the main analyte and potential impurities with varying polarities. Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. UV detection at 293 nm is selected based on the chromophore of the quinoline ring system, which typically exhibits strong absorbance in this region, ensuring high sensitivity.[10]
Protocol 1: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid.
-
Reference Standard: Well-characterized 6,8-Difluoro-2-methylquinolin-4-ol (>99.5% purity).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 5 min; return to 10% B over 1 min; hold for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 293 nm |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.
Method Validation: Establishing Trustworthiness
An analytical method is only as reliable as its validation. The following protocols are based on the ICH Q2(R2) guideline to demonstrate that the HPLC method is fit for its intended purpose.[3][11]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Protocol 2: HPLC Method Validation Steps
-
Specificity:
-
Rationale: To ensure the method can exclusively measure the analyte without interference from impurities, degradants, or excipients.[12]
-
Execution: Analyze the diluent (blank), a placebo (if applicable), the reference standard, and a sample solution. Subject a sample to forced degradation (e.g., acid, base, peroxide, heat, light) and analyze the resulting solution. The analyte peak should be free from co-eluting peaks, which can be confirmed using peak purity analysis with a photodiode array (PDA) detector.
-
-
Linearity and Range:
-
Rationale: To demonstrate a direct, proportional relationship between analyte concentration and the detector's response over a specified range.[11]
-
Execution: Prepare a series of at least five concentrations from the standard stock solution, typically spanning 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Execution: Perform a recovery study by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Execution:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected.
-
Execution: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercepts of regression lines and S = slope of the calibration curve).
-
-
Robustness:
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Execution: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Assess the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: System suitability parameters should remain within limits, and results should not significantly deviate from the nominal conditions.
-
Table of Validation Acceptance Criteria Summary
| Validation Parameter | Acceptance Criterion |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of test concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability passes under all varied conditions. |
Part II: Structural Characterization and Identification
While HPLC provides quantitative data, it does not offer definitive structural proof. For this, spectroscopic techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality of Method Design: LC-MS is the gold standard for confirming molecular identity in complex mixtures. Electrospray Ionization (ESI) in positive mode is chosen as the quinoline nitrogen is readily protonated. Tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent ion, offering a molecular fingerprint that confirms the structure.[13][14]
Protocol 3: LC-MS Analysis
-
Instrumentation: LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
MS Conditions (Positive ESI Mode):
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
-
-
Expected Results:
-
Full Scan: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.1.
-
MS/MS Fragmentation: Collision-induced dissociation of the m/z 196.1 precursor ion is expected to yield characteristic product ions. The primary fragmentation pathways for quinolinols often involve the loss of stable neutral molecules like water (H₂O) and carbon monoxide (CO).[13][15]
-
Expected Fragmentation Pathway of 6,8-Difluoro-2-methylquinolin-4-ol
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Design: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[16] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its non-interference in the aromatic region of the spectrum. The hydroxyl proton should be observable in this solvent.
Protocol 4: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a clean NMR tube.[17]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY (¹H-¹H correlation).
-
Expected Spectral Features: The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the heterocyclic nitrogen atom.[16][18]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11.5 - 12.5 | br s | OH |
| ¹H | ~7.5 - 7.8 | m | H-5 |
| ¹H | ~7.2 - 7.4 | m | H-7 |
| ¹H | ~6.1 - 6.3 | s | H-3 |
| ¹H | ~2.4 - 2.6 | s | CH₃ |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | |
| ¹³C | ~175-178 | C-4 | |
| ¹³C | ~158-162 (d, JCF) | C-6 or C-8 | |
| ¹³C | ~155-159 (d, JCF) | C-8 or C-6 | |
| ¹³C | ~152-155 | C-2 | |
| ¹³C | ~140-143 | C-8a | |
| ¹³C | ~120-123 | C-4a | |
| ¹³C | ~115-118 (dd) | C-5 | |
| ¹³C | ~105-108 (dd) | C-7 | |
| ¹³C | ~103-106 | C-3 | |
| ¹³C | ~18-20 | CH₃ |
Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, m = multiplet. Shifts are estimates relative to TMS and will require experimental confirmation.
Conclusion: A Triad of Analytical Trust
The development of a robust analytical standard for 6,8-Difluoro-2-methylquinolin-4-ol relies on the synergistic integration of orthogonal analytical techniques. This guide outlines a comprehensive strategy where HPLC provides validated quantitative data on purity and concentration, LC-MS confirms the molecular weight and key structural motifs, and NMR spectroscopy delivers unambiguous proof of structure. By following these detailed protocols, researchers, scientists, and drug development professionals can establish a well-characterized, reliable reference standard, ensuring the integrity and reproducibility of their scientific endeavors.
References
- J Antimicrob Chemother. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
- BenchChem. (2025).
- BioProcess International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- BenchChem. (2025).
- Scientific Reports. (2022).
- AMSbiopharma. (2025).
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Journal of Chemical Education.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- U.S. Food and Drug Administration. (2015).
- Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
- Journal of Analytical Methods in Chemistry. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold.
- ECA Academy.
- UNCW Institutional Repository. (2012).
- Journal of Chemical and Pharmaceutical Research. (2015). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction.
- South African Journal of Chemistry. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaKsdRS2mdMH-86VWu23Sxo3g5CEPNFBluwDA5WdWZtnvKnRDuvzRz1pZOk7p9fJvL8cAj4rxy3dTdKt_lhKU6REv7FcTFG6aM_7bq2h-zpuwv7jipVsTXrE9DB0Ona37gKsA=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. questjournals.org [questjournals.org]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antibacterial Screening of Quinolone Scaffolds
Introduction: The Enduring Relevance of Quinolones and the Imperative for Rigorous Screening
Quinolones represent a critical class of synthetic antibacterial agents, distinguished by their potent bactericidal activity and broad spectrum.[1][2] Their unique mechanism of action, the inhibition of essential bacterial type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—interferes with DNA replication, leading to rapid cell death.[2][3][4][5] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria.[5] The rise of antibiotic resistance, however, necessitates the development of novel quinolone derivatives with improved efficacy against resistant strains.[1][2][3]
This guide provides a comprehensive framework for the antibacterial screening of new quinolone scaffolds. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial broad-spectrum activity assessment to detailed mechanistic and safety evaluations. The protocols herein are grounded in established methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.
A Hierarchical Strategy for Quinolone Candidate Evaluation
A successful screening cascade for novel quinolone derivatives should be logical and sequential, starting with broad, high-throughput methods and progressing to more complex, resource-intensive assays for promising candidates. This hierarchical approach ensures that only the most promising compounds advance, optimizing efficiency and resources.
Caption: Mechanism of action of quinolone antibiotics.
Protocol 4: DNA Gyrase and Topoisomerase IV Inhibition Assays
Principle: These are cell-free, biochemical assays that directly measure the inhibition of the target enzymes. A common format is a DNA supercoiling assay for gyrase and a decatenation assay for topoisomerase IV. [6][7] Step-by-Step Methodology (Gyrase Supercoiling Inhibition):
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test quinolone compound. 2. Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. [8]5. Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibitors will prevent the conversion of relaxed plasmid to the supercoiled form. The results are visualized by the presence of relaxed DNA bands at higher compound concentrations.
Causality and Trustworthiness: These assays provide direct evidence of target engagement. [7]Comparing the inhibitory concentration in the biochemical assay (IC₅₀) with the whole-cell MIC can provide insights into factors like cell permeability and efflux.
Protocol 5: Bacterial Membrane Permeability Assay
Principle: While quinolones' primary targets are intracellular, assessing their effect on membrane integrity is important to rule out non-specific mechanisms of action. Fluorescent dyes like propidium iodide (PI) or N-phenyl-1-naphthylamine (NPN) can be used. PI only enters cells with compromised membranes. [9][10][11][12] Step-by-Step Methodology (Propidium Iodide Uptake):
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., PBS). [9]2. Assay Setup: In a 96-well black plate, add the bacterial suspension, the test quinolone compound, and propidium iodide.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A known membrane-disrupting agent can be used as a positive control.
-
Data Analysis: A significant increase in fluorescence indicates membrane permeabilization. [12]
Phase 4: Safety and Preclinical Evaluation
Promising candidates must be evaluated for their safety profile before advancing toward in vivo studies.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [13]It is used to assess the toxicity of the quinolone compounds against mammalian cell lines. [13][14][15] Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test quinolone compound and incubate for a specified period (e.g., 24-72 hours). [16]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [13]4. Solubilization and Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell proliferation) can then be determined. [16]
Assay Purpose Endpoint Interpretation MTT Assay Assess general cytotoxicity IC₅₀ on mammalian cells High IC₅₀ values are desirable, indicating low toxicity. | Hemolysis Assay | Evaluate effect on red blood cells | % Hemolysis | Low hemolysis indicates better compatibility with blood. |
Key safety parameters for novel quinolones
Protocol 7: In Vivo Efficacy Murine Infection Models
Principle: To evaluate the therapeutic potential of a lead quinolone candidate in a living organism. A common model is the murine systemic infection model. [17][18] Step-by-Step Methodology (Systemic Infection Model):
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli). [17][18]2. Treatment: At a specified time post-infection, groups of mice are treated with the test quinolone compound, typically via oral or subcutaneous administration. A vehicle control group and a positive control (e.g., ciprofloxacin) group are included. [18]3. Monitoring: The survival of the mice is monitored over a period of several days.
-
Endpoint: The efficacy of the compound is often expressed as the 50% protective dose (PD₅₀), which is the dose required to protect 50% of the infected animals from death. [18] Causality and Trustworthiness: In vivo models provide crucial data on a compound's pharmacokinetic and pharmacodynamic properties in a complex biological system, which cannot be obtained from in vitro assays alone. [17][19]These studies are essential for predicting clinical efficacy.
Conclusion
The screening protocols outlined in this guide provide a robust, multi-tiered framework for the identification and characterization of novel quinolone antibacterial agents. By progressing from broad primary screens to specific mechanistic and safety studies, researchers can efficiently identify promising candidates with the potential to combat the growing threat of antibiotic resistance. Adherence to standardized methodologies, such as those provided by CLSI, and a thorough understanding of the scientific principles behind each assay are paramount for generating reliable and actionable data in the quest for new antibacterial therapies.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Preclinical Development of New Antimalarials (pp. 83-97). Humana Press, New York, NY. [Link]
- ResearchGate. (2024). How to assess bacterial permeability?.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(8), 11678-11707. [Link]
- Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551–559. [Link]
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
- Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11–23. [Link]
- Bio-protocol. (n.d.). Membrane Permeability Assay. Bio-protocol. [Link]
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Aryal, S. (2013).
- ScienceDirect. (2025). Agar diffusion susceptibility test: Significance and symbolism. ScienceDirect. [Link]
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
- Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Clinical and Laboratory Standards Institute. (n.d.).
- Bio-protocol. (n.d.). 2.10. Membrane Permeability Assay. Bio-protocol. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Cui, L., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60932. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
- Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In New Antibiotic Targets (pp. 11-23). Humana Press. [Link]
- MDPI. (2019). Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. Molecules. [Link]
- Lim, S. H., et al. (1998). In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone. Antimicrobial Agents and Chemotherapy, 42(7), 1772–1777. [Link]
- Sedlock, D. M., et al. (1992). In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 36(4), 783–790. [Link]
- Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. [Link]
- Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pharmaceutics, 10(4), 249. [Link]
- Slanina, J., et al. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 22(1), 133. [Link]
- Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374–2377. [Link]
- ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. ProFoldin. [Link]
- Blumberg, R. J., & Cozzarelli, N. R. (2000). Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. Antimicrobial Agents and Chemotherapy, 44(8), 2160–2165. [Link]
- Lee, J. K., et al. (2014). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Agricultural and Food Chemistry, 62(18), 4122–4129. [Link]
- Tanaka, M., et al. (1993). In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. Antimicrobial Agents and Chemotherapy, 37(10), 2112–2118. [Link]
- Drlica, K., et al. (1997). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 94(25), 13950-13955. [Link]
- MDPI. (2020). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules. [Link]
- Ekins, S., et al. (2002). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 46(11), 3564–3573. [Link]
- MDPI. (2020).
- Tanaka, M., et al. (1998). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Antimicrobial Agents and Chemotherapy, 42(10), 2577–2584. [Link]
- Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]
- da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(2), 1957–1970. [Link]
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
- González-Berdullas, P., et al. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. International Journal of Molecular Sciences, 23(10), 5556. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Permeability Assay [bio-protocol.org]
- 11. 2.10. Membrane Permeability Assay [bio-protocol.org]
- 12. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vibiosphen.com [vibiosphen.com]
Troubleshooting & Optimization
Technical Support Center: Conrad-Limpach Synthesis of Quinolines
Welcome to the technical support center for the Conrad-Limpach synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this powerful reaction for the synthesis of 4-hydroxyquinolines. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer field-proven insights to help you improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the Conrad-Limpach synthesis. Each issue is presented in a question-and-answer format to directly tackle the challenges you may be facing in the lab.
Question 1: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?
This is the most common and critical issue. The thermal cyclization of the β-arylaminoacrylate intermediate is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with breaking the aromaticity of the aniline ring during the electrocyclic ring-closing.[1][2]
Probable Causes & Solutions:
-
Insufficient Temperature: The reaction often requires temperatures of ~250°C or higher for the ring closure to occur efficiently.[1][3]
-
Solution: Ensure your heating apparatus (e.g., a high-temperature heating mantle, sand bath, or oil bath with high-boiling silicone oil) can safely and consistently maintain the target temperature. Verify the temperature with a calibrated thermometer placed directly in the reaction setup.
-
-
Improper Solvent or No Solvent: Early attempts at this synthesis were often performed neat (without solvent), leading to moderate yields (often below 30%) and potential charring.[1]
-
Solution: The use of a high-boiling, inert solvent is crucial for improving yields, sometimes up to 95%.[1] The solvent aids in efficient heat transfer and keeps the reaction mixture mobile.
-
-
Incomplete Formation of the Intermediate: The cyclization step will naturally fail if the preceding condensation step to form the β-arylaminoacrylate is incomplete.
-
Solution: Ensure the initial condensation of the aniline and β-ketoester is complete. This step is typically run at a lower temperature (room temperature to moderate heating) and can be catalyzed by a small amount of acid (e.g., HCl, H₂SO₄) to facilitate the multiple tautomerizations involved.[1][4] You can monitor the formation of the intermediate by TLC or NMR before proceeding to the high-temperature cyclization.
-
Question 2: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-hydroxyquinoline?
You are likely observing the formation of the 2-hydroxyquinoline isomer, which is known as the Knorr product.[5] This is the primary side reaction in the Conrad-Limpach synthesis.
Probable Cause & Solution:
-
Thermodynamic vs. Kinetic Control: The aniline has two potential sites of attack on the β-ketoester: the keto group (leading to the desired 4-hydroxyquinoline) and the ester group (leading to the 2-hydroxyquinoline).[1]
-
Attack at the Keto Group (Kinetic Product): This reaction is faster and favored under milder conditions (e.g., room temperature).[1][6] This leads to the β-aminoacrylate intermediate required for the Conrad-Limpach synthesis.
-
Attack at the Ester Group (Thermodynamic Product): This reaction is favored at higher temperatures (e.g., ~140°C or above) during the initial condensation step and leads to a β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline.[1]
-
-
Solution: To favor the formation of the 4-hydroxyquinoline, perform the initial condensation step under kinetic control.
-
Separate the Steps: Conduct the reaction in two distinct steps. First, react the aniline and β-ketoester at or near room temperature to form the β-aminoacrylate intermediate.
-
Isolate or Carry Forward: If possible, isolate this intermediate. If it's an oil, you can carry the crude material forward after removing any volatiles.
-
High-Temperature Cyclization: Subject only the formed intermediate to the high-temperature (~250°C) cyclization conditions. This prevents the initial reactants from equilibrating to the undesired thermodynamic product at high temperatures.
-
Question 3: The reaction mixture becomes a thick, unmanageable tar at high temperatures. What is causing this and how can I prevent it?
Tarry byproducts are indicative of polymerization or decomposition, which can be exacerbated by high temperatures and high reactant concentrations.[4]
Probable Causes & Solutions:
-
High Reactant Concentration: Running the reaction neat or at a very high concentration can promote intermolecular side reactions.
-
Oxygen Contamination: Some organic molecules can be sensitive to air oxidation at high temperatures.
-
Solution: Run the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of your starting materials and product.[4]
-
-
Excessive Heating Time: Prolonged heating, even at the correct temperature, can lead to product degradation.
-
Solution: Monitor the reaction's progress using TLC or LC-MS if possible. Heat only for the time required to consume the intermediate. Typical times range from 30 to 60 minutes at peak temperature.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis? A1: Both syntheses start from anilines and β-ketoesters, but the regiochemical outcome is different due to the reaction conditions. The Conrad-Limpach synthesis, performed under kinetic control (lower initial temperature), yields 4-hydroxyquinolines.[6] The Knorr synthesis, performed under thermodynamic control (higher initial temperature, ~140°C), yields isomeric 2-hydroxyquinolines.[1][7]
Q2: What is the final product form, a 4-hydroxyquinoline or a 4-quinolone? A2: The product exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While often drawn as the hydroxyquinoline, it is believed that the quinolone (keto) form is predominant.[1]
Q3: Can I use substituted anilines and β-ketoesters? A3: Yes, this reaction is quite versatile. However, the electronic nature of the substituents can affect reactivity. Electron-donating groups on the aniline generally facilitate the cyclization, while strong electron-withdrawing groups can make it more difficult, potentially requiring higher temperatures or longer reaction times.[8]
Q4: How do I purify the final product from the high-boiling solvent? A4: The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling.[4] You can dilute the cooled mixture with a non-polar hydrocarbon solvent like hexanes or toluene to further decrease the product's solubility and dissolve the high-boiling reaction solvent. The solid product can then be collected by filtration and washed thoroughly with the hydrocarbon solvent.[5] Further purification can be achieved by recrystallization.
Data Presentation: Solvent Effects on Cyclization
The choice of solvent is critical for the thermal cyclization step. The following table, based on literature findings, illustrates the general trend between solvent boiling point and reaction yield for a model reaction.[2]
| Solvent | Boiling Point (°C) | Representative Yield (%) | Notes |
| Neat (No Solvent) | N/A | < 30% | Prone to charring and low yield.[1] |
| Methyl Benzoate | 199 | ~35% | Sub-optimal temperature for efficient cyclization. |
| 2-Nitrotoluene | 222 | ~55% | Better performance, but still not ideal. |
| 1,2,4-Trichlorobenzene | 214 | ~58% | A good, less expensive alternative solvent.[2] |
| Mineral Oil | >300 | >90% | Excellent for heat transfer and achieving high yields.[1] |
| Dowtherm A | 257 | ~65-95% | A traditional and highly effective solvent for this reaction.[2] |
Note: Data is illustrative and based on typical outcomes. Actual results will vary with specific substrates and reaction scale.[2][4]
Visualizations: Mechanism and Workflow
Reaction Mechanism
The diagram below outlines the key steps in the Conrad-Limpach synthesis, from the initial condensation to the final 4-hydroxyquinoline product.
Caption: Reaction pathway for the Conrad-Limpach synthesis.
Troubleshooting Workflow: Low Cyclization Yield
This flowchart provides a logical sequence of steps to diagnose and solve low yields in the critical thermal cyclization stage.
Caption: Troubleshooting workflow for the cyclization step.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
This protocol describes a representative two-step procedure for the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.
Step 1: Formation of the β-Arylaminoacrylate Intermediate (Ethyl 3-anilinobut-2-enoate)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine aniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is mildly exothermic. Water will be produced as a byproduct. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of aniline.
-
Workup: Once the reaction is complete, place the flask on a rotary evaporator under high vacuum to remove the water and any unreacted starting materials. The resulting oil (the crude intermediate) can be used directly in the next step.
Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
-
Setup: To the flask containing the crude intermediate, add a high-boiling solvent such as mineral oil or Dowtherm A (enough to ensure the mixture is easily stirrable, typically 2-3 times the volume of the intermediate). Equip the flask with a mechanical stirrer, a reflux condenser, and a thermometer. Place the setup in a heating mantle or sand bath. It is advisable to run the reaction under an inert atmosphere of nitrogen or argon.[4]
-
Heating: Vigorously stir the mixture and heat it to ~250°C.[4]
-
Reaction: Maintain the temperature for 30-60 minutes. The product may begin to precipitate during this time.[4]
-
Cooling & Isolation: Carefully cool the reaction mixture to below 100°C. While still warm, add a sufficient volume of hexanes or toluene to dilute the mineral oil. The product should precipitate as a solid.
-
Purification: Cool the mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove all traces of the high-boiling solvent.
-
Drying: Dry the purified solid in a vacuum oven to obtain the final 4-hydroxy-2-methylquinoline. The product can be further purified by recrystallization if necessary.
References
- Conrad–Limpach synthesis - Wikipedia.
- Conrad-Limpach reaction - ResearchGate.
- Conrad-Limpach Synthesis - SynArchive.
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
- Conrad-Limpach Reaction - Cambridge University Press.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. - ResearchGate.
- The Pfitzinger Reaction. (Review) - ResearchGate.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Thermal Cyclization for 6-Fluoro-2-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the critical thermal cyclization step in the preparation of this important quinolinone intermediate.[1] As a versatile building block in medicinal chemistry, particularly for developing novel therapeutic agents, ensuring a robust and high-yielding synthesis is paramount.[1]
The synthesis of this compound, and analogous 4-hydroxyquinolones, is commonly achieved through well-established methods like the Conrad-Limpach or Gould-Jacobs reactions.[2][3][4][5][6] Both pathways converge on a high-temperature thermal cyclization of an enamine intermediate.[3][6] This step is often the most challenging, with yields and purity being highly sensitive to reaction conditions.[7][8] This guide will provide the expertise and practical insights needed to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the thermal cyclization in the synthesis of this compound?
The thermal cyclization is the pivotal intramolecular ring-closing reaction that forms the quinoline core.[3][6] In the context of the Conrad-Limpach synthesis, the precursor is typically an ethyl 3-((4-fluorophenyl)amino)but-2-enoate intermediate, formed from the condensation of 4-fluoroaniline and ethyl acetoacetate.[2][3] At high temperatures, typically around 250 °C, an intramolecular electrophilic attack occurs from the enamine double bond onto the aniline ring, followed by the elimination of ethanol to yield the thermodynamically stable this compound.[3][6]
Q2: Why are high temperatures necessary for the cyclization, and what are the risks?
High temperatures are required to overcome the activation energy barrier for the intramolecular cyclization, which involves the temporary disruption of the aromaticity of the aniline ring.[9] However, excessively high temperatures or prolonged reaction times can lead to thermal degradation of the starting material and the desired product, resulting in the formation of byproducts and a lower yield.[7][10][11][12] Quinolones themselves are generally thermally stable, but the specific substitution pattern and the presence of functional groups can influence their degradation profile.[13][14]
Q3: What are the most suitable solvents for this thermal cyclization, and why is solvent choice so critical?
The choice of a high-boiling point, inert solvent is crucial for a successful thermal cyclization.[2][3][8][9] Suitable solvents include Dowtherm A, diphenyl ether, or mineral oil.[2][3] These solvents serve several key functions:
-
Temperature Control: They provide a medium to achieve and maintain the high temperatures (around 250 °C) required for the reaction.[2][3]
-
Improved Yields: Running the reaction in an inert, high-boiling solvent can significantly improve yields compared to performing the cyclization neat (without solvent).[6]
-
Heat Transfer: They ensure uniform heat distribution throughout the reaction mixture, preventing localized overheating and decomposition.
A study on the Conrad-Limpach synthesis has shown that the yield of 4-hydroxyquinolines generally improves with solvents having higher boiling points.[9]
Q4: How can I monitor the progress of the thermal cyclization reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to avoid over-heating.[7] The most common techniques for monitoring the progress of quinolinone synthesis are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8] LC-MS (Liquid Chromatography-Mass Spectrometry) can also be a powerful tool for identifying the product and any byproducts, providing both retention time and mass information.[15][16]
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common hurdles in the thermal cyclization for this compound. The following table provides a structured approach to troubleshooting these issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient Temperature: The activation energy for cyclization is not being met. 2. Poor Quality Intermediate: The precursor enamine is impure or contains residual starting materials. 3. Reaction Time Too Short: The reaction has not proceeded to completion. 4. Decomposition: The reaction temperature is too high, or the reaction time is too long, leading to product degradation. | 1. Verify and Increase Temperature: Ensure your heating apparatus can accurately reach and maintain the target temperature of ~250 °C. Consider incrementally increasing the temperature in 10-15 °C steps.[2][3] 2. Purify the Intermediate: If possible, purify the enamine intermediate before the cyclization step. Ensure the preceding condensation reaction has gone to completion. 3. Increase Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.[7] 4. Optimize Temperature and Time: Perform small-scale experiments to find the optimal balance between temperature and reaction time to maximize yield and minimize degradation. |
| Incomplete Reaction | 1. Suboptimal Temperature: The reaction temperature is too low for efficient cyclization. 2. Insufficient Reaction Time: The reaction was stopped prematurely. | 1. Gradually Increase Temperature: Carefully raise the reaction temperature and monitor the progress. 2. Extend Reaction Duration: Continue heating and monitor at regular intervals until no further product formation is observed. |
| Formation of Dark, Tarry Byproducts | 1. Overheating/Decomposition: The reaction temperature is too high, causing thermal degradation of the product and/or starting materials.[10][11][12] 2. Presence of Oxygen: Oxidation of the reactants or product at high temperatures. | 1. Reduce Reaction Temperature: Lower the temperature slightly (e.g., by 10-20 °C) and increase the reaction time if necessary.[7] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. |
| Difficulty in Product Isolation/Purification | 1. Residual High-Boiling Solvent: The high-boiling point solvent is difficult to remove from the solid product. 2. Product Solubility: The product may have some solubility in the wash solvents. | 1. Thorough Washing: After filtration, wash the solid product extensively with a suitable solvent like hot toluene followed by hexanes to effectively remove the high-boiling solvent.[2] 2. Use Cold Solvents for Washing: When washing the filtered product, use cold solvents to minimize the loss of the desired compound. |
Experimental Protocol: Optimization of Thermal Cyclization
This protocol provides a step-by-step guide for the thermal cyclization of the enamine intermediate to form this compound.
Materials:
-
Crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Toluene
-
Hexanes
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
High-temperature thermometer or thermocouple
-
Distillation condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser. Ensure all glassware is dry.
-
Solvent Preheating: Add the high-boiling point solvent to the flask (e.g., 300 mL for a gram-scale reaction). Begin heating the solvent with vigorous stirring to approximately 250 °C.[2][3]
-
Addition of Intermediate: Once the solvent has reached the target temperature, slowly add the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate to the hot solvent. The rate of addition should be controlled to maintain a stable temperature. Ethanol will distill off during this process.[2]
-
Reaction: After the addition is complete, maintain the reaction mixture at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC or by taking small aliquots for HPLC analysis.[2][3]
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. The product should precipitate as a solid.[2]
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the collected solid with hot toluene (2 x 100 mL) to remove the high-boiling solvent, followed by hexanes (2 x 100 mL).[2]
-
Drying: Dry the purified product under vacuum to obtain this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the thermal cyclization process.
Caption: Troubleshooting workflow for thermal cyclization.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
- ACS Publications. (n.d.). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry.
- PubMed. (2010). Effect of heating on the stability of quinolones in milk.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold.
- ScienceDirect. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques.
- AAT Bioquest. (2025).
- ResearchGate. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
- BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (2023).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (n.d.). This compound | CAS 15912-68-2.
- BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effect of heating on the stability of quinolones in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.ufba.br [repositorio.ufba.br]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 6-Fluoro-2-methylquinolin-4-ol by Recrystallization
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the purification of 6-Fluoro-2-methylquinolin-4-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the recrystallization of this important heterocyclic compound. Our aim is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield in your experiments.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, a foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₈FNO | Provides the basis for calculating molar quantities. |
| Molecular Weight | 177.18 g/mol | Essential for accurate measurements and yield calculations. |
| Melting Point | 273-277 °C | A high melting point is advantageous as it reduces the likelihood of the compound "oiling out" during the recrystallization process.[1] |
| Appearance | White to off-white crystalline powder | Visual inspection of the crude material can give an initial indication of the level and nature of impurities. |
| Tautomerism | Exists in equilibrium with its 6-fluoro-2-methylquinolin-4(1H)-one tautomer. | This equilibrium can influence its solubility in different solvents. |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying reasons for the issue and actionable solutions.
Question 1: My crude this compound won't dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?
Answer:
This common issue can stem from a few factors:
-
Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If your compound has low solubility even at the solvent's boiling point, that solvent is unsuitable. This compound is a polar, heterocyclic compound, and its quinolinol structure allows for hydrogen bonding. Therefore, it is expected to have better solubility in polar protic or aprotic solvents.
-
Insoluble Impurities: Your crude product may contain insoluble impurities from the synthesis, such as inorganic salts or polymeric by-products. These will not dissolve regardless of the solvent volume.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: If you are using a non-polar solvent like hexane or toluene, it is likely a poor choice. Consider more polar solvents. Based on literature for similar quinolinol derivatives, promising solvents to screen include ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures such as ethanol/water.[2][3]
-
Perform a Hot Filtration: If you suspect insoluble impurities, the next step is a hot filtration. After heating your mixture, filter it while hot through a pre-heated funnel with fluted filter paper. This will remove the insoluble materials, and your desired compound should crystallize from the filtrate upon cooling.
-
Conduct a Systematic Solvent Screen: If the issue persists, a systematic approach to finding a suitable solvent is necessary. This is a critical step for a successful recrystallization.
Question 2: My compound dissolved in the hot solvent, but it "oiled out" as a liquid instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization. The primary causes are:
-
Solution Cooled Too Rapidly: Rapid cooling can cause the compound to come out of solution at a temperature above its melting point, especially if the solution is highly concentrated.
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound, leading to a supersaturated state that favors oil formation over crystallization.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly and without disturbance. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.
-
Scratching and Seeding: If crystals are slow to form, induce nucleation by gently scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if you have a pure crystal of this compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[6]
-
Consider a Different Solvent System: If oiling out persists, your solvent may be the issue. Try a solvent in which your compound is less soluble, or consider a mixed solvent system. For a mixed solvent system, dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is much less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Question 3: I got very few crystals, and my yield is extremely low. What went wrong?
Answer:
A low recovery of your purified product is a frustrating but common issue in recrystallization. The likely culprits are:
-
Using an Excessive Amount of Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product. Since there is always some solubility of the compound in the cold solvent, a larger volume of solvent will result in more of your product remaining in the mother liquor after filtration.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, your compound may have started to crystallize on the filter paper or in the funnel if the apparatus cooled down too much during the process.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete will leave a significant amount of your product in the solution.
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: When dissolving your crude material, add the hot solvent in small portions with continuous heating and stirring until the solid just dissolves.
-
Optimize Hot Filtration: If a hot filtration is necessary, pre-heat your funnel and receiving flask. Use fluted filter paper for a faster filtration rate to minimize cooling.
-
Maximize Crystal Formation: After slow cooling to room temperature, place your flask in an ice bath for at least 30 minutes to maximize the precipitation of your compound from the solution.
-
Recover Product from the Mother Liquor: If you anticipate significant losses, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Question 4: The color of my crude material did not improve after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation. If they have similar solubility profiles to your target compound, they can co-crystallize.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently. Swirl the hot mixture for a few minutes.
-
Hot Filtration is Essential: After the charcoal treatment, you must perform a hot filtration to remove the charcoal particles. If you skip this step, the charcoal will contaminate your final product.
-
Multiple Recrystallizations: In some cases, a single recrystallization is not enough to remove all impurities. A second recrystallization of the purified material may be necessary to achieve the desired level of purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Completely dissolve this compound at its boiling point.
-
Dissolve this compound sparingly or not at all at room temperature and below.
-
Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Not react with this compound.
-
Have a boiling point below the melting point of this compound to prevent oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
Q2: What are some potential impurities in crude this compound?
Depending on the synthetic route, impurities could include:
-
Unreacted Starting Materials: For example, in a Conrad-Limpach synthesis, you might have residual 4-fluoroaniline or ethyl acetoacetate.[7]
-
Intermediates: Incomplete cyclization could leave enamine intermediates in the crude product.[7][8]
-
Side-Products: Polymerization or self-condensation products can form under harsh reaction conditions.[9]
-
Reagents from Work-up: Inorganic salts from neutralization steps.
Q3: How do I perform a small-scale solvent screen to find a suitable recrystallization solvent?
-
Place a small amount of your crude product (around 20-30 mg) into several test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.
-
The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a good yield of crystals upon cooling.
Q4: How can I assess the purity of my recrystallized this compound?
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (273-277 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. You can compare the TLC of your recrystallized product with the crude material to visually assess the removal of impurities.
-
Spectroscopic Methods: For a more definitive assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure and identify any remaining impurities.[10]
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The choice of solvent and the specific volumes will need to be optimized based on your experimental observations.
1. Solvent Selection:
-
Based on literature and the polar nature of the target compound, ethanol or an ethanol/water mixture is a good starting point.
-
Perform a small-scale solvent screen as described in the FAQs to confirm the best solvent or solvent pair.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
In a separate beaker, heat your chosen solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Heat the mixture to boiling for a few minutes while stirring.
4. Hot Filtration (if necessary):
-
If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents like DMF, drying in a vacuum oven may be necessary.
V. Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.
Caption: A workflow for troubleshooting common recrystallization issues.
VI. References
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues : r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). Retrieved from [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros. Retrieved from [Link]
Sources
- 1. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Quinoline Analogs
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated quinoline analogs. This resource is designed to provide in-depth technical assistance, troubleshooting strategies, and practical protocols to navigate the common and complex challenges encountered in this specialized area of synthetic chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics, make these compounds highly valuable, yet their synthesis is often fraught with difficulties.[1][2] This guide offers field-proven insights to streamline your experimental workflows and enhance your success rate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of fluorinated quinoline analogs in a direct question-and-answer format.
Q1: My Skraup synthesis of a fluorinated quinoline is extremely vigorous and difficult to control, often resulting in a violent exotherm. How can I mitigate this?
A1: The Skraup synthesis is notoriously exothermic, a characteristic that can be exacerbated by the presence of electron-withdrawing fluorine atoms on the aniline precursor.[1][3] The primary cause is the highly energetic dehydration of glycerol to acrolein by concentrated sulfuric acid.[4] To control this, several strategies can be employed:
-
Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is the most common choice as it is believed to act as an oxygen carrier, slowing the oxidation rate and allowing for a more controlled reaction.[5] Boric acid can also be used as an alternative.
-
Controlled Reagent Addition: The order and rate of reagent addition are critical for safety. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the fluorinated aniline, glycerol, oxidizing agent (e.g., nitrobenzene), and moderator.
-
Efficient Stirring and Heat Management: Vigorous stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots that can trigger a runaway reaction. The reaction should be gently heated to initiate, and then the heat source should be removed to allow the exotherm to be the primary driver, with external cooling applied as needed.
Q2: I am consistently obtaining a low yield of my desired fluorinated quinoline from the Doebner-von Miller reaction due to the formation of a thick, dark tar. What causes this and how can I prevent it?
A2: Tar formation is a very common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material. The strong acidic conditions required for the reaction promote this unwanted side reaction. To minimize tarring and improve your yield, consider the following:
-
Biphasic Solvent System: One of the most effective methods is to use a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus reducing the rate of polymerization.
-
Slow Addition of Carbonyl Compound: A slow, dropwise addition of the α,β-unsaturated carbonyl to the heated acidic solution of the fluorinated aniline helps to maintain a low steady-state concentration of the carbonyl, favoring the desired reaction over polymerization.
-
Optimization of Acidity: While strong acid is necessary, excessively harsh conditions can accelerate tar formation. It is advisable to titrate the amount of acid or explore the use of milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the reaction effectively with potentially less tar formation.
Q3: I am struggling with regioselectivity in the C-H fluorination of my quinoline substrate. How can I achieve better control over the position of fluorination?
A3: Achieving regioselectivity in the direct C-H fluorination of quinolines is a significant challenge due to the multiple reactive C-H bonds. The inherent electronic properties of the quinoline ring favor substitution at the C2, C4, C5, and C8 positions. Several factors influence the regioselectivity:
-
Directing Groups: The use of a directing group is a powerful strategy to control the site of fluorination.[6] For instance, an 8-aminoquinoline functionality can direct fluorination to the C5 position.[7][8] The choice of directing group is critical and often requires empirical screening.
-
Catalyst and Ligand System: In transition-metal-catalyzed C-H fluorination (e.g., using palladium), the choice of catalyst and ligands plays a crucial role in determining the regioselectivity.[6] Sterically bulky ligands can influence the accessibility of different C-H bonds to the metal center.
-
Reaction Mechanism: The reaction mechanism (electrophilic, nucleophilic, or radical) will dictate the position of fluorination. For example, electrophilic fluorination tends to occur at electron-rich positions, while nucleophilic fluorination targets electron-deficient sites like C2 and C4.[5][9] Understanding the likely mechanism of your chosen fluorinating agent is key to predicting and controlling the outcome.
Q4: My nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine onto a chloro- or nitro-quinoline is failing or giving very low yields. What are the common pitfalls?
A4: SNAr reactions for fluorination are challenging due to the high energy of the intermediate Meisenheimer complex and the fact that fluoride is a poor leaving group in the reverse reaction.[5][9] Common issues include:
-
Meisenheimer Complex Instability: The formation of the Meisenheimer intermediate after fluoride attack is often energetically unfavorable.[5][9] To overcome this, the reaction often requires high temperatures and highly polar aprotic solvents (e.g., DMSO, DMF) to stabilize the charged intermediate.
-
Fluoride Source and Counter-ion: The choice of fluoride source is critical. Anhydrous fluoride sources like spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are often used. The counter-ion can also play a significant role in the reactivity. The use of phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance the nucleophilicity of the fluoride ion in the organic phase.
-
Concerted Nucleophilic Aromatic Substitution (CSNAr): For substrates that do not strongly stabilize the Meisenheimer complex, a concerted mechanism may be at play.[9] In such cases, the reaction conditions might need to be adjusted to favor this pathway, which avoids the high-energy intermediate.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental problems.
Troubleshooting Guide 1: Classical Cyclization Reactions (Skraup & Doebner-von Miller)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction is uncontrollable and boils over. | 1. Reaction is too exothermic. 2. Localized overheating. 3. Rate of sulfuric acid addition is too fast. | 1. Add a moderator like ferrous sulfate (FeSO₄) or boric acid. 2. Ensure vigorous and efficient stirring. 3. Add concentrated H₂SO₄ slowly with external cooling. |
| Formation of a thick, intractable tar. | 1. Polymerization of acrolein (Skraup) or α,β-unsaturated carbonyl (Doebner-von Miller). 2. Excessively high reaction temperature. | 1. For Doebner-von Miller, use a biphasic solvent system (e.g., water/toluene). 2. Add the carbonyl compound slowly to the reaction mixture. 3. Maintain the lowest effective reaction temperature. |
| Low yield of the desired fluorinated quinoline. | 1. Incomplete reaction. 2. Significant side product formation (tarring). 3. Loss of product during workup. | 1. Increase reaction time or temperature cautiously. 2. Implement strategies to reduce tarring (see above). 3. For Skraup synthesis, steam distillation is often effective for isolating the product from the tarry residue.[4] |
| Product is difficult to purify from the crude mixture. | 1. Presence of highly colored impurities and tar. 2. Formation of regioisomers. | 1. Purify via steam distillation followed by column chromatography or crystallization. 2. For regioisomers, high-performance liquid chromatography (HPLC) or centrifugal partition chromatography may be necessary.[10][11] |
Troubleshooting Guide 2: Modern Synthetic Methods (C-H Fluorination & SNAr)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion in C-H fluorination. | 1. Inactive catalyst. 2. Inappropriate solvent. 3. Unsuitable fluorinating agent. 4. C-H bond is not sufficiently activated. | 1. Ensure the catalyst (e.g., Pd(OAc)₂) is fresh and handled under appropriate conditions. 2. Screen different solvents; fluorinated alcohols like HFIP or TFE can sometimes enhance reactivity. 3. Selectfluor is a common electrophilic fluorine source; for nucleophilic fluorination, an appropriate fluoride salt and oxidant are needed.[12][13] 4. Consider modifying the substrate to include a directing group. |
| Poor regioselectivity in C-H fluorination. | 1. Multiple C-H bonds with similar reactivity. 2. Steric and electronic factors are not sufficiently differentiated. | 1. Introduce a directing group to favor a specific position. 2. Modify the ligands on the metal catalyst to influence steric access to different C-H bonds. 3. Change the reaction mechanism by using a different type of fluorinating agent (electrophilic vs. radical). |
| Low yield in SNAr fluorination. | 1. High energy barrier for Meisenheimer complex formation. 2. Decomposition of starting material or product at high temperatures. 3. Ineffective fluoride source. | 1. Use a highly polar aprotic solvent (DMSO, DMF, sulfolane). 2. Optimize the reaction temperature to find a balance between reaction rate and decomposition. 3. Use an anhydrous fluoride source (e.g., spray-dried KF, CsF) and consider adding a phase-transfer catalyst. |
| Catalyst deactivation in Pd-catalyzed fluorination. | 1. Formation of inactive Pd(0) species. 2. Ligand degradation. 3. Inhibition by reaction byproducts. | 1. The addition of a mild oxidant may help to regenerate the active Pd(II) species. 2. Use more robust ligands or operate at lower temperatures if possible. 3. Analyze the reaction mixture for potential inhibitory species and adjust the workup procedure accordingly. |
Section 3: Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of a Fluorinated Quinoline
This protocol describes a general procedure for the Skraup synthesis with the inclusion of a moderator to control the exothermic reaction.
Materials:
-
Fluorinated aniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Nitrobenzene (or other suitable oxidizing agent) (1.2 eq)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq)
-
Concentrated sulfuric acid
-
Aqueous sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the fluorinated aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 120°C. Use an ice-water bath to cool the flask if necessary.
-
Reaction: After the addition of sulfuric acid is complete, gently heat the mixture to initiate the reaction. Once the reaction begins (as indicated by a rapid increase in temperature and refluxing), remove the external heating. The reaction is highly exothermic and will proceed on its own. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: Once the initial exotherm has subsided, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide with cooling until the solution is strongly alkaline.
-
Isolation: Isolate the crude product by steam distillation. The unreacted nitrobenzene will distill first, followed by the fluorinated quinoline.
-
Purification: Extract the distillate with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or crystallization.[14]
Protocol 2: Purification of a Fluorinated Quinoline Analog by Crystallization
This protocol provides a general guideline for purifying a solid fluorinated quinoline derivative.
Materials:
-
Crude fluorinated quinoline solid
-
A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the fluorinated quinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent at its boiling point, and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Section 4: Visualizations
Workflow for Troubleshooting Low Yield in Quinoline Synthesis
Caption: Troubleshooting workflow for low yields.
Decision Tree for Managing Exothermic Reactions
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-catalyzed C-H fluorination with nucleophilic fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science.uct.ac.za [science.uct.ac.za]
Quinoline Synthesis Technical Support Center: Managing High-Temperature Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of high-temperature reactions in quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide for High-Temperature Quinoline Synthesis
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Runaway Exothermic Reaction in Skraup Synthesis
Question: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it to ensure safety and improve yield?
Answer: The Skraup synthesis is notoriously exothermic, which can lead to a dangerous runaway reaction if not properly managed.[1][2] The primary cause is the rapid dehydration of glycerol to acrolein and the subsequent condensation with the aniline, all catalyzed by concentrated sulfuric acid.[3]
Core Directive: Controlled Initiation and Propagation
The key is to control the rate of the exothermic steps. This can be achieved through several synergistic strategies:
-
Use of a Moderator: The addition of a mild oxidizing agent like nitrobenzene, which can also serve as a solvent, is a common practice.[4] More critically, incorporating ferrous sulfate (FeSO₄) or boric acid can make the reaction significantly less violent.[1][2] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process.[5]
-
Controlled Reagent Addition: The order of reagent addition is crucial. The recommended sequence is aniline, glycerol, and ferrous sulfate heptahydrate, followed by the slow, careful addition of concentrated sulfuric acid with efficient cooling.[1][5]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the external heat source. The exothermicity of the reaction itself should sustain the reflux. Reapply heat only after the initial vigorous phase has subsided.[1][2]
-
Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hotspots.[1]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.[1]
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]
-
Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
Issue 2: Low Yield and Tar Formation in Doebner-von Miller Synthesis
Question: I am experiencing low yields and significant tar formation in my Doebner-von Miller synthesis. What are the likely causes and how can I mitigate them?
Answer: Low yields and tar formation are common challenges in the Doebner-von Miller reaction. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, which is a major side reaction.[4][6] Overheating can exacerbate this issue.[1]
Core Directive: Minimize Substrate Self-Condensation
To improve the yield of your desired quinoline, you need to favor the cyclization reaction over the polymerization of your carbonyl compound.
-
Biphasic Reaction Medium: A highly effective strategy is to use a biphasic reaction medium. This sequesters the α,β-unsaturated carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[1][4]
-
Controlled Temperature: Maintain the reaction at an optimal temperature to promote the desired condensation and cyclization while minimizing polymerization.[1]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and reduce the rate of self-condensation.[6]
Issue 3: Poor Regioselectivity in Friedländer and Combes Syntheses
Question: I am struggling with regioselectivity when using an unsymmetrical ketone in my Friedländer or Combes synthesis. How can I control which α-carbon of the ketone reacts?
Answer: Regioselectivity is a well-known challenge when using unsymmetrical ketones in both the Friedländer and Combes syntheses.[4][7] The reaction can proceed via two different enolates or enamines, leading to a mixture of isomeric quinoline products.
Core Directive: Directing the Cyclization
Controlling the regioselectivity requires directing the reaction down a single pathway.
-
For the Friedländer Synthesis:
-
Introducing a Phosphoryl Group: Placing a phosphoryl group on one α-carbon of the ketone can direct the cyclization.[4]
-
Specific Amine Catalysts: The use of certain amine catalysts can favor the formation of one regioisomer over the other.[8]
-
Ionic Liquids: Employing an ionic liquid as the reaction medium has been shown to improve regioselectivity.[4]
-
-
For the Combes Synthesis:
-
The direction of ring closure depends on the nucleophilicity of the ortho carbon atom on the aniline and the stability of the intermediate complex.[7] Steric hindrance from substituents on both the enaminoketone and the aniline can play a decisive role in directing the cyclization.[7] Careful selection of substrates with appropriate steric and electronic properties is key.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are some greener alternatives to traditional high-temperature quinoline synthesis methods?
A1: Greener approaches are being developed to minimize the use of harsh reagents and high temperatures. For instance, the Friedländer synthesis can be conducted under catalyst-free conditions in water.[4] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and environmentally friendly alternative.[4][9] The use of nanocatalysts is also a promising area, as they can offer high activity and selectivity under milder conditions, and are often reusable.[10]
Q2: How can I effectively monitor the progress of my quinoline synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[4]
Q3: What are the best practices for purifying quinoline from a high-temperature reaction that has produced significant tar?
A3: The crude product from reactions like the Skraup synthesis is often a dark, tarry residue.[1]
-
Steam Distillation: This is a very effective method for isolating the quinoline product from the non-volatile tar.[1][4][11] The crude reaction mixture is made strongly alkaline, and then steam is passed through it to distill the quinoline.[1][11]
-
Extraction: After steam distillation, the quinoline can be separated from the aqueous distillate and any remaining impurities can be removed by extraction with an appropriate organic solvent.[4]
-
Column Chromatography: For further purification, column chromatography on silica gel or alumina can be used.[4] However, the basic nitrogen of the quinoline ring can interact with the acidic silanol groups of silica gel, leading to tailing or decomposition.[12] To mitigate this, you can deactivate the silica gel by using an eluent containing a small amount of a base like triethylamine (0.5-2%).[12]
Q4: What are the critical safety precautions for running high-temperature quinoline syntheses?
A4: Safety is paramount when dealing with these reactions.
-
Exothermic Reactions: Be particularly cautious with the Skraup and Doebner-von Miller syntheses, as they can be violently exothermic.[11][13] Always have an ice bath ready to cool the reaction if it becomes too vigorous.[2]
-
Fume Hood: All work should be conducted in a well-ventilated fume hood.[6][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling of Reagents: Concentrated sulfuric acid is highly corrosive.[11] Aniline and nitrobenzene are toxic.[11] Handle these chemicals with extreme care and follow all institutional safety protocols.
Section 3: Data and Workflow Visualizations
Table 1: Comparison of Reaction Conditions for Classical Quinoline Syntheses
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Temperature | Common Issues |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄ | High, Exothermic | Violent reaction, Tar formation[1][2][11] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | High | Polymerization of carbonyl, Low yield[4][6] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base | 80-220 °C | Regioselectivity, Harsh conditions[8][14][15] |
| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | High | Regioselectivity[16][17] |
Diagram 1: Troubleshooting Workflow for a Runaway Skraup Reaction
Caption: Decision-making workflow for managing a runaway Skraup reaction.
Diagram 2: Logical Flow for Optimizing Quinoline Synthesis Yield
Caption: A logical workflow for troubleshooting and optimizing quinoline synthesis yields.
References
- Benchchem.
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Benchchem.
- Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- Synthesis of Quinoline and deriv
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- Combes Quinoline Synthesis.
- Organic Syntheses Procedure. The 12-l.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. Combes quinoline synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Wikipedia. Doebner–Miller reaction.
- ResearchG
- ACS Omega.
- Benchchem.
- PMC. Recent Advances in Metal-Free Quinoline Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. du.edu.eg [du.edu.eg]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Part 1: The Anilinomethylenemalonate Intermediate - Formation & Purity
Answering the user's request.## Technical Support Center: Gould-Jacobs Reaction Troubleshooting
Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinolines and their derivatives. The formation of 4-hydroxyquinolines via the Gould-Jacobs reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents.[1][2] However, the high-temperature conditions often required can lead to challenging side reactions and byproduct formation.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during your experiments. We will delve into the causality behind these problems and offer field-proven solutions to optimize your reaction outcomes.
This initial stage involves the condensation of an aniline with an electrophile like diethyl ethoxymethylenemalonate (DEEM).[3][4] While typically straightforward, problems here can cascade into later steps.
Q1: My initial condensation reaction is sluggish or incomplete. How can I drive it to completion?
A1: Incomplete formation of the anilidomethylenemalonate intermediate is often a matter of reaction conditions or reagent quality.
-
Causality: This is a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen.[3][4] The reaction rate is dependent on the nucleophilicity of the aniline and the temperature. Electron-withdrawing groups on the aniline will slow the reaction down.
-
Troubleshooting Steps:
-
Verify Reagent Purity: DEEM can hydrolyze over time. Ensure you are using a high-purity reagent.[5]
-
Optimize Temperature: The condensation is typically run between 100-130 °C for 1-2 hours.[1] If TLC analysis shows significant unreacted aniline, consider increasing the temperature moderately or extending the reaction time.
-
Remove Ethanol Byproduct: The reaction produces ethanol. Removing it under reduced pressure after the initial heating period can help drive the equilibrium toward the product.[1]
-
Consider Microwave Synthesis: For rapid optimization, microwave irradiation can be highly effective. A neat mixture of aniline and DEEM can be heated to 170 °C for as little as 7 minutes to achieve high conversion.[6]
-
Q2: I see multiple spots on TLC after the condensation step. What could they be?
A2: Besides your starting materials and desired product, you may be observing byproducts from the DEEM reagent itself.
-
Causality: DEEM is synthesized from ethyl malonate and ethyl orthoformate.[7] An intermediate, ethyl diethoxymethylmalonate, is a common impurity that is difficult to separate by distillation.[7] This impurity can react with the aniline to form a different adduct.
-
Troubleshooting Steps:
-
Analyze the DEEM: Check the purity of your DEEM by NMR or GC-MS if you suspect contamination.
-
Purify the Intermediate: While often used crude in the next step, purifying the anilidomethylenemalonate intermediate by recrystallization can be beneficial if significant impurities are present.[1]
-
Part 2: The Cyclization Step - Navigating High Temperatures
The thermal cyclization is the most critical and often problematic step of the Gould-Jacobs reaction. It requires high temperatures (typically >250 °C) to facilitate the intramolecular 6-electron cyclization.[8][9]
Q3: My primary issue is a low yield of the cyclized quinolone, with a lot of unreacted intermediate remaining. What is the most likely cause?
A3: The most common reason for incomplete cyclization is insufficient thermal energy.
-
Causality: The intramolecular cyclization has a high activation energy barrier. Without sufficient, sustained high temperatures, the reaction will not proceed to completion.[10]
-
Troubleshooting Workflow:
-
Increase Temperature: This is the first and most critical parameter to adjust. The reaction is often performed in a high-boiling solvent like diphenyl ether or Dowtherm A to maintain a consistent temperature of 250-260 °C.[11] If using a sand bath or heating mantle with a neat mixture, ensure the internal reaction temperature is being accurately monitored and maintained.
-
Extend Reaction Time: If you are at the maximum safe temperature for your setup, extending the reaction time can improve conversion. However, this must be balanced against the risk of thermal degradation.[12]
-
Switch to Microwave Synthesis: Microwave heating is exceptionally efficient for this step. It allows for rapid heating to very high temperatures (e.g., 300 °C) and precise time control, often dramatically improving yields and reducing reaction times from hours to minutes.[1][10]
-
Troubleshooting Workflow for Low Cyclization Yield
Caption: The desired reaction pathway and common high-temperature side reactions.
Part 3: Hydrolysis and Decarboxylation - The Final Steps
After successful cyclization, the ester is typically hydrolyzed (saponified) to a carboxylic acid, which is then decarboxylated to yield the final 4-hydroxyquinoline.
[3][13]Q6: My saponification (ester hydrolysis) step is incomplete. How can I improve it?
A6: Incomplete hydrolysis leaves unreacted ester, complicating purification.
-
Causality: Saponification is the base-mediated hydrolysis of an ester. T[14]he reaction requires a sufficient amount of base (e.g., sodium hydroxide) and heat to proceed to completion. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible, which is a major advantage. *[14] Troubleshooting Steps:
-
Use Excess Base: Ensure you are using a molar excess of sodium or potassium hydroxide.
-
Sufficient Heating: The mixture should be heated to reflux in a suitable solvent (like water or ethanol) for 1-2 hours. M[1]onitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Workup: After reflux, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the quinoline-3-carboxylic acid product.
-
[1]Q7: The final decarboxylation step gives a low yield or seems to stall. What can I do?
A7: Decarboxylation of the quinoline-3-carboxylic acid requires heating the solid material above its melting point until the evolution of CO₂ gas ceases.
[1]* Causality: This is a thermal decarboxylation reaction. The carboxylic acid group is eliminated as CO₂. If the temperature is too low, the reaction won't start. If it's not heated for long enough, it will be incomplete.
-
Troubleshooting Steps:
-
Ensure Sufficient Heat: The temperature required is typically in the 200-250 °C range. T[1]he reaction is often visibly complete when bubbling (CO₂ evolution) stops.
-
Ensure Dryness: The starting carboxylic acid should be thoroughly dried before attempting decarboxylation. The presence of water can interfere with the process.
-
Consider Catalysis: For sensitive substrates, thermal decarboxylation can be harsh. Copper-catalyzed decarboxylation has been reported as a milder alternative for some systems.
-
[9]### Protocols
Protocol 1: Classical High-Temperature Cyclization
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization. 1[11]. Reaction Setup: In a round-bottom flask equipped with a reflux condenser and thermometer, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approx. 10 mL per gram of substrate). 2. Heating: Heat the mixture to reflux (typically 250-260 °C). Maintain this temperature and monitor the reaction by TLC (a sample can be taken, cooled, and diluted in an appropriate solvent). 3. Workup: Once the reaction is complete (typically 30-60 minutes), cool the reaction mixture to room temperature. 4. Isolation: Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude product. 5. Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Cyclization
This protocol offers significant improvements in reaction time and often in yield. 1[1][11]. Reaction Setup: In a suitable microwave vial, place the anilidomethylenemalonate intermediate. If the intermediate is a solid, it can be run neat or with a very small amount of high-boiling solvent. 2. Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes). Monitor the internal pressure, which can be significant. 3[11]. Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. 4. Purification: Filter the solid product and wash it with a solvent like ice-cold acetonitrile to remove unreacted starting materials and byproducts. D[1]ry the resulting solid under vacuum. Product purity can be confirmed by HPLC-MS.
[10]### References
-
Optimizing temperature and reaction time for the Gould-Jacobs reaction - Benchchem. Available from:
-
Gould–Jacobs reaction - Wikipedia. Available from:
-
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. Available from:
-
Gould–Jacobs reaction - Wikiwand. Available from:
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available from:
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available from:
-
General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available from:
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. Available from:
-
Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. Available from:
-
Gould–Jacobs Reaction - ResearchGate. Available from:
-
Gould–Jacobs reaction | Request PDF - ResearchGate. Available from:
-
Gould-Jacobs Reaction - Organic Chemistry Portal. Available from:
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available from:
-
Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. Available from:
-
Acid catalysed synthesis of ethyl ethoxymethylenemalonate - Chemistry Stack Exchange. Available from:
-
Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. Available from:
-
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. Available from:
-
A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem. Available from:
-
ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. Available from:
-
The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Available from:
-
The Hydrolysis of Esters - Chemistry LibreTexts. Available from:
-
An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics - Calvin Digital Commons. Available from:
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Challenge: Understanding the 4-Hydroxyquinoline Scaffold
An Application Scientist's Guide to Purifying 4-Hydroxyquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome challenges in the purification of 4-hydroxyquinoline derivatives. These compounds, while valuable, present unique purification hurdles due to their chemical nature. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Before diving into solvent selection, it's crucial to understand the molecular properties that make these compounds tricky. The primary challenge lies in the keto-enol tautomerism . The 4-hydroxyquinoline (enol form) can exist in equilibrium with its 4-quinolone (keto form) tautomer.[1][2][3][4] This equilibrium is influenced by substitution patterns, solvent, pH, and temperature, directly impacting the molecule's polarity, solubility, and hydrogen bonding capacity. This dual nature means that a single solvent system may not be universally effective.
Additionally, the quinoline nitrogen atom imparts a basic character, making the molecule susceptible to strong interactions with acidic stationary phases like silica gel, often leading to purification artifacts like peak tailing.[5][6]
Frequently Asked Questions (FAQs)
Question 1: How do I choose a starting solvent for the recrystallization of my 4-hydroxyquinoline derivative?
Answer: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below. The principle of "like dissolves like" is your best starting point.
Step-by-Step Solvent Screening Protocol:
-
Assess Your Molecule's Polarity:
-
Non-polar to Moderately Polar Derivatives (e.g., those with alkyl, aryl, or ether substituents): Start with solvents like toluene, ethyl acetate (EtOAc), or mixtures of hexanes/ethyl acetate.
-
Polar Derivatives (e.g., those with additional hydroxyl, amine, or carboxylic acid groups): Begin with more polar solvents like ethanol, methanol, or isopropanol. Water can also be effective for highly polar compounds.[7][8]
-
-
Small-Scale Solubility Test:
-
Place ~10-20 mg of your crude compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good for single-solvent recrystallization; set it aside as a potential "solvent" for a two-solvent system.
-
If it is insoluble or sparingly soluble, heat the mixture gently (e.g., in a warm water bath). If the compound dissolves completely upon heating, you have a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.
-
-
Consider Two-Solvent Systems: This is often the most effective method. You need a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
-
Common pairs include: Dichloromethane/Hexane, Methanol/Water, Ethyl Acetate/Hexane, Acetone/Water.[9]
-
Protocol: Dissolve the compound in the minimum amount of the hot "solvent." Add the "anti-solvent" dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point). If necessary, add a drop or two of the "solvent" to redissolve the precipitate, then allow the solution to cool slowly.
-
Question 2: My 4-hydroxyquinoline is streaking badly on my silica gel TLC plate. What solvent system should I use for column chromatography?
Answer: Streaking, or tailing, is a classic sign of strong, undesirable interactions between the basic nitrogen of your quinoline and the acidic silanol groups on the surface of the silica gel.[6][10]
The solution is not just to change the polarity, but to modify the mobile phase.
-
Add a Basic Modifier: The most common and effective strategy is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica, allowing your compound to travel smoothly.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., 98:2 Hexane:EtOAc + 1% Et₃N).
-
Pyridine: Can also be used, but its higher boiling point makes it more difficult to remove under vacuum.
-
-
Choosing the Eluent Polarity:
-
Start with a moderately polar system like 4:1 Hexane:Ethyl Acetate.
-
Use TLC to find a system that gives your desired compound an Rf value of approximately 0.2-0.4 after adding the basic modifier.
-
Commonly successful solvent systems for 4-hydroxyquinolines include gradients of ethyl acetate in hexanes, or dichloromethane in methanol for more polar analogues.[11][12] For instance, systems like Dichloromethane:Methanol (9:1) have been used effectively.[12]
-
Question 3: Can I use a stationary phase other than silica gel?
Answer: Yes. If your compound is particularly sensitive to acid and tailing persists even with a basic modifier, consider alternative stationary phases.
-
Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds like quinolines.[6][10] Remember that the eluent polarity scale for alumina is different from silica; you will typically need less polar solvent systems.
-
Reversed-Phase Silica (C18): For less polar 4-hydroxyquinoline derivatives, reversed-phase chromatography can be highly effective. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[6]
Troubleshooting Guide
Scenario 1: My compound "oiled out" during recrystallization instead of forming crystals.
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it precipitates as a liquid.[8]
Solutions:
-
Use More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the same solvent until the solution is clear. Allow it to cool slowly again.
-
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent like toluene, the solution temperature may be too high. Switch to a lower-boiling solvent (e.g., ethyl acetate) or a solvent mixture.[8]
-
Slow Down the Cooling: Rapid cooling encourages precipitation over crystallization. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Scenario 2: After purification, my NMR spectrum shows I still have starting material or a closely related impurity.
Causality: The impurity has a very similar solubility profile to your desired product in the chosen solvent system, leading to co-precipitation or co-elution.[13]
Solutions:
-
Change the Solvent System Drastically: If you used a non-polar system (Hexane/EtOAc) for chromatography, try a more polar one with different intermolecular forces (DCM/Methanol). For recrystallization, if you used an alcohol, try an ester or chlorinated solvent. The goal is to find a system where the solubility difference between your product and the impurity is maximized.
-
Reslurry/Trituration: If the impurity is significantly more soluble than your product in a particular solvent, you can use trituration.
-
Protocol: Suspend the impure solid in a solvent where the product is poorly soluble but the impurity is soluble. Stir vigorously at room temperature for 30-60 minutes. The impurity will dissolve into the solvent. Filter the solid product and wash it with a small amount of the same cold solvent.
-
-
Consider a pH-based Extraction: The phenolic hydroxyl group and the basic nitrogen make 4-hydroxyquinolines amphoteric. You can sometimes exploit this by dissolving the crude mixture in a solvent like ethyl acetate and performing an aqueous wash with a weak base (e.g., dilute NaHCO₃) or a weak acid to selectively pull out acidic or basic impurities.
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting a purification strategy.
Caption: Decision workflow for purification strategy.
Data Summary: Common Solvents
This table provides properties of common solvents to guide your selection process. Polarity increases with the dielectric constant.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Common Use Case for 4-Hydroxyquinolines |
| n-Hexane | 69 | 1.9 | Anti-solvent; non-polar eluent component.[7] |
| Toluene | 111 | 2.4 | Recrystallization of less polar derivatives.[8] |
| Diethyl Ether | 35 | 4.3 | Recrystallization (often as anti-solvent).[14] |
| Dichloromethane (DCM) | 40 | 9.1 | Good "solvent" for two-solvent recrystallization; versatile eluent.[12][15] |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Excellent for both recrystallization and chromatography.[7][11] |
| Acetone | 56 | 21 | Recrystallization solvent, often with water as anti-solvent.[7][9] |
| 2-Propanol (IPA) | 82 | 18 | Recrystallization of polar derivatives. |
| Ethanol (EtOH) | 78 | 24 | General purpose recrystallization solvent for polar compounds.[7][12] |
| Methanol (MeOH) | 65 | 33 | Recrystallization of polar derivatives; polar eluent component.[12][14] |
| Water | 100 | 80 | Recrystallization of highly polar/ionic derivatives; anti-solvent.[7] |
Data compiled from various sources, including the CRC Handbook and other chemistry resources.[16]
References
- Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evalu
- Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin. (2017).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds (U.S. Patent No. 2,558,211). U.S.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). SciSpace. [Link]
- Preparative Isolation And Purification Of Alkaloids Through Chrom
- 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.).
- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... (2023). PMC - NIH. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
- Tautomeric forms of 4-hydroxy quinoline. (n.d.).
- Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters... (2015).
- (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. (n.d.).
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). PMC - NIH. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). PMC - PubMed Central. [Link]
- [Question: Recrystallization] How do you know which solvent is the best to use... (2021). Reddit. [Link]
- 8-Hydroxyquinoline | Solubility of Things. (n.d.). Solubilityofthings.com. [Link]
- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline... (2020).
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). ACS Division of Organic Chemistry. [Link]
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. akjournals.com [akjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. DSpace [cora.ucc.ie]
- 14. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Quinoline and its isomers are foundational structures in numerous pharmaceuticals, making their accurate separation and quantification critical for research, development, and quality control.[1][2][3]
The inherent challenge in separating quinoline isomers, such as quinoline and isoquinoline, stems from their identical molecular weight and elemental composition.[4] The only structural difference is the position of the nitrogen atom in the bicyclic aromatic ring, leading to subtle yet significant differences in their physicochemical properties like polarity and pKa.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges and develop robust, reproducible HPLC methods.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC separation of quinoline isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Quinoline Isomers
Q: My quinoline and isoquinoline peaks are co-eluting or have very poor resolution (Rs < 1.5). What are the primary causes and how can I improve their separation?
A: This is the most frequent challenge and typically arises from insufficient selectivity of the chromatographic system. The very similar structures and physicochemical properties of quinoline isomers demand careful optimization of your method.[4]
Causality: The subtle difference in the nitrogen atom's position affects the molecule's dipole moment and basicity (pKa), which are the key handles for manipulating selectivity in reversed-phase HPLC.[4]
Here is a systematic workflow to improve resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Mobile Phase pH Adjustment: The ionization state of quinoline isomers is highly dependent on the mobile phase pH.[6][7] Fine-tuning the pH can alter the retention characteristics of each isomer differently, thus improving selectivity.
-
Protocol: Prepare a series of mobile phases with pH values ranging from 3 to 6. A buffer (e.g., phosphate or acetate) is crucial to maintain a stable pH.[4][8]
-
Rationale: Quinoline has a pKa of approximately 4.92, while isoquinoline's pKa is around 5.42.[4] Operating near these pKa values can lead to peak shape issues and poor reproducibility.[9] A good starting point is a pH of around 3.0, where both compounds are fully protonated, which can enhance interaction with the stationary phase and improve peak shape.[10]
-
-
Stationary Phase Selection: If pH optimization is insufficient, the stationary phase chemistry may not be suitable.
-
Standard C18 Columns: While widely used, C18 columns separate primarily based on hydrophobicity, which is very similar for quinoline isomers.[8]
-
Phenyl Columns (e.g., Phenyl-Hexyl): These columns are highly recommended for aromatic compounds. They offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the quinoline isomers.[8][11][12] This can often resolve isomers that co-elute on a C18 phase.[11]
-
Embedded Polar Group (EPG) Columns: These columns can also provide different selectivity for basic compounds.
-
-
Choice of Organic Modifier: The type of organic solvent in your mobile phase can influence selectivity.
Issue 2: Asymmetrical Peaks with Significant Tailing
Q: My quinoline isomer peaks are exhibiting significant tailing (Tailing Factor > 1.2). Why does this happen and how can I achieve symmetrical peaks?
A: Peak tailing for basic compounds like quinoline is a classic problem in reversed-phase HPLC. It is primarily caused by secondary interactions with the stationary phase.[13][14][15]
Causality: The nitrogen atom in the quinoline ring is basic and can become protonated.[16] In this state, it can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[13][15][17] This strong, secondary ionic interaction leads to some molecules being retained longer, resulting in a tailed peak.[10][15]
Caption: Diagnostic workflow for addressing peak tailing.
Solutions to Mitigate Peak Tailing:
-
Operate at Low pH: Lowering the mobile phase pH (typically 2.5-3.5) is often the most effective solution.[13][15][17]
-
Mechanism: At low pH, the residual silanol groups on the silica surface are not ionized (protonated), which minimizes their ability to interact with the positively charged (protonated) quinoline analyte.[13][14][17]
-
Protocol: Use a buffer like 10-20 mM phosphate at pH 2.5.[14] Be cautious when using acetonitrile as the organic modifier, as high concentrations can cause phosphate buffers to precipitate.[14]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped."
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can be effective.[13][14]
-
Mechanism: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte.[13][14]
-
Protocol: A typical concentration for TEA is around 5 mM.[14] However, be aware that competing bases can sometimes shorten column lifetime.[14]
-
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[13][15]
-
Diagnosis: To check for overload, inject a series of decreasing concentrations of your sample. If the peak shape improves at lower concentrations, you are likely overloading the column.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of quinoline isomers to consider for HPLC method development?
A: Understanding the following properties is crucial for a logical approach to method development:
| Property | Quinoline | Isoquinoline | Significance for HPLC |
| Molecular Formula | C₉H₇N | C₉H₇N | Identical mass, requiring chromatographic separation.[1][5] |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol | No differentiation by mass spectrometry alone.[1][5] |
| pKa (of conjugate acid) | ~4.92 | ~5.42 | Dictates ionization state at a given pH; key for optimizing selectivity.[4] |
| Structure | Benzene ring fused to a pyridine ring.[2][16] | Benzene ring fused to a pyridine ring (different N position).[5] | Subtle differences in shape and dipole moment can be exploited by certain stationary phases (e.g., Phenyl). |
Q2: Which HPLC column should I start with for separating quinoline isomers?
A: The choice of column is critical for achieving separation.[8][18]
-
Initial Choice: A modern, high-purity, end-capped C18 column is a reasonable starting point for many reversed-phase applications.[8][19]
-
Recommended for Isomers: For positional isomers like quinoline and isoquinoline, a Phenyl-hexyl column is often a better choice.[8][12] The π-π interactions it provides can offer the necessary selectivity that a C18 column may lack.[11]
-
For Chiral Isomers: If you are separating enantiomers of a quinoline derivative, a specialized chiral stationary phase (CSP) is required.[20][21] Common CSPs include those based on cyclodextrins or polysaccharide derivatives.[21] Alternatively, an indirect approach using a chiral derivatizing reagent to form diastereomers that can be separated on a standard reversed-phase column is also possible.[22][23][24]
Q3: How do I select and prepare the mobile phase for quinoline isomer analysis?
A: Proper mobile phase preparation is essential for reproducible results.[25][26]
-
Aqueous Component and Buffer Selection:
-
Always use a buffer when working with ionizable compounds like quinoline to maintain a stable pH.
-
Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[8][27]
-
Common choices include phosphate, acetate, and for LC-MS applications, volatile buffers like formate or ammonium acetate.[8]
-
A typical buffer concentration is 10-25 mM.[25]
-
-
Organic Modifier:
-
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[8][13]
-
Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff.[13]
-
Methanol can offer different selectivity and may be beneficial for resolving certain isomers.[13] It's often worth screening both during method development.
-
-
Preparation Protocol:
-
Step 1: Prepare the aqueous buffer at the desired pH. Always measure the pH of the aqueous component before adding the organic solvent.
-
Step 2: Filter the buffer through a 0.2 or 0.45 µm filter to remove particulates.[28]
-
Step 3: Measure the required volumes of the aqueous buffer and organic solvent separately and then mix them.
-
Step 4: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system, which can cause baseline noise and pump issues.[28]
-
Q4: My baseline is noisy and drifting. Is this related to my quinoline analysis?
A: While not specific to quinoline isomers, baseline issues are a common problem in HPLC that can compromise the quality of your analysis.[28]
-
Baseline Noise (short-term fluctuations):
-
Baseline Drift (long-term, gradual change):
-
Causes: Can be due to changes in mobile phase composition (e.g., evaporation of a volatile component), temperature fluctuations in the column or detector, or a column that is not fully equilibrated.[28]
-
Solutions: Cover your mobile phase reservoirs to minimize evaporation.[29] Use a column oven to maintain a stable temperature.[29] Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis (at least 10 column volumes).[29]
-
This guide provides a foundational framework for troubleshooting and optimizing the HPLC separation of quinoline isomers. Successful separation is often an iterative process of carefully adjusting parameters based on a solid understanding of the underlying chromatographic principles.
References
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Google Scholar.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressuriz. Google Scholar.
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Google Search.
- Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
- Quinoline – Structure, Properties, and Applic
- Isoquinoline. Wikipedia.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
- Peak Tailing in HPLC. Element Lab Solutions.
- Steps for HPLC Method Development. Pharmaguideline.
- separation of positional isomers.
- Quinoline: Structure, Properties & Uses Explained. Vedantu.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Quinoline. Britannica.
- Quinoline. Wikipedia.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Technical Support Center: Optimization of HPLC Separation for Indoloquinoline Analogs. Benchchem.
- Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Common Issues in HPLC Analysis. Medikamenter Quality Services.
- 4 Common Mistakes to Avoid in HPLC.
- HPLC Tips & Tricks: Mobile Phase Prepar
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
Sources
- 1. mechotech.in [mechotech.in]
- 2. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 20. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. asianpubs.org [asianpubs.org]
- 25. pharmaguru.co [pharmaguru.co]
- 26. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 27. mastelf.com [mastelf.com]
- 28. medikamenterqs.com [medikamenterqs.com]
- 29. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹⁹F NMR of Fluorinated Compounds
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for enhancing the signal-to-noise (S/N) ratio in their experiments with fluorinated compounds. As the ¹⁹F nucleus is increasingly utilized as a sensitive probe in pharmaceutical and materials science, achieving optimal S/N is paramount for accurate quantification and structural elucidation.
I. Understanding the Fundamentals of ¹⁹F NMR Sensitivity
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, second only to ¹H.[1][2] This inherent sensitivity, coupled with a wide chemical shift range, makes ¹⁹F NMR a powerful tool.[1][3] However, various experimental factors can lead to suboptimal S/N, masking crucial signals and complicating data interpretation. This guide will walk you through a systematic approach to identify and resolve these issues.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during ¹⁹F NMR experiments.
Q1: My signal-to-noise ratio is consistently poor. What are the first things I should check?
A poor S/N ratio is a frequent issue that can stem from several sources. A logical troubleshooting workflow is essential to pinpoint the root cause efficiently.
Workflow for Diagnosing Poor S/N
Caption: Common causes and solutions for baseline distortion in ¹⁹F NMR.
-
Large Spectral Width: ¹⁹F NMR spectra can span a very wide chemical shift range. [4]Acquiring a very large spectral width can lead to baseline distortions. [4][5]If possible, narrow the spectral width to cover only the region of interest. [4]* Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline. [5]It is best to re-phase the spectrum manually and minimize the first-order correction.
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the initial part of the Free Induction Decay (FID). This "acoustic ringing" can result in baseline problems. [5]Increasing the acquisition delay slightly can sometimes help.
-
Probe Background Signals: Some NMR probes contain fluorine-containing materials (like Teflon) that can produce very broad background signals, leading to an uneven baseline. [6]
Q4: How can I optimize my data processing to improve the S/N ratio?
Data processing is a critical step where the S/N can be further enhanced.
Key Data Processing Steps for S/N Enhancement:
-
Apodization (Window Functions): Before Fourier transformation, the FID can be multiplied by a window function to improve the S/N or resolution.
-
Exponential Multiplication (em): Applying an exponential window function (line broadening, lb) will improve the S/N at the expense of resolution (broader peaks). A line broadening value comparable to the natural linewidth of the signal is a good starting point.
-
-
Baseline Correction: After Fourier transformation and phasing, a baseline correction algorithm should be applied to flatten the baseline, which makes it easier to distinguish small peaks from noise. [4]
III. Advanced Methodologies for S/N Enhancement
For particularly challenging cases, advanced techniques beyond standard optimization can be employed.
-
Hyperpolarization: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the polarization of the target nuclei, leading to enormous signal enhancements. Combining SABRE with methods like SHARPER (Sensitive, Homogeneous, And Resolved PEaks in Real time) has been shown to provide S/N enhancements of up to 5700-fold in ¹⁹F NMR. [7]* ¹H Decoupling: In many cases, ¹⁹F spectra exhibit couplings to ¹H nuclei. Applying ¹H decoupling can collapse these multiplets into singlets, thereby increasing the height of the signal and improving the S/N ratio for that peak. [3]
IV. Conclusion
Enhancing the signal-to-noise ratio in ¹⁹F NMR is a multi-faceted process that begins with proper instrument setup and extends through optimized data acquisition and processing. By systematically addressing potential issues with probe tuning, shimming, and experimental parameters, researchers can significantly improve the quality of their data. For the most challenging, low-concentration samples, leveraging advanced hardware like CryoProbes provides a transformative solution, enabling experiments that would otherwise be impossible. This guide serves as a foundational resource to empower you to achieve the highest possible sensitivity in your ¹⁹F NMR experiments.
V. References
-
Dalvit, C., et al. (2020). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
-
Rayner, P. J., et al. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au. [Link]
-
Hall, C., & Leader, I. (1975). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
IMSERC. (2008). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. [Link]
-
Varian, Inc. Manually Tuning The Dual Broadband Probe on v400. [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. [Link]
-
Bruker. QCI-F CryoProbe. [Link]
-
Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
UCSB Chemistry and Biochemistry. F19 detection - NMR Facility. [Link]
-
NMR-Service. 19Flourine NMR. [Link]
-
Jee, J., & Gronenborn, A. M. (2014). A beginner's guide to 19F NMR and its role in drug screening. Methods in Molecular Biology. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
-
SDSU NMR Facility. 2) Manual Probe Tuning. [Link]
-
UCSB Chemistry and Biochemistry. NMR500 Basics and Tuning - NMR Facility. [Link]
-
Kornath, A., et al. (2019). Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. Chemistry – A European Journal. [Link]
-
Reddit. (2015). Standardizing for 19F NMR. r/chemistry. [Link]
-
Puchała, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]
-
University of Rochester. 1D 19F. [Link]
-
Babu, Y. S., & Sastry, V. S. S. (2000). 1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. Physica Status Solidi (b). [Link]
-
Mestrelab Research. How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. [Link]
-
Bruker. CryoProbes for NMR. [Link]
-
ResearchGate. (2019). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. [Link]
-
Rusakov, Y. Y., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Molecules. [Link]
-
UCSB Chemistry and Biochemistry. Cryoprobes - NMR Facility. [Link]
-
MDPI. Special Issue : Application of NMR Spectroscopy in Biomolecules. International Journal of Molecular Sciences. [Link]
-
Sharaf, N. G., & Gronenborn, A. M. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR. [Link]
-
Dalvit, C., et al. (2017). 19 F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis. Magnetic Resonance in Chemistry. [Link]
-
Ang, C. W., et al. (2023). Approaches for the measurement of solvent exposure in proteins by 19F NMR. Nature Protocols. [Link]
-
Foroozandeh, M., & Morris, G. A. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
Waiczies, S., et al. (2021). Data Preparation Protocol for Low Signal-to-Noise Ratio Fluorine-19 MRI. Methods in Molecular Biology. [Link]
-
Wiley Online Library. NMR Spectroscopy: Data Acquisition. [Link]
-
van der Velden, J. L. J., et al. (2020). 19F MRI Imaging Strategies to Reduce Isoflurane Artifacts in In Vivo Images. Molecular Imaging and Biology. [Link]
-
Claridge, T. D. W. (2016). NMR Data Processing. High-Resolution NMR Techniques in Organic Chemistry. [Link]
-
ResearchGate. (2018). Applications of 19F multidimensional NMR. [Link]
-
Puchała, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
Sources
Technical Support Center: Preventing Degradation During Stability Studies of Analytical Standards
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The integrity of an analytical standard is the bedrock of accurate and reproducible results in pharmaceutical development. Its stability is not a given; it's a characteristic that must be rigorously established and maintained. This guide provides in-depth technical support for identifying and preventing the degradation of analytical standards during stability studies, ensuring the reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers frequently encounter when working with analytical standards.
Q1: What defines an analytical standard, and why is its stability so critical?
A1: An analytical standard, or reference standard, is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its stability—the ability to remain unchanged over time under specified conditions—is paramount.[1][2] Degradation of a standard leads to a decrease in its purity and known concentration. This, in turn, causes a positive bias in the quantification of your active pharmaceutical ingredient (API) in test samples, as a lower standard response will make the sample response appear relatively higher.[3] Ultimately, this compromises the accuracy and validity of your entire analytical method and the stability data generated.[4]
Q2: What are the most common chemical degradation pathways for analytical standards?
A2: The molecular structure of a standard dictates its susceptibility to degradation. The most prevalent pathways are:
-
Hydrolysis: A reaction with water, often catalyzed by acidic or basic conditions, that cleaves labile functional groups like esters, amides, lactams, and imides.[5][6][7] For example, aspirin is known to hydrolyze into salicylic acid and acetic acid.[6]
-
Oxidation: This reaction, often involving atmospheric oxygen, can be initiated by light, heat, or trace metal ions.[5][7] It typically involves the removal of electrons and can affect a wide range of functional groups. Antioxidants may be used in formulations to mitigate this.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions and degrade light-sensitive compounds.[5][8][9][10] Protecting standards from light by using amber vials is a common preventative measure.[11]
Q3: Which regulatory guidelines are most important for stability studies?
A3: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. The key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the foundational guideline outlining the core stability data package required for registration, including long-term and accelerated testing conditions.[12][13][14][15]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the specific procedures for evaluating a substance's intrinsic sensitivity to light.[8][9][10][16][17]
-
ICH Q2(R1): Validation of Analytical Procedures: While not a stability guideline per se, it is critical because it requires the use of a validated, stability-indicating method for analysis.[18][19]
Q4: How should I prepare and handle stock solutions to minimize degradation?
A4: Proper handling from the outset is crucial. Always allow refrigerated or frozen standards to equilibrate to room temperature before opening to prevent condensation and water absorption.[20] For volatile compounds, minimize headspace in the vial and consider cooling the new vial before transfer to reduce evaporative loss. Use inert container materials like amber glass to protect against light and prevent leaching or adsorption.[11] Finally, document every step, from weighing to dissolution, to ensure traceability.[1]
Q5: What are the best practices for the long-term storage of analytical standards?
A5: Storage conditions should be dictated by the specific standard's properties, which are often provided on the Certificate of Analysis (CoA). General best practices include:
-
Temperature Control: Store standards at the recommended temperature (e.g., frozen, refrigerated, or room temperature) in calibrated and monitored equipment.[11][20]
-
Light Protection: Always store standards, especially those known to be photosensitive, protected from light, typically in amber vials or in the dark.[11][20]
-
Moisture Control: For hygroscopic (water-absorbing) materials, store them in desiccators to prevent physical and chemical changes.[20][21]
-
Container Integrity: Ensure vials are tightly sealed to prevent solvent evaporation, which can concentrate the analyte, or absorption of atmospheric moisture.[1][22]
Section 2: Troubleshooting Guide: Investigating Standard Degradation
This section provides a problem-and-solution format for specific issues you might encounter during your stability studies.
Problem 1: My standard solution shows a rapid loss of potency.
This is a common and critical issue. The loss of the main analyte peak area suggests that the standard is degrading. The root cause can be traced to the molecule itself, the solvent, or the storage conditions.
-
Possible Cause A: Inherent Molecular Instability
-
Scientific Rationale: Certain functional groups are intrinsically prone to degradation. For instance, beta-lactam rings in penicillins are highly susceptible to hydrolysis. Understanding the molecule's structure is the first step in diagnosing its stability.
-
Troubleshooting Protocol: Forced Degradation Study A forced degradation (or stress testing) study is essential to proactively identify a molecule's vulnerabilities.[19][23] It involves subjecting the standard to harsh conditions to accelerate degradation, which helps in developing a stability-indicating analytical method.[18][24][25]
Step-by-Step Protocol:
-
Prepare Solutions: Prepare solutions of the analytical standard in the chosen analytical diluent.
-
Apply Stress Conditions: Expose the solutions to a range of conditions as outlined by ICH Q1A.[14][18] The goal is to achieve 5-20% degradation.[18][24] If degradation is too rapid, use milder conditions.[24]
-
Acid Hydrolysis: Use 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[26]
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature.[26]
-
Oxidation: Use 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[26]
-
Thermal: Expose the solid standard and a solution to elevated temperatures (e.g., 80°C).[19][26]
-
Photolytic: Expose the solid and solution to a combination of UV and visible light as per ICH Q1B (overall illumination of not less than 1.2 million lux hours).[18][26]
-
-
Analyze Samples: Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC) with a photodiode array (PDA) detector.[27]
-
Evaluate Results: Identify the conditions that cause significant degradation. This reveals the intrinsic stability weaknesses of the molecule.
-
-
-
Possible Cause B: Improper Solvent Selection
-
Scientific Rationale: The solvent is not merely a carrier; it's a chemical environment. Its pH, polarity, and potential to contain reactive impurities can significantly impact the stability of the dissolved standard.[28] For example, a standard with an ester functional group may rapidly hydrolyze in a solvent with a high or low pH.
-
Troubleshooting Action: Review the solvent's properties. Is it aprotic? Is the pH appropriate for the analyte? High-purity solvents are critical, as impurities can interfere with results. If the standard is degrading, consider preparing it in a different, more inert solvent (e.g., acetonitrile vs. methanol/water) and re-evaluating its short-term stability.
Table 1: General Solvent Compatibility Considerations
-
| Functional Group Prone to Degradation | Degradation Pathway | Incompatible Solvent Characteristics | Recommended Solvent Type |
| Ester, Amide, Lactam | Hydrolysis | Acidic or basic pH, high water content | Neutral, aprotic solvents (e.g., Acetonitrile, THF) |
| Phenol, Thiol, Amine | Oxidation | Presence of peroxides or dissolved oxygen | Degassed, high-purity solvents; consider adding an antioxidant |
| Alkenes, Polyenes | Photolysis | UV-absorbing solvents | Solvents with low UV cutoff, handled under yellow light |
-
Possible Cause C: Inadequate Storage Conditions
-
Scientific Rationale: Temperature, light, and oxygen are primary environmental factors that accelerate chemical reactions.[14][29] Storing a solution at room temperature when it requires refrigeration can dramatically increase the rate of degradation. Similarly, exposure to ambient light can degrade photosensitive compounds.[11]
-
Troubleshooting Workflow: Optimizing Storage If you suspect storage is the issue, a systematic approach is needed to identify the optimal conditions.
Caption: Decision tree for troubleshooting standard solution instability.
-
Problem 2: I'm observing new, unexpected peaks in my chromatogram.
The appearance of new peaks is a classic sign of degradation, but it can also indicate contamination. Distinguishing between these possibilities is key.
-
Possible Cause A: Formation of Degradation Products
-
Scientific Rationale: When a standard molecule breaks down, it forms new chemical entities, or degradants. A stability-indicating method is designed to separate these degradants from the main analyte peak.[19] The presence of these new peaks, especially when their area increases over time as the main peak area decreases, is strong evidence of degradation.
-
Troubleshooting Protocol: Peak Purity Analysis and Identification
-
Peak Purity Assessment: Use a PDA detector to assess the peak purity of the main analyte. A non-homogenous peak (purity angle greater than purity threshold) suggests a co-eluting impurity or degradant.[18]
-
Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer (LC-MS).
-
Analyze a freshly prepared standard solution to confirm the mass of the parent analyte.
-
Analyze the aged/degraded solution.
-
Obtain the mass-to-charge ratio (m/z) of the unexpected peaks.
-
Based on the mass difference between the degradant and the parent peak, and knowledge of common degradation pathways (e.g., a +18 Da shift often indicates hydrolysis; a +16 Da shift suggests oxidation), you can propose a structure for the degradant. This provides definitive evidence of a degradation pathway.[18]
-
-
-
-
Possible Cause B: Contamination from Container/Closure System
-
Scientific Rationale: Components can leach from container walls (e.g., plasticizers from polypropylene tubes) or the cap liner, introducing extraneous peaks into your chromatogram. Conversely, the analyte itself can adsorb to the container surface, leading to a loss of concentration without the appearance of new peaks.[30][31]
-
Troubleshooting Action: Blank Injection and Material Selection
-
Inject a Solvent Blank: Store only the analytical solvent in the same type of container for the same duration as your standard. Analyze this solvent blank. If the unexpected peaks are present, they are likely leachables from the container.
-
Choose Inert Materials: If leaching or adsorption is suspected, switch to higher-quality, inert materials. For organic solvents, borosilicate glass (Type 1) is generally preferred. Using silanized (deactivated) glass vials can further minimize surface interactions for sensitive analytes.
-
-
Problem 3: The physical appearance of my standard has changed.
Changes in color, clarity, or solubility of a standard (either in solid or solution form) are direct physical evidence of instability.
-
Possible Cause A: Photodegradation
-
Scientific Rationale: Many molecules absorb light, and this energy can drive chemical reactions, often leading to colored degradants. A solution turning yellow upon exposure to lab lighting is a tell-tale sign of photodecomposition.[32]
-
Troubleshooting Protocol: Confirmatory Photostability Testing (ICH Q1B) If you suspect photosensitivity, a confirmatory study is warranted.[16]
-
Sample Preparation: Prepare two sets of samples of the standard (both solid and in solution).
-
Exposure: Expose one set to a controlled light source that provides both UV and visible output, as specified in ICH Q1B.[9][10]
-
Control: Keep the second set wrapped in aluminum foil (or in a light-impermeable container) and store it under the same temperature and humidity conditions as the exposed samples. This dark control is crucial to separate light-induced degradation from thermal degradation.
-
Analysis: After the specified exposure period, analyze both the exposed samples and the dark controls. A significantly greater change in the exposed samples confirms photosensitivity.
-
Mitigation: If confirmed, all future handling of the standard must be done under protected conditions (e.g., using amber glassware, working under yellow light, and storing in the dark).[11]
Caption: Workflow for ICH Q1B Photostability Testing.
-
-
References
- BA Sciences. USP <1225> Method Validation.
- Pharmacy 180. Drug degradation pathways.
- ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Restek. (2012). Handling Your Analytical Reference Standards.
- International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- United States Pharmacopeia (USP). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
- Slideshare. Degradation process of pharmaceutical product.
- YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Slideshare. Pharmaceutical Degradation.
- U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Sigma-Aldrich. The Proper Storage and Handling of Volatile Analytical Standards.
- Scribd. DEGRADATIONPATHWAY B. Pharm 2-2.
- Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
- YouTube. (2021). How to conduct forced degradation study?.
- United States Pharmacopeia (USP). (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Qualio. (2025). Managing Reference Standards and Calibration Materials.
- Pharmaguddu. (2024). SOP for Controlling and Storage Reference standards.
- United States Pharmacopeia (USP). Use and Storage of USP Reference Standards.
- Separation Science. (2025). Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods.
- Al-Waha Laboratory & Medical Equipments Trading L.L.C. Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions).
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
- Allan Chemical Corporation. (2025). 5 Ways Solvent Purity Impacts HPLC Results.
- Agilent Technologies. TROUBLESHOOTING GUIDE.
- National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Chromatography Forum. (2009). How standard degradation can affect sample recoveries.
- University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- MDPI. (2025). Study on Activated Carbon Adsorption of Gold from Cyanide-Free Leaching Solutions.
- ResearchGate. (2018). A dynamic model of the gold leaching and adsorption on activated carbon process.
- ACS Publications. Impact of Solvent on the Thermal Stability of Amines.
- ABB Analytical. pH/ORP Cyanide Leaching Process Understanding Leaching of Mineral Ores.
- Newmont. LEACHING & ADSORPTION Resource Book.
- Barben Analytical. Application Note Cyanide Leach Process - pH.
Sources
- 1. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. How standard degradation can affect sample recoveries - Chromatography Forum [chromforum.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 20. pharmaguddu.com [pharmaguddu.com]
- 21. scribd.com [scribd.com]
- 22. Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity | Separation Science [sepscience.com]
- 23. acdlabs.com [acdlabs.com]
- 24. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 25. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Study on Activated Carbon Adsorption of Gold from Cyanide-Free Leaching Solutions | springerprofessional.de [springerprofessional.de]
- 32. Pharmaceutical Degradation | PPTX [slideshare.net]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-2-methylquinolin-4-ol Derivatives
Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylquinolin-4-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important scaffold. Quinoline derivatives, particularly those with fluorine substitutions, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antibacterial properties.[1][2] The this compound core serves as a crucial building block for more complex therapeutic agents.[2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and scale-up of these valuable compounds.
I. Core Synthesis Pathways: An Overview
The construction of the this compound core is most commonly achieved through well-established cyclization reactions. The two primary methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both pathways involve the condensation of a fluorinated aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization.[2][3][4]
Conrad-Limpach Synthesis Workflow
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, a β-amino acrylate is formed, which upon high-temperature cyclization yields the 4-quinolone.[5]
Caption: Conrad-Limpach synthesis of this compound.
Gould-Jacobs Reaction Workflow
The Gould-Jacobs reaction utilizes an aniline and a malonic ester derivative, such as diethyl ethoxymethylenemalonate. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which then undergoes thermal cyclization.[6][7][8] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[6][8]
Caption: Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound derivatives.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature.[9] Suboptimal catalyst: Incorrect choice or amount of acid/base catalyst.[9][10] Poor substrate reactivity: Electron-withdrawing groups on the aniline can hinder cyclization.[10] Presence of water: Can inhibit acid-catalyzed reactions.[10] | Optimize reaction conditions: Incrementally increase temperature and/or reaction time while monitoring with TLC or LC-MS.[9] Catalyst screening: Test different acid or base catalysts (e.g., p-TSA, HCl, BiCl₃).[2] Anhydrous conditions: Use anhydrous solvents and reagents.[10] |
| Significant Tar Formation | Excessive reaction temperature: High temperatures can lead to decomposition of starting materials or products.[10][11] Harsh acidic conditions: Strong acids can promote polymerization side reactions.[11] | Temperature control: Carefully control the heating rate and final temperature. Use a high-boiling, inert solvent for better heat distribution.[4] Milder catalysts: Consider using milder catalysts to reduce charring.[9] |
| Formation of Regioisomers | Unsymmetrical starting materials: Use of asymmetrically substituted anilines in reactions like the Combes synthesis can lead to a mixture of products. | Careful selection of synthons: If possible, choose symmetrical starting materials to avoid isomeric mixtures. Chromatographic separation: If isomers are formed, optimize column chromatography conditions for their separation. |
| Difficult Product Isolation | Product precipitation issues: The product may not readily precipitate from the reaction mixture upon cooling. Emulsion formation during workup: Can complicate extraction.[12] | Induce precipitation: Add a non-polar solvent like hexane to the cooled reaction mixture to encourage precipitation.[13] Break emulsions: Add brine to the aqueous layer during extraction or filter the mixture through celite.[12] |
| Challenges in Scaling Up | Heat transfer issues: Surface area-to-volume ratio decreases on a larger scale, leading to poor heat dissipation and potential hotspots.[12] Mixing inefficiency: Inadequate stirring in large reactors can lead to localized concentration gradients and side reactions. | Controlled heating: Use a reactor with good temperature control and a suitable heating mantle or oil bath. Efficient stirring: Employ mechanical stirrers for large-scale reactions to ensure homogeneity. |
III. Frequently Asked Questions (FAQs)
Q1: What is the key difference between the Conrad-Limpach and Gould-Jacobs syntheses for this compound?
The primary difference lies in the starting materials. The Conrad-Limpach synthesis utilizes a β-ketoester (like ethyl acetoacetate), leading directly to the 2-methyl substituted quinolin-4-ol.[4][14] The Gould-Jacobs reaction employs a malonic ester derivative, which requires a subsequent hydrolysis and decarboxylation step to yield the final product.[6][8][15]
Q2: My cyclization step is not working. What are the most critical parameters to check?
The thermal cyclization is often the most challenging step and is highly sensitive to temperature.[4][10] Ensure you are reaching the required high temperatures (often around 250 °C). The choice of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for maintaining a stable high temperature and ensuring good heat transfer.[3][4]
Q3: I am observing a significant amount of dark, insoluble material in my crude product. How can I purify it?
This is likely due to tar formation from side reactions.[11] For purification, consider the following:
-
Recrystallization: This is an effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are often suitable solvents.[13]
-
Washing: After filtering the precipitated crude product, wash it thoroughly with a non-polar solvent like hexane to remove soluble impurities, followed by water to remove any residual acid or base.[13]
-
Steam Distillation: In cases of severe tarring, steam distillation can be a viable, albeit more involved, purification technique to isolate the quinoline derivative.[11]
Q4: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted synthesis has been shown to be a highly effective modern adaptation for these reactions. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[16][17]
Q5: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of the atoms. ¹⁹F NMR is particularly useful for verifying the presence and position of the fluorine atom.[2]
-
Infrared (IR) Spectroscopy: This will help identify key functional groups, such as the hydroxyl group and the quinoline ring vibrations.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
IV. Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted for a gram-scale synthesis.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent), ethyl acetoacetate (1.1 equivalents), and ethanol.
-
Add a catalytic amount of concentrated HCl (a few drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add a high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at ~250 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and wash sequentially with toluene and then hexanes.
-
Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
V. References
-
Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Retrieved from
-
Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from
-
Benchchem. (n.d.). Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols. Retrieved from
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3253–3263.
-
Chemicalbook. (n.d.). 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID synthesis. Retrieved from
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from
-
Benchchem. (n.d.). Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Retrieved from
-
Benchchem. (n.d.). This compound|CAS 15912-68-2. Retrieved from
-
Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from
-
Wiley Online Library. (1939). Gould-Jacobs Reaction. Retrieved from
-
PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved from
-
ResearchGate. (2001). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from
-
Benchchem. (n.d.). Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain. Retrieved from
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from
-
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from
-
MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from
-
Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2. Retrieved from
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline, tech. Retrieved from
-
ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE. Retrieved from
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from
-
MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Retrieved from
-
Benchchem. (n.d.). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 16. mdpi.com [mdpi.com]
- 17. ablelab.eu [ablelab.eu]
Technical Support Center: Work-up and Isolation of Quinoline Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the work-up and isolation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these versatile heterocyclic compounds. Quinolines, while synthetically accessible through various named reactions, often present unique purification hurdles due to their basicity, potential for tar formation, and sensitivity to certain chromatographic conditions.
This resource provides field-proven insights through a practical question-and-answer format, addressing specific experimental issues with detailed explanations and step-by-step protocols.
A Critical Note on Safety
Before handling any quinoline derivative, it is imperative to consult the specific Safety Data Sheet (SDS). Quinolines as a class can be toxic, irritant, and harmful if swallowed or in contact with skin.[1] Many are suspected of causing genetic defects and may cause cancer.[1]
Core Safety Precautions:
-
Engineering Controls: Always work in a well-ventilated fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side shields or a face shield, and a lab coat.[1][4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] Wash hands thoroughly after handling.[2][3]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from light and moisture, as quinoline can be hygroscopic.[5]
-
Spills: In case of a spill, soak up with an inert absorbent material and dispose of it as hazardous waste. Prevent entry into drains.[1][3]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of quinoline products.
Q1: My Skraup / Doebner-von Miller reaction produced a black, tarry goo. Is my product lost, and how can I isolate it?
A1: This is the most common outcome for these reactions and does not mean the reaction has failed. The notoriously exothermic and harsh acidic conditions of reactions like the Skraup synthesis cause polymerization of reactants and intermediates, leading to significant tar formation.[6][7] The desired quinoline is typically trapped within this matrix.
The most effective method for initial purification is steam distillation . The quinoline product is usually steam-volatile, while the polymeric tar is not.
-
Causality: Steam distillation works by lowering the boiling point of the compound. Water vapor co-distills with the quinoline at a temperature below the boiling point of water, allowing for separation from non-volatile tars and inorganic salts.
-
Procedure: After the reaction is complete, carefully dilute the cooled mixture with water, make it strongly alkaline with a base like sodium hydroxide (NaOH) to liberate the free quinoline base, and then subject it to steam distillation.[6][8][9] The quinoline will co-distill with the water and can be collected in the receiving flask.[8] The product can then be extracted from the distillate using an organic solvent.
Q2: My quinoline derivative appears to be decomposing on my silica gel column. What are my options?
A2: This is a frequent problem caused by the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze decomposition, especially for sensitive quinoline derivatives.[10][11] Additionally, strong binding to these sites can necessitate harsh elution conditions, further promoting degradation.
Here are several effective strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites by flushing the packed column with your eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, before loading your sample.[11]
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a robust alternative that can be less harsh. Basic alumina is often an excellent choice for purifying basic compounds like quinolines.[11]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent way to avoid decomposition on acidic stationary phases.[11]
-
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible. Performing the chromatography in a cold room can also slow the rate of decomposition.[11]
Q3: How do I efficiently remove unreacted aniline starting material from my reaction mixture?
A3: Unreacted aniline is a common impurity. Since both aniline and many quinoline products are basic, simple extraction can be challenging. A highly effective method is to remove the aniline via diazotization.
-
Mechanism: This process converts the primary aromatic amine (aniline) into a diazonium salt. The diazonium salt can then be converted to a phenol by warming, which has very different solubility and chromatographic properties from your basic quinoline product.
-
Protocol: Dissolve the crude product in dilute acid (e.g., H₂SO₄ or HCl). Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise.[12][13] After stirring in the cold, the mixture can be gently warmed, which hydrolyzes the diazonium salt to phenol.[12] The quinoline can then be recovered by basifying the solution and extracting with an organic solvent. The phenol will remain in the aqueous basic layer as a phenoxide salt.
Troubleshooting Guide: Specific Experimental Issues
This guide tackles specific problems encountered during work-up and isolation, providing causes and actionable solutions.
Issue 1: Significant Peak Tailing/Streaking in Column Chromatography
-
Question: My quinoline compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography, resulting in poor separation. How can I fix this?
-
Answer: Peak tailing is the classic sign of strong, non-ideal interactions between the basic nitrogen of your quinoline and the acidic silanol groups on the silica gel surface.[11] This leads to a slow dissociation rate from the stationary phase, causing the elongated peak shape.
-
Solution 1: Add a Basic Modifier. The most common and effective solution is to add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate).[10][11] The TEA will preferentially bind to the active silanol sites, effectively masking them from your quinoline product and allowing for smooth elution and sharp peaks.
-
Solution 2: Use a Highly Deactivated Column. Employ a column with advanced end-capping. End-capping replaces many of the accessible silanol groups with unreactive trimethylsilyl (TMS) groups, reducing the sites available for unwanted interactions.[10]
-
Solution 3: Switch to an Alternative Stationary Phase. As mentioned in the FAQ, switching to neutral or basic alumina often resolves tailing issues for basic compounds.[11]
-
Issue 2: My Purified Quinoline Product Will Not Crystallize.
-
Question: I have purified my quinoline derivative by chromatography and obtained a clean oil or amorphous solid, but I cannot get it to crystallize from any solvent system. What should I do?
-
Answer: Failure to crystallize is typically due to one of three factors: the solution is not supersaturated, the chosen solvent is inappropriate, or residual impurities are inhibiting crystal lattice formation.[14]
-
Solution 1: Increase Supersaturation. The solution must be supersaturated for crystals to form. Slowly evaporate the solvent or cool the solution further. If using a solvent/anti-solvent system, slowly add more anti-solvent.
-
Solution 2: Induce Nucleation. Crystal growth requires an initial nucleation event.
-
Solution 3: Re-evaluate the Solvent. The compound may be too soluble in your chosen solvent. Use TLC to screen for solvents in which your compound has low to moderate solubility. A good starting point for many quinolines is a solvent system like ether, hexane/ethyl acetate, or toluene.
-
Solution 4: Form a Salt. If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, sulfate, or picrate) often yields a highly crystalline solid.[12] The pure salt can then be isolated, and the freebase can be regenerated if needed by treatment with a base.
-
Issue 3: My Product Co-elutes with a Persistent Impurity.
-
Question: I have an impurity that has a very similar Rf value to my product, and I cannot separate them using flash chromatography. How can I isolate my pure compound?
-
Answer: This is a common challenge when dealing with isomers or byproducts of similar polarity.
-
Solution 1: Optimize Chromatography.
-
Change Solvent System: Systematically screen different solvent systems. Switching from a standard hexane/ethyl acetate system to one using dichloromethane/methanol or toluene/acetone can alter the selectivity and may resolve the compounds.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is often the best solution for separating challenging mixtures.[15]
-
-
Solution 2: Crystallization. If your desired product is a solid, fractional crystallization can be a powerful technique. Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble compound (hopefully your product) should crystallize out first, leaving the more soluble impurity in the mother liquor.
-
Solution 3: Purification via Derivatization. Convert your quinoline into a crystalline derivative, such as a picrate salt.[12] Picric acid reacts with basic quinolines to form stable, often brightly colored, and highly crystalline salts. These can be easily purified by recrystallization. After purification, the quinoline freebase can be liberated by dissolving the salt and passing it through a short column of basic alumina or by partitioning between a basic aqueous solution and an organic solvent.[12]
-
Visual Workflows and Diagrams
Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting an appropriate work-up and purification strategy based on the initial reaction outcome.
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography
This workflow outlines a systematic approach to resolving common issues encountered during chromatographic purification.
Caption: Workflow for troubleshooting column chromatography.
Data & Protocols
Data Tables
Table 1: Comparison of Chromatographic Stationary Phases for Quinoline Purification
| Stationary Phase | Type | Acidity | Best For | Potential Issues |
| Silica Gel | Normal Phase | Acidic | General purpose purification of moderately stable compounds. | Tailing of basic compounds; decomposition of sensitive substrates.[10][11] |
| Alumina, Neutral | Normal Phase | Neutral | Basic or acid-sensitive compounds that tail on silica. | Can have different selectivity; may retain highly polar compounds. |
| Alumina, Basic | Normal Phase | Basic | Excellent for basic compounds like quinolines; prevents tailing. | Not suitable for acidic or base-sensitive compounds. |
| Reversed-Phase (C18) | Reversed Phase | Neutral | Non-polar to moderately polar compounds; avoids acidic conditions. | Requires aqueous mobile phases; compound must have some hydrophobicity.[11] |
| Florisil | Normal Phase | Weakly Acidic | Purification of sensitive compounds that may degrade on silica.[11] | Lower loading capacity than silica. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol is designed to separate your basic quinoline product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (2 x 50 mL). The basic quinoline will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities in the organic layer.
-
Separate Layers: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 4M NaOH) until the pH is >12. This will liberate the free quinoline base, which may precipitate or form an oil.
-
Back-Extraction: Extract the now-basic aqueous solution with an organic solvent (e.g., Dichloromethane, 3 x 50 mL) to recover the purified quinoline product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified quinoline.
Protocol 2: Purification via Picrate Salt Formation
This method is excellent for purifying quinolines that are oils or difficult to crystallize, or for separating them from stubborn impurities.[12]
-
Dissolution: Dissolve the crude quinoline product in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Picric Acid Addition: Prepare a saturated solution of picric acid in the same solvent. Slowly add the picric acid solution to the quinoline solution until no more yellow precipitate forms.
-
Isolation of Salt: Cool the mixture in an ice bath to maximize precipitation. Collect the crystalline picrate salt by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the picrate salt from a suitable solvent (e.g., acetonitrile or ethanol) to achieve high purity.
-
Liberation of Free Base:
-
Method A (Extraction): Dissolve the purified picrate salt in dichloromethane. Extract this solution with a basic aqueous solution (e.g., 1M NaOH). The quinoline freebase will remain in the organic layer, while the picric acid will move to the basic aqueous layer as the sodium picrate salt.
-
Method B (Chromatography): Dissolve the picrate salt in a minimal amount of a polar solvent (like DMSO) and pass it through a short plug of basic alumina, eluting with a solvent like ethyl acetate. The alumina will retain the acidic picric acid, allowing the purified quinoline to elute.[12]
-
-
Final Steps: Dry the organic solution containing the freebase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
References
- Safety D
- Quinoline - SAFETY D
- Quinoline CAS No 91-22-5 MATERIAL SAFETY D
- Quinoline Yellow - Safety D
- Purification of Quinoline. Chempedia - LookChem.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Troubleshooting guide for the purification of polar quinoline compounds. BenchChem. (2025).
- Technical Support Center: Purification of Quinoline Deriv
- Technical Support Center: Crystallization of Quinoline-Based Compounds. BenchChem. (2025).
- Discovery and isolation of novel quinolinone compounds. BenchChem. (2025).
- Troubleshooting side reactions in the synthesis of quinoline deriv
- O'Murchu, C. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem. (2025).
- Making quinoline - the Skraup synthesis. (2024). YouTube.
- Synthesis of deriv
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring quinoline synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize quinoline scaffolds in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, ensuring reliable and reproducible results.
Troubleshooting Guide
This section is designed to help you identify and resolve common problems encountered during the TLC analysis of quinoline synthesis reactions.
Problem: My quinoline spots are streaking or tailing.
Probable Cause & Solution
This is the most common issue when analyzing basic compounds like quinolines on standard silica gel plates.[1] Silica gel is inherently acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the spot to elongate or "tail."[1]
-
Primary Solution: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1]
-
Secondary Cause: Sample Overload. Applying too much sample to the TLC plate can also cause streaking.[3][4]
-
Solution: Dilute your sample and spot a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[4]
-
-
Alternative Stationary Phase. If streaking persists, consider using a different stationary phase.
-
Solution: Use neutral alumina plates or reversed-phase (C18) plates where the interaction mechanism is different.[2]
-
Problem: My spots are not moving from the baseline (Rf ≈ 0).
Probable Cause & Solution
This indicates that the mobile phase (solvent system) is not polar enough to move the compounds up the plate.[4] The compounds have a stronger affinity for the stationary phase than the mobile phase.
-
Solution: Increase Solvent Polarity. Increase the proportion of the more polar solvent in your mobile phase.[2][4] For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1] If that is insufficient, you may need to switch to a more polar solvent system altogether, such as 5% methanol in dichloromethane.[1]
Problem: My spots are running at the solvent front (Rf ≈ 1).
Probable Cause & Solution
This is the opposite of the previous problem; the mobile phase is too polar for the compounds.[4] The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase, causing them to travel with the solvent front.[2]
-
Solution: Decrease Solvent Polarity. Decrease the proportion of the polar solvent in your mobile phase.[2][4] For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.
Problem: I can't see any spots on my developed TLC plate.
Probable Cause & Solution
There are several potential reasons for not seeing spots after developing the TLC plate.
-
Cause 1: Compound is not UV-active. Many organic compounds are not visible under UV light.[2][4]
-
Solution: Use a Visualization Stain. Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.[1]
-
Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few iodine crystals. Iodine vapor complexes with many organic compounds, making them appear as brown spots.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. It appears as yellow-brown spots on a purple background.[1]
-
-
-
Cause 2: Sample concentration is too low. Your sample may be too dilute to detect.[2][4]
-
Solution: Increase Sample Concentration. Try re-running the TLC after concentrating your sample or by spotting multiple times in the same location (ensure the solvent fully evaporates between each application).[2]
-
-
Cause 3: Baseline is submerged in solvent. If the solvent level in the developing chamber is above the baseline where you spotted your sample, your sample will dissolve into the solvent reservoir instead of developing up the plate.[2][5]
-
Solution: Ensure the solvent level is always below the baseline on your TLC plate.[2]
-
Problem: My reactant and product have very similar Rf values.
Probable Cause & Solution
This makes it difficult to determine if the reaction is complete.
-
Solution 1: Change the Solvent System. Try different solvent systems with varying polarities and compositions.[2][6] Sometimes a small change can significantly impact the separation.
-
Solution 2: Use a Co-spot. The co-spot lane, where both starting material and reaction mixture are spotted together, is crucial here. If the spots are slightly different, the co-spot will appear elongated or as a "snowman" shape, indicating two different compounds.[6] If it's a single, round spot, the Rf values are identical in that solvent system.
-
Solution 3: Two-Dimensional TLC.
-
Protocol: Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second, different solvent system. This can often separate compounds that are inseparable in a single system.[6]
-
Experimental Protocols
Protocol 1: Standard TLC Procedure for Monitoring Quinoline Synthesis
This protocol outlines the standard step-by-step procedure for performing a thin-layer chromatography experiment to monitor the progress of a reaction.
-
Plate Preparation:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[4]
-
Mark tick marks for each lane: Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).
-
-
Sample Preparation:
-
Dissolve a small amount of your starting material(s) and a small aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[4]
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the starting material in the 'SM' lane.
-
Spot a small amount of the reaction mixture in the 'Rxn' lane.
-
In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it, allowing the solvent to evaporate in between.[2]
-
Ensure the spots are small and do not touch.[4]
-
-
Development:
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm).[4] Circle the visible spots with a pencil.
-
If spots are not visible, use an appropriate stain (e.g., iodine or KMnO₄).[4]
-
-
Analysis:
Visual Workflow and Troubleshooting Diagrams
Caption: A flowchart of the standard TLC experimental procedure.
Sources
Validation & Comparative
A Comparative Analysis of 6-Fluoro-2-methylquinolin-4-ol and its Non-fluorinated Analog for Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, and various infections.[1][2][3][4][5] The strategic modification of this core can dramatically alter a molecule's biological activity. One of the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms.[6][7][8] This guide provides an in-depth, comparative analysis of 6-Fluoro-2-methylquinolin-4-ol and its non-fluorinated parent, 2-methylquinolin-4-ol, offering a clear perspective on how a single fluorine atom can modulate physicochemical properties and biological function. This analysis is grounded in established scientific principles and supported by detailed experimental protocols.
The Strategic Advantage of Fluorine in Drug Design
The substitution of hydrogen with fluorine, the most electronegative element, can induce profound changes in a molecule's properties.[6][7] These alterations are not merely academic; they often translate into tangible improvements in a drug candidate's profile. Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity (pKa), lipophilicity (LogP), and dipole moment. These changes can, in turn, affect solubility, membrane permeability, and binding interactions with biological targets.[9][6][7]
-
Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.[6][10]
This guide will explore these principles through a direct comparison of this compound and 2-methylquinolin-4-ol, providing both the "what" and the "why" behind their differing behaviors.
Synthesis of the Target Compounds
The synthesis of both this compound and its non-fluorinated analog can be achieved through well-established methods, such as the Conrad-Limpach or Gould-Jacobs reactions.[11][12][13] A common approach involves the condensation of an appropriately substituted aniline with ethyl acetoacetate, followed by a high-temperature cyclization.
For this compound, the synthesis would typically start with 4-fluoroaniline, while 2-methylquinolin-4-ol would be synthesized from aniline. The general synthetic scheme is depicted below.
Caption: Workflow for the determination of pKa by potentiometric titration.
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
Methodology:
-
Preparation:
-
Mutually saturate n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together overnight and then separating the layers. [14][15]2. Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and buffer in a known ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. [14] * Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS. [15]4. Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Caption: Workflow for the determination of LogP by the shake-flask method.
MTT Cytotoxicity Assay
Objective: To assess the effect of the compounds on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours). [18]3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS. * Add a small volume (e.g., 10 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C. [18]During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [19][20][21]4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [18] * Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of around 570 nm. 5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The comparison of this compound and its non-fluorinated analog, 2-methylquinolin-4-ol, serves as a compelling illustration of the profound impact of fluorination in drug design. The introduction of a single fluorine atom can lead to predictable and often beneficial changes in a molecule's physicochemical properties, such as increased lipophilicity and acidity. These modifications can, in turn, translate into enhanced biological activity, as demonstrated in our hypothetical kinase inhibition case study. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of more effective and safer therapeutic agents. The strategic use of fluorine will undoubtedly continue to be a cornerstone of modern medicinal chemistry.
References
- In vitro kinase assay. (2023). protocols.io. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Determining pKa Using Potentiometric Titration.
- Fluorine in drug discovery: Role, design and case studies.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Role of Fluorine in Drug Design and Drug Action.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- In vitro NLK Kinase Assay. PMC - NIH. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- In vitro kinase assay. Bio-protocol. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
- 2-Methylquinolin-4-ol. PubChem - NIH. [Link]
- Determination of pKa using the half-volume method: A laboratory experiment.
- Experiment # 11: Spectroscopic determination of indic
- 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]
- Biological activities of quinoline deriv
- LogP—Making Sense of the Value. ACD/Labs. [Link]
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- 6-Fluoro-2-methylquinoline. PubChem - NIH. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
- Biological Activities of Quinoline Deriv
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
- 8-Methoxy-2-methylquinolin-4-ol. PubChem - NIH. [Link]
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC - NIH. [Link]
- 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]
- 4-Methylquinolin-2-ol. PubChem - NIH. [Link]
- Method for one-step preparation of 2-methylquinoline.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.net [enamine.net]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-2-methylquinolin-4-ol Derivatives
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for derivatives of the 6-Fluoro-2-methylquinolin-4-ol scaffold. While comprehensive SAR studies on a broad series of these specific derivatives are emerging, this document synthesizes data from closely related quinoline and quinolone analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and established synthetic protocols.
Introduction: The Privileged Scaffold of this compound
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[2][3] The this compound scaffold combines several key features that make it a particularly attractive starting point for drug discovery:
-
The 4-Quinolone Core: The 4-oxo-quinoline moiety is famously associated with the potent antibacterial activity of fluoroquinolone antibiotics.[4][5] This core structure is essential for interacting with key enzymes like DNA gyrase and topoisomerase.[2]
-
C6-Fluorine Substitution: The introduction of a fluorine atom at the C6 position is a well-established strategy in drug design.[1] This modification is critical for the potency of many second-generation and later fluoroquinolones.[5] The high electronegativity of fluorine can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, thereby favorably influencing the pharmacokinetic profile of the molecule.[1][6]
-
C2-Methyl Group: Substitution at the C2 position can influence the molecule's steric and electronic properties, potentially contributing to target binding specificity and modulating its overall activity profile.[2][7]
This guide will dissect the known and inferred SAR of this scaffold, providing a logical framework for designing novel derivatives with enhanced potency and selectivity.
Synthetic Pathways and Derivatization Strategies
The generation of a diverse library of derivatives is fundamental to any SAR study. The this compound core can be synthesized through well-established cyclization reactions. A common and effective approach is the Conrad-Limpach synthesis or the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a β-ketoester followed by thermal cyclization.
Alternatively, derivatization can be achieved from a precursor like 6-Amino-2-methylquinolin-4-ol via a Balz-Schiemann reaction, where the amino group is converted to a fluoro group through diazotization.[1] Once the core scaffold is obtained, further functionalization, for instance at the C7 position via Ir-catalyzed C–H borylation, allows for extensive diversification for SAR studies.[1]
Comparative SAR Analysis: A Multi-Target Perspective
Given the versatility of the quinoline scaffold, derivatives of this compound can be explored for a range of therapeutic applications. Below, we compare the SAR for different biological activities by drawing insights from structurally related compounds.
Antiproliferative and Anticancer Activity
Numerous quinoline derivatives have been investigated as anticancer agents, acting through mechanisms like kinase and topoisomerase inhibition.[2][6] While direct SAR data for our specific core is limited, studies on closely related 7-fluoro-4-anilinoquinolines provide crucial insights into how substitutions affect antiproliferative activity.[8] These compounds were evaluated for their ability to inhibit the growth of human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.
Table 1: Antiproliferative Activity of 4-Anilinoquinoline Analogs [8]
| Compound ID | R (Substituent on 4-Anilino Ring) | IC₅₀ (μM) - HeLa Cells | IC₅₀ (μM) - BGC-823 Cells |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1d | 3-methyl | 21.45 | 15.24 |
Key SAR Insights for Anticancer Activity:
-
Substitution at C4: The nature of the substituent at the 4-position is critical. The data in Table 1, focusing on 4-anilinoquinolines, reveals that bulky, lipophilic groups at the meta-position of the aniline ring (e.g., isopropyl, tert-butyl) are well-tolerated and can lead to potent activity.[8] This suggests that the C4 position of the this compound core is a prime site for introducing diverse side chains to modulate anticancer efficacy.
-
Role of Halogens: While the C6-fluoro group is a constant, the introduction of other halogens (chloro, bromo) on the C4-anilino moiety resulted in moderate activity, superior to small alkyl (methyl) or methoxy groups.[8]
-
Mechanism of Action: Many quinolone derivatives exert anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Quinolines: A Comparative Analysis of Mono- vs. Di-Fluorinated Derivatives in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The quinoline nucleus, a privileged heterocyclic system, has been a fertile ground for this exploration, leading to the development of numerous drugs with a wide spectrum of biological activities, including antibacterial, anticancer, antifungal, and antimalarial properties.[1][2][3][4][5] This guide provides a comparative analysis of mono-fluorinated versus di-fluorinated quinolines, offering insights into how the number and position of fluorine substituents modulate their physicochemical properties and biological functions. We will delve into the synthetic strategies, comparative experimental data, and the underlying mechanistic principles that govern their differential effects, providing a valuable resource for researchers, scientists, and drug development professionals.
The Power of Fluorine: Modulating Molecular Properties
The introduction of fluorine, the most electronegative element, into the quinoline ring system induces significant changes in a molecule's properties.[6] These alterations are not merely incremental but can lead to dramatic shifts in biological activity. The strong electron-withdrawing nature of fluorine can alter the electron density of the quinoline ring, impacting pKa, dipole moment, and chemical reactivity.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative degradation by enzymes like cytochrome P450s.[7][8] This often translates to a longer in vivo half-life for fluorinated drugs.[7] Lipophilicity, a critical parameter for membrane permeability and target engagement, is also significantly affected by fluorination.[1][7]
The central question for medicinal chemists is not simply whether to fluorinate, but how and where. The distinction between introducing one versus two fluorine atoms is a critical design element that can fine-tune a molecule's properties for optimal therapeutic effect.
Synthetic Strategies: Accessing Mono- and Di-Fluorinated Quinolines
The synthesis of fluorinated quinolines often involves classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, utilizing appropriately fluorinated anilines as starting materials.[9][10] More contemporary methods also include metal-free cyclization reactions.[11]
General Synthetic Workflow:
The synthesis of both mono- and di-fluorinated quinolines often follows a convergent strategy where a fluorinated aniline is condensed with a three-carbon synthon. The choice of the starting aniline dictates the final fluorination pattern.
Caption: General synthetic workflow for mono- and di-fluorinated quinolines.
For instance, the synthesis of 6-fluoroquinolines can be achieved through the reaction of 4-fluoroaniline with a suitable three-carbon reagent.[9] Similarly, 6,8-difluoroquinolines can be synthesized from 2,4-difluoroaniline.[9]
Comparative Physicochemical Properties
The number of fluorine atoms has a pronounced effect on the physicochemical properties of the quinoline core. This section provides a comparative overview of these key parameters.
| Property | Mono-Fluorinated Quinoline | Di-Fluorinated Quinoline | Rationale and Impact |
| Lipophilicity (logP) | Moderately Increased | Significantly Increased | Fluorine is lipophilic. Increased logP can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but excessive lipophilicity may decrease aqueous solubility.[1] |
| pKa (Basicity) | Decreased | Further Decreased | The strong electron-withdrawing effect of fluorine reduces the electron density on the quinoline nitrogen, thereby decreasing its basicity. This can improve bioavailability by enabling better membrane permeation.[6] |
| Metabolic Stability | Enhanced | Generally More Enhanced | The C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic oxidation. Di-fluorination can offer greater protection from metabolic degradation, leading to a longer half-life.[7][8] |
| Dipole Moment | Altered | Significantly Altered | The introduction of highly electronegative fluorine atoms alters the molecule's electron distribution and dipole moment, which can influence interactions with target proteins and solubility.[6] |
Biological Activity: A Tale of Two Fluorines
The impact of mono- versus di-fluorination on biological activity is highly dependent on the specific therapeutic target and the position of the fluorine atoms.
Antibacterial Activity: The Fluoroquinolone Paradigm
The fluoroquinolone class of antibiotics is a prime example of the power of fluorination. The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their potent antibacterial activity.[2][6] This substitution enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
While many successful fluoroquinolones are mono-fluorinated at the C-6 position (e.g., ciprofloxacin, norfloxacin), di-fluorinated analogs have also been explored. The introduction of a second fluorine atom, for instance at the C-8 position, can further modulate the antibacterial spectrum and potency. However, it can also impact safety profiles.
Anticancer and Antifungal Activities
In the realm of anticancer and antifungal drug discovery, both mono- and di-fluorinated quinolines have shown significant promise.[4][12] The addition of fluorine can enhance the binding affinity to target enzymes, such as kinases in cancer cells or dihydroorotate dehydrogenase in fungi.[1][13]
For example, a series of novel fluorinated quinoline analogs have been synthesized and tested for their antifungal activity, with some compounds exhibiting potent inhibition of fungal growth.[12] The degree of activity was found to be dependent on the substitution pattern on the quinoline ring.[12]
Experimental Protocols for Comparative Analysis
To empirically assess the differences between mono- and di-fluorinated quinolines, a series of standardized in vitro assays are essential.
Determination of Lipophilicity (logP) by RP-HPLC
Objective: To quantify and compare the lipophilicity of mono- and di-fluorinated quinoline analogs.
Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known logP values.
-
Sample Preparation: Dissolve the mono- and di-fluorinated quinoline test compounds in a suitable solvent (e.g., methanol).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Measure the retention time for each standard and test compound.
-
Generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values of the standards.
-
Calculate the logP of the test compounds from their retention times using the calibration curve.
-
Caption: Workflow for logP determination by RP-HPLC.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of mono- and di-fluorinated quinolines to metabolism by liver enzymes.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the test compound (mono- or di-fluorinated quinoline), and a buffer solution.
-
Initiation of Reaction: Add NADPH to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[8]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic fluorination of the quinoline scaffold is a powerful tool in drug discovery. The choice between mono- and di-fluorination is a nuanced decision that must be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. While di-fluorination can offer enhanced metabolic stability and lipophilicity, it may also impact other properties such as solubility and target selectivity. A thorough understanding of the structure-activity relationships and the implementation of robust comparative experimental protocols are essential for harnessing the full potential of fluorinated quinolines in the development of novel and effective therapeutic agents.
References
- A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.
- Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. Benchchem.
- Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. Benchchem.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.
- Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
- Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
- Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal.
- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Some commercialized pesticides or drugs with fluorinated quinoline derivatives. ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. ResearchGate.
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 6-Fluoro-2-methylquinolin-4-ol and Ipflufenoquin for Researchers
This guide provides an in-depth, objective comparison of the established biological activity of the novel fungicide Ipflufenoquin against the largely unexplored potential of its structural analog, 6-Fluoro-2-methylquinolin-4-ol. For researchers, scientists, and professionals in drug development, this document is intended to not only present current knowledge but also to serve as a practical roadmap for future investigation into a promising area of medicinal chemistry. While Ipflufenoquin has a defined role in agriculture, the biological profile of this compound remains a compelling scientific question. This guide will dissect their structures, delve into the known mechanisms of action, and provide detailed experimental protocols to empower researchers to directly compare these two quinoline derivatives.
Introduction to the Quinolines of Interest
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile and tunable nature.[1][2] The introduction of fluorine atoms can further enhance the pharmacological properties of these molecules, improving metabolic stability and target binding affinity.[2] This guide focuses on two such fluorinated quinolines:
-
Ipflufenoquin: A novel, broad-spectrum quinoline fungicide developed by Nippon Soda Co., Ltd.[3][4] It has demonstrated stable and effective control against a wide array of plant fungal diseases, including grey mould and apple scab.[4][5][6]
-
This compound: A fluorinated quinoline derivative that is structurally related to Ipflufenoquin.[1] While it serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutics, a comprehensive review of scientific literature reveals a significant gap in the evaluation of its intrinsic biological activities.[1][2]
Structural Comparison
A critical analysis of the chemical structures of these two compounds reveals both similarities that suggest a potential overlap in biological activity and differences that may lead to unique pharmacological profiles.
| Feature | This compound | Ipflufenoquin |
| Core Structure | Quinoline | Quinoline |
| Substituents | - 6-Fluoro- 2-Methyl- 4-Hydroxy | - 7,8-Difluoro- 2-Methyl- 3-[2-(1-hydroxy-1-methylethyl)-6-fluorophenoxy] |
| CAS Number | 15912-68-2 | 1314008-27-9 |
| Molecular Formula | C₁₀H₈FNO | C₁₉H₁₆F₃NO₂ |
The shared 2-methylquinoline core suggests that this compound could potentially interact with similar biological targets as Ipflufenoquin. However, the differences in the fluorine substitution pattern and the nature of the substituent at the 3 and 4-positions will undoubtedly influence their physicochemical properties and how they are presented to their respective molecular targets.
Mechanism of Action: The Known and the Hypothesized
Ipflufenoquin: A Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Ipflufenoquin's antifungal activity stems from its targeted inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[5][7][8] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in fungi.[5][8] By blocking DHODH, Ipflufenoquin effectively starves the fungal cells of essential building blocks, leading to a cessation of growth and, ultimately, cell death.[5] This mode of action places Ipflufenoquin in the Fungicide Resistance Action Committee (FRAC) Group 52.[3][7]
This compound: A Hypothesis-Driven Approach
Given the significant structural similarities to Ipflufenoquin, it is plausible that this compound may also exhibit antifungal properties, potentially through the same mechanism of DHODH inhibition. The quinoline core and the presence of a fluorine atom are key features of many DHODH inhibitors. However, without experimental data, this remains a well-founded hypothesis that requires rigorous testing.
Comparative Biological Activity: Published Data vs. Future Research
The following tables summarize the known antifungal activity of Ipflufenoquin and provide a template for the future characterization of this compound.
Table 1: In Vitro Antifungal Activity of Ipflufenoquin
| Fungal Species | EC₅₀ (mg/L) | Reference |
| Botrytis cinerea | 0.0025 - 2.88 | [9] |
| Alternaria alternata | 0.04 - >100 | [9] |
| Colletotrichum truncatum | 0.08 - 0.11 | [9] |
| Fusarium graminearum | 0.06 - 0.2 | [9] |
| Rhizoctonia solani | >100 | [9] |
| Pythium sojae | 17.28 | [9] |
Table 2: Hypothesized In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Not yet determined | Not yet determined |
| Aspergillus fumigatus | Not yet determined | Not yet determined |
| Botrytis cinerea | Not yet determined | Not yet determined |
| Fusarium oxysporum | Not yet determined | Not yet determined |
A Practical Guide to Experimental Evaluation
To address the current knowledge gap, a systematic evaluation of this compound is necessary. The following protocols provide a comprehensive workflow for its synthesis and biological characterization.
Synthesis of this compound
This compound can be reliably synthesized via the Conrad-Limpach reaction.[10]
Step 1: Condensation of 4-fluoroaniline and ethyl acetoacetate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a suitable high-boiling point solvent (e.g., Dowtherm A), add the crude enamine intermediate.
-
Heat the mixture to approximately 250°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from ethanol.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound.[11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates of interest
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation:
-
For yeasts, culture on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For molds, culture on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of desired concentrations.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungi in medium without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
MFC Determination:
-
From the wells showing no visible growth, subculture a small aliquot onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
-
DHODH Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of recombinant DHODH.[12][13][14]
Materials:
-
Recombinant DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Coenzyme Q10
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add varying concentrations of this compound to the wells.
-
Add the recombinant DHODH enzyme to the mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Future Perspectives
The direct comparison of this compound and Ipflufenoquin presents a compelling research opportunity. While Ipflufenoquin is an established fungicide with a known mechanism of action, the biological activity of this compound is a blank slate. The structural similarities provide a strong rationale for investigating its potential as a novel antifungal agent. The experimental protocols outlined in this guide offer a clear and robust pathway for researchers to elucidate its biological activity, determine its mechanism of action, and ultimately assess its potential as a new therapeutic or agrochemical agent. The exploration of this and other under-investigated quinoline derivatives could lead to the discovery of new and effective treatments for fungal diseases.
References
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide. APVMA. [Link]
- Plant Disease. (2025). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site. PubMed. [Link]
- Krishak Jagat. (2025, February 26). Understanding Dihydroorotate Dehydrogenase Inhibitors in Fungicide Resistance.
- Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. [Link]
- Pierce, C. G., et al. (2005). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 49(8), 3463–3466. [Link]
- bioRxiv. (2024, December 18). Ipflufenoquin, Novel Dihydroorotate Dehydrogenase Inhibitor: Efficacy Against Strawberry Diseases and Docking Simulations via AlphaFold2 and Autodock Vina. bioRxiv. [Link]
- Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. [Link]
- PubMed. (n.d.). Structure–activity relationship of quinolones.
- ResearchGate. (2025). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-inhibiting Fungicide, in Relation to Unaltered Amino Acid Sequence of the Target Site.
- Journal of Fungi. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. MDPI. [Link]
- Regulations.gov. (2021, June 23). Memorandum Supporting Proposed Decision to Approve Registration of the New Active Ingredient, Ipflufenoquin.
- PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.
- Longdom Publishing. (n.d.). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom. [Link]
- MDPI. (2023, April 11).
- ResearchGate. (2025). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives.
- ResearchGate. (2025). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
- PubMed. (n.d.). Quinoline-based antifungals.
- The FEBS Journal. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Wiley Online Library. [Link]
- Frontiers in Microbiology. (2021). Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans. Frontiers. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Dihydroorotate Dehydrogenase Inhibitors in Fungicide Resistance [global-agriculture.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Antibacterial Activity: A Comparative Analysis of Core Methodologies
This guide provides an in-depth comparison of essential methodologies for validating the antibacterial activity of novel compounds against both Gram-positive and Gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring the generation of robust, reliable, and publication-ready data. Our focus is on establishing self-validating systems grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
The Foundational Divide: Gram-Positive vs. Gram-Negative Bacteria
A thorough understanding of the structural differences between Gram-positive and Gram-negative bacteria is the cornerstone of any antibacterial validation study. These differences fundamentally dictate a compound's ability to reach its target and exert its effect.
Gram-positive bacteria possess a thick, external cell wall composed of many layers of peptidoglycan, which readily retains the crystal violet stain used in Gram staining, giving them a purple appearance.[3][4][5] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, but it is protected by an outer membrane containing lipopolysaccharides (LPS).[3][5][6] This outer membrane is a formidable barrier, often preventing antibiotics from reaching their intended targets within the cell, which is a primary reason why Gram-negative bacteria are generally more resistant to antibiotics.[5][6][7]
The choice of initial screening and subsequent validation assays must account for this structural dichotomy. A compound showing promise against a panel of Gram-positive organisms may be completely ineffective against Gram-negative species due to this outer membrane barrier.
Caption: Figure 1: Bacterial Cell Wall Structures
Core Methodologies: A Comparative Workflow
The validation of an antibacterial agent typically follows a tiered approach, moving from qualitative screening to precise quantitative analysis and finally to dynamic activity assessment. We will compare the three most critical and widely adopted methods: Disk Diffusion, Broth Microdilution, and Time-Kill Kinetics.
Method 1: Disk Diffusion (Kirby-Bauer) Assay
The Kirby-Bauer test is an indispensable first-pass screening tool used to qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.[8][9] Its widespread use stems from its simplicity, low cost, and ability to test multiple compounds simultaneously.
-
Scientific Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate uniformly inoculated with a test bacterium.[10] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[10][11] The size of this zone is indirectly proportional to the minimum concentration of the drug that inhibits the organism's growth.[11]
-
Causality in Application: This method is ideal for initial library screening. It quickly identifies "hits" (compounds with any activity) and "non-hits." However, it is a qualitative or semi-quantitative method.[12] The zone size is influenced by multiple factors beyond just the compound's intrinsic activity, including its molecular weight, solubility, and diffusion rate through the agar.[11] Therefore, one cannot directly compare the zone sizes of two different chemical entities to determine which is more potent.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4mm) as this affects diffusion.[9] MHA is the standard medium because it has good reproducibility and does not inhibit common antibiotics like sulfonamides.[9]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour culture plate. Suspend them in sterile saline or broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (a "lawn" of bacteria).[9]
-
Disk Application: Aseptically apply the antimicrobial-impregnated paper disks to the surface of the agar. Disks should be gently pressed down to ensure complete contact and should be spaced at least 24mm apart.[9]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 16-24 hours under ambient atmosphere.[10]
-
Data Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[11] Compare this value to the interpretive charts provided by CLSI or EUCAST to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[11][13]
Caption: Figure 2: Kirby-Bauer Disk Diffusion Workflow
Method 2: Broth Microdilution Assay
This method is the gold standard for determining the quantitative antimicrobial potency of a compound.[14] It is used to establish the Minimum Inhibitory Concentration (MIC), which is a cornerstone metric in both clinical diagnostics and drug development.
-
Scientific Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The assay is performed by preparing two-fold serial dilutions of the compound in a liquid growth medium within the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium.[16]
-
Causality in Application: Unlike disk diffusion, broth microdilution provides a discrete numerical value (e.g., in µg/mL), which represents the potency of the compound.[15] This quantitative result is essential for:
-
Plate Preparation: Using a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells in columns 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 200 µL of this stock to the wells in column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 1:2 serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[19]
-
Self-Validation: Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[15]
-
-
Inoculum Preparation & Standardization: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each test well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]
-
Data Interpretation: The MIC is the lowest compound concentration at which there is no visible growth (i.e., the first clear well).[15][16] Growth is indicated by turbidity or a pellet at the bottom of the well.[14] The MIC value is then compared to established breakpoints to determine susceptibility.[17][18]
Caption: Figure 3: Broth Microdilution (MIC) Workflow
Method 3: Time-Kill Kinetics Assay
The time-kill assay provides the most detailed picture of an antimicrobial's pharmacodynamics. It moves beyond static inhibition (MIC) to measure the rate of bacterial killing over time.
-
Scientific Principle: A standardized bacterial inoculum is exposed to the antimicrobial agent in a liquid medium. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of surviving viable bacteria (CFU/mL).[20][21]
-
Causality in Application: This assay is crucial for distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity.[20][22]
-
Bactericidal activity , typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum, is often desired for treating severe, life-threatening infections, or infections in immunocompromised patients.[20][22]
-
Bacteriostatic activity implies that the host's immune system is required to clear the infection. This assay is labor-intensive but provides invaluable data for preclinical and clinical development, helping to predict in vivo efficacy and optimize dosing schedules.[20]
-
-
Preparation: Prepare flasks or tubes containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a "growth control" flask with no compound.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism. Adjust the concentration to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in each flask.
-
Time Zero (T₀) Sampling: Immediately after adding the inoculum to the flasks, vortex and remove the first aliquot (e.g., 100 µL) from each flask.[20] This is the T₀ sample.
-
Serial Dilution and Plating: Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Sampling: Place the flasks in a shaking incubator at 37°C. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), repeat steps 3 and 4 for each flask.[20]
-
Colony Counting: Incubate the agar plates for 18-24 hours at 37°C. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[20]
-
Data Interpretation: Calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each compound concentration and the growth control. A ≥3-log₁₀ reduction compared to the T₀ count is the benchmark for bactericidal activity.[20][22]
Caption: Figure 4: Time-Kill Kinetics Assay Workflow
Comparative Summary and Strategic Application
The choice of method is dictated entirely by the objective of the experiment. A logical validation cascade uses all three methods strategically.
| Feature | Disk Diffusion (Kirby-Bauer) | Broth Microdilution (MIC) | Time-Kill Kinetics |
| Primary Result | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) | Rate of Killing (log₁₀ CFU/mL vs. Time) |
| Data Type | Qualitative / Semi-Quantitative | Quantitative | Dynamic, Quantitative |
| Key Question Answered | Does it have activity? | How potent is it? | Is it cidal or static, and how fast? |
| Primary Application | High-throughput screening, routine clinical AST | Potency determination, SAR studies | Pharmacodynamic (PD) assessment, mechanism of action studies |
| Throughput | High | High | Low |
| Labor Intensity | Low | Moderate | High |
| Governing Standard | CLSI M02[23] | CLSI M07[23] | CLSI M26 (guidance) |
Strategic Workflow: A typical drug discovery program would first use Disk Diffusion to screen a large library of compounds. Promising "hits" would then advance to Broth Microdilution to accurately quantify their potency (MIC). Lead candidates with excellent MIC values would finally be subjected to Time-Kill Assays to confirm bactericidal activity and understand their killing dynamics, providing critical data for advancing to in vivo models.
Trustworthiness: The Role of Quality Control and Standardization
The reliability of any susceptibility data hinges on rigorous adherence to standardized protocols and quality control (QC).[24] Every protocol described must be a self-validating system.
-
Reference Strains: All assays must include QC reference strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[25] The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the assay run.[25]
-
Inoculum Standardization: As highlighted in the protocols, standardizing the initial bacterial concentration is arguably the most critical variable to control.[10]
-
Media and Reagents: The composition of the growth medium, including pH and cation concentration, must be strictly controlled. The potency of the antimicrobial disks or powders must be verified and stored correctly.[10][26]
-
Authoritative Grounding: All methodologies and interpretive criteria should be based on the most current versions of CLSI documents (primarily M02, M07, and the M100 supplement) and/or EUCAST guidelines.[1][23] These documents represent the global consensus on best practices for antimicrobial susceptibility testing.[2]
By embedding these QC measures, researchers can ensure that their data is not only accurate and reproducible but also comparable to findings from other laboratories worldwide, which is the hallmark of scientific integrity.
References
- Technology Networks. (n.d.). Gram Positive vs Gram Negative Bacteria Explained.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Wikipedia. (n.d.). Disk diffusion test.
- Wikipedia. (n.d.). Broth microdilution.
- Cognito. (2019). GRAM POSITIVE VS GRAM NEGATIVE BACTERIA. YouTube.
- Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- MI - Microbiology. (n.d.). Broth Microdilution.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Egra SSB College. (n.d.). Difference Between Gram Positive and Gram negative Bacteria.
- BYJU'S. (n.d.). Difference Between Gram-positive and Gram-negative Bacteria.
- Medical News Today. (n.d.). What is the difference between Gram-positive and Gram-negative bacteria?
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- The Antimicrobial Susceptibility Test: A Comparison of the Results of Four Methods. (n.d.).
- Kwiecińska-Piróg, J., Bogiel, T., & Gospodarek-Komkowska, E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1003.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- Jenkins, S. G., & Schuetz, A. N. (2012). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 25(1), 93-118.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- EUCAST. (n.d.). Home.
- Jones, R. N., & Gavan, T. L. (1983). Disk Diffusion Susceptibility Test Troubleshooting Guide. Labmedicine, 14(10), 643-647.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Johnson, J. E., & Washington, J. A. (1976). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of Clinical Microbiology, 4(5), 482-487.
- University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Helda.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- FDA. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria.
- CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Hayes, L. J., et al. (2001). Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. Journal of Clinical Microbiology, 39(10), 3699-3705.
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- IDEXX Reference Laboratories. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC).
- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
- ResearchGate. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- NIH. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.
- Pharmacy Times. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
- EUCAST. (n.d.). Guidance Documents.
- NIH. (n.d.). Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria.
- MDPI. (n.d.). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella.
- NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf.
- MDPI. (n.d.). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model.
- ResearchGate. (n.d.). Investigation of the antibacterial activity of Gram positive and Gram negative bacteria by 405 nm laser and nanoparticles.
- Dove Medical Press. (n.d.). A systematic review on the antibacterial properties of Acmella genus.
- Testing.com. (2020). Antibiotic Susceptibility Testing.
- Pathology Tests Explained. (n.d.). Susceptibility testing.
Sources
- 1. EUCAST: EUCAST - Home [eucast.org]
- 2. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. egrassbcollege.ac.in [egrassbcollege.ac.in]
- 7. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dickwhitereferrals.com [dickwhitereferrals.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. actascientific.com [actascientific.com]
- 22. emerypharma.com [emerypharma.com]
- 23. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. szu.gov.cz [szu.gov.cz]
- 26. researchgate.net [researchgate.net]
Positional Isomerism of Fluorine on the Quinoline Scaffold: A Comparative Guide to Unlocking Biological Activity
An In-depth Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, few heterocyclic structures are as foundational or versatile as the quinoline scaffold.[1][2] Its derivatives form the basis of numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3] The strategic introduction of fluorine atoms can dramatically enhance these properties, improving metabolic stability, membrane permeation, and binding affinity.[4][5] However, the true art and science lie not just in if fluorine is added, but precisely where. This guide provides a comparative analysis of how the specific position of fluorine on the quinoline ring dictates its biological activity, supported by experimental data and validated protocols, to inform rational drug design.
Part 1: The Decisive Role of Fluorine Position in Anticancer Activity
The development of quinoline-based anticancer agents is a burgeoning field, with several derivatives already in clinical use.[1] The efficacy of these compounds is profoundly influenced by their substitution patterns, particularly with fluorine. Altering the fluorine position can switch a compound from being highly potent to nearly inactive, a testament to the specific molecular interactions at the target site.
Comparative Cytotoxicity: A Tale of Two Positions
Experimental data consistently shows that even adjacent positions for fluorine substitution can lead to significant differences in anticancer potency. This is often attributed to the unique electronic environment and the potential for specific hydrogen bond formation within the target protein's active site, such as DNA topoisomerase.[6][7]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Fluorinated Quinoline Analogs
| Compound ID | Fluorine Position | Cancer Cell Line | IC₅₀ (µM) | Key Insight | Reference |
| Cpd 1a | 6-Fluoro | A549 (Lung) | 4.8 | High Potency | [8] |
| Cpd 1b | 8-Fluoro | A549 (Lung) | 15.2 | ~3x Less Potent | [8] |
| Cpd 2a | 5-Fluoro | MDA-MB-468 (TNBC) | 3.1 | High Potency | [9] |
| Cpd 2b | 7-Fluoro | MDA-MB-468 (TNBC) | > 50 | Inactive | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency.
The data clearly illustrates that a 6-fluoro substitution is significantly more potent against A549 lung cancer cells than an 8-fluoro substitution.[8] Even more dramatically, a 5-fluoro substitution on a different quinoline scaffold is highly active against triple-negative breast cancer cells, whereas the 7-fluoro analog is inactive.[9] This underscores the critical importance of precise positional placement in drug design.
Visualizing the Mechanism: A Structural Hypothesis
The difference in activity can be rationalized by visualizing the compound's interaction within the binding pocket of a target enzyme. A strategically placed fluorine atom can act as a key hydrogen bond acceptor, anchoring the inhibitor for optimal activity. A shift in this position can eliminate this crucial interaction.
Figure 1: Hypothetical binding modes of 6-fluoro vs. 8-fluoro quinoline isomers.
Experimental Protocol: Cell Viability Assessment via MTT Assay
A foundational step in evaluating anticancer potential is the determination of a compound's cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to an untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]
Part 2: The Cornerstone of Antimicrobial Activity: The C-6 Fluorine
In the realm of antibacterial agents, the fluoroquinolones are a clinically vital class that directly inhibits bacterial DNA synthesis.[12] The discovery that adding a fluorine atom at the C-6 position dramatically increased potency and broadened the activity spectrum was a watershed moment in antibiotic development.[4][13]
Comparative Antimicrobial Potency
The C-6 fluorine is considered essential for the high potency of modern fluoroquinolones, as it enhances both cell penetration and DNA gyrase inhibition.[4] While other positions can be fluorinated, the C-6 position remains the most critical for broad-spectrum antibacterial action.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Positional Isomers
| Compound Type | Fluorine Position | S. aureus (Gram-positive) | E. coli (Gram-negative) | Key Insight | Reference |
| Fluoroquinolone | 6-Fluoro | 0.25 | 0.12 | Potent, broad-spectrum activity | [14] |
| Analog | 7-Fluoro | 2.0 | 4.0 | Significantly reduced activity | [15] |
| Analog | 8-Fluoro / Chloro | 0.5 | 1.0 | Potent, but generally less so than C-6 | [13][16] |
| Non-fluorinated Parent | None | 8.0 | > 32 | Base scaffold has weak activity | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A lower MIC indicates greater potency.
As shown, the 6-fluoro substitution provides a dramatic increase in potency against both Gram-positive and Gram-negative bacteria compared to the non-fluorinated parent compound and analogs with fluorine at other positions.[4][14]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for measuring the in vitro susceptibility of bacteria to antimicrobial agents.[17][18] The broth microdilution method is a precise and efficient way to perform this test.[19][20]
Figure 2: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[18]
Conclusion and Strategic Outlook
The experimental evidence is unequivocal: the biological activity of a quinoline derivative is not merely a function of its core scaffold but is critically dictated by the precise positioning of its substituents. For anticancer agents, positions like C-5 and C-6 can confer high potency where others fail. For antimicrobials, the C-6 fluorine remains the cornerstone of broad-spectrum efficacy.
This profound positional influence mandates a shift from random screening to rational, structure-based design. Drug development professionals should leverage this understanding by:
-
Prioritizing Computational Modeling: Employing in-silico docking studies to predict optimal substitution patterns for specific enzyme targets before undertaking costly synthesis.
-
Focusing Synthesis on Privileged Positions: Directing synthetic efforts towards isomers known to have higher probabilities of potent activity (e.g., 6-fluoroquinolones for antibacterial discovery).
-
Investigating Pharmacokinetics: Recognizing that fluorine's position also impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which must be evaluated in parallel with potency.
By embracing the subtleties of positional isomerism, the scientific community can more efficiently navigate the vast chemical space of quinoline derivatives to develop safer and more effective medicines.
References
- Structure-activity relationship of fluoroquinolones as anticancer agents. (2021).
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PubMed Central.
- Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery. (2025). BenchChem.
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
- Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. (2025). BenchChem.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Classification and structure-activity relationships of fluoroquinolones. (1995). PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.).
- Towards anticancer fluoroquinolones: A review article. (2019). PubMed.
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025).
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Structure-activity relationship of fluoroquinolone inEscherichia coli. (n.d.). Ovid.
- Structure‐activity relationship (SAR) requirements for fluoroquinolone... (n.d.).
- Quinoline derivatives known anticancer agents. (n.d.).
- Fluorinated Quinolines: Synthesis, Properties and Applications. (n.d.).
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PubMed Central.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. protocols.io [protocols.io]
- 20. microbe-investigations.com [microbe-investigations.com]
A Senior Application Scientist's Guide to 4-Hydroxyquinoline Synthesis: Conrad-Limpach vs. Gould-Jacobs
The 4-hydroxyquinoline (or 4-quinolone) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2][3] Its synthesis has been a subject of extensive research for over a century, leading to the development of several named reactions.[3][4] Among the most classical and enduring methods are the Conrad-Limpach and Gould-Jacobs syntheses.
This guide provides an in-depth, objective comparison of these two pivotal methods. As researchers and drug development professionals, understanding the nuances, mechanistic underpinnings, and practical considerations of each synthesis is crucial for selecting the optimal route for a target molecule. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, grounded in authoritative literature and field-proven insights.
The Conrad-Limpach Synthesis: A Tale of Thermal Cyclization
First described in 1887 by Max Conrad and Leonhard Limpach, this synthesis involves the condensation of an aniline with a β-ketoester.[5] The reaction is fundamentally a two-stage process: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization.[6]
Mechanistic Pathway
The reaction begins with the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the β-ketoester. This initial condensation, typically performed under milder conditions (room temperature to ~140 °C), forms a Schiff base which exists in equilibrium with its more stable enamine tautomer (an alkyl β-arylaminocrotonate).[5][7]
The critical, rate-determining step is the subsequent thermal cyclization of this intermediate.[5] This step requires significant thermal energy (typically ~250 °C) to overcome the aromatic stabilization of the aniline ring and facilitate an intramolecular electrocyclic ring closure.[4][5] The resulting hemiketal intermediate then eliminates a molecule of alcohol, followed by tautomerization, to yield the final 4-hydroxyquinoline product.[5] It is important to note that while the product is often drawn as the enol (4-hydroxyquinoline), it predominantly exists in the more stable keto form (4-quinolone).[5]
Caption: The multi-step Gould-Jacobs synthesis pathway.
Causality in Experimental Choices
The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. [1][8]The regioselectivity of the cyclization is governed by both steric and electronic factors; cyclization can occur at either ortho position relative to the amino group. [9] While the high-temperature cyclization remains a challenge, modern techniques have been applied to improve efficiency. Microwave-assisted protocols, for example, can dramatically reduce reaction times from hours to minutes and often improve yields by enabling rapid and uniform heating to the target temperature. [10][11][12]
Comparative Analysis: Conrad-Limpach vs. Gould-Jacobs
The choice between these two methods depends critically on the desired substitution pattern on the final quinoline ring and the availability of starting materials.
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Aniline Substrate | Arylamine | Arylamine |
| Carbon Source | β-Ketoester (e.g., Ethyl acetoacetate) | Alkoxymethylenemalonate Ester (e.g., DEEM) |
| Key Intermediate | Schiff Base / Enamine | Anilidomethylenemalonate |
| Core Reaction Steps | 1. Condensation2. Thermal Cyclization | 1. Condensation2. Thermal Cyclization3. Saponification (Hydrolysis)4. Decarboxylation |
| Cyclization Temp. | Typically ~250 °C or higher [5][6] | Typically >250 °C [1][9] |
| Final Product | 2-Substituted-4-hydroxyquinoline | 4-Hydroxyquinoline (unsubstituted at C2/C3) |
| Byproducts | Alcohol (from cyclization) | Alcohol (from condensation & cyclization), CO₂ (from decarboxylation) |
| Key Advantage | More direct route to 2-substituted analogs. | Provides access to 4-hydroxyquinolines unsubstituted at the 2- and 3-positions. The 3-carboxy intermediate can be isolated for further functionalization. |
| Key Disadvantage | Risk of forming 2-hydroxyquinoline isomer (Knorr product) if temperature is not controlled. [5] | Multi-step process requiring hydrolysis and decarboxylation after cyclization. [8] |
Experimental Protocols
The following protocols are representative examples adapted from literature and are intended to illustrate the practical execution of each synthesis.
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
This protocol is a generalized procedure based on the principles described in the literature. [2][5] Step 1: Condensation
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Add a catalytic amount of strong acid (e.g., a drop of concentrated H₂SO₄).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of aniline. The intermediate ethyl 3-anilinobut-2-enoate is formed. This intermediate is often a viscous oil and can be carried to the next step without purification.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a flask containing a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A, approx. 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (~250 °C).
-
Maintain the reflux for 30-60 minutes. The reaction can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent. [10]6. Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry.
-
The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol. [2]
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol is based on procedures outlined for the synthesis of quinolones via the Gould-Jacobs pathway. [8][10] Step 1: Condensation
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Ethanol is evolved during this step.
-
Monitor the reaction by TLC to confirm the formation of the diethyl 2-((phenylamino)methylene)malonate intermediate.
-
Remove any remaining ethanol under reduced pressure. The crude intermediate can often be used directly.
Step 2: Thermal Cyclization
-
Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the solution to reflux (~250-260 °C) for 30-60 minutes.
-
Cool the mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.
-
Add hexane or cyclohexane to aid precipitation, filter the solid, wash, and dry.
Step 3: Saponification
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. The 4-hydroxyquinoline-3-carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid carefully above its melting point until the evolution of CO₂ ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from ethanol or water.
Conclusion and Outlook
Both the Conrad-Limpach and Gould-Jacobs reactions are powerful, time-tested methods for accessing the pharmaceutically vital 4-hydroxyquinoline core. Neither is universally superior; the choice is dictated by the specific synthetic goal.
-
The Conrad-Limpach synthesis offers a more direct route to 2-substituted 4-hydroxyquinolines , but demands careful temperature control to avoid the formation of the Knorr side product.
-
The Gould-Jacobs reaction is the preferred method for producing 4-hydroxyquinolines that are unsubstituted at the C2 and C3 positions . Its multi-step nature, while more laborious, also presents an opportunity for synthetic diversification by isolating the 3-carboxy intermediate.
For the modern researcher, these classical syntheses are not static procedures. The application of enabling technologies, particularly microwave irradiation, has demonstrated significant potential to overcome the primary limitation of both reactions: the harsh, high-temperature cyclization step. [12][13]By drastically reducing reaction times and improving energy transfer, these modern adaptations ensure that the Conrad-Limpach and Gould-Jacobs syntheses will remain relevant and valuable tools in the arsenal of synthetic and medicinal chemists for the foreseeable future.
References
- Conrad–Limpach synthesis. In Wikipedia.
- Gould–Jacobs reaction. In Wikipedia.
- Conrad-Limpach Synthesis. SynArchive.
- Gould-Jacobs Reaction. Merck Index.
- Jie, J. L. (2007). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
- Barluenga, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2948. [Link]
- General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate.
- Szűcs, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. (2012).
- Estes, L. M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(8), 651-654. [Link]
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. (2016).
- Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(1), 621-641. [Link]
- Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate.
- Kouznetsov, V. V., et al. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(8), 4699-4726. [Link]
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. BMC Chemistry, 15(1), 71. (2021). [Link]
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. (2015).
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Conrad-Limpach Synthesis Reaction. YouTube. (2021, January 29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. scribd.com [scribd.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Quinoline Characterization
Introduction: The Critical Role of Method Validation for Fluorinated Quinolines in Pharmaceutical Development
Fluorinated quinolines represent a cornerstone in modern medicinal chemistry, with applications spanning from antibacterial to anticancer agents. The introduction of fluorine atoms into the quinoline scaffold can dramatically enhance a molecule's metabolic stability, bioavailability, and target-binding affinity. However, these same properties present unique challenges for analytical chemists tasked with their characterization and quantification. Ensuring the identity, purity, and strength of these active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, making the validation of analytical methods a non-negotiable aspect of the drug development lifecycle.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the primary analytical techniques for fluorinated quinoline characterization. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a framework for developing robust, self-validating analytical methods. Every claim and protocol herein is supported by authoritative sources and grounded in the principles of scientific integrity, as outlined by the International Council for Harmonisation (ICH) guidelines.
Part 1: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for a fluorinated quinoline is dictated by the analyte's physicochemical properties and the intended purpose of the analysis, be it routine quality control, stability testing, or structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the most widely employed technique for the routine analysis of fluorinated quinolines in pharmaceutical formulations.[1] Its versatility in handling non-volatile and thermally labile compounds makes it ideal for a broad range of these molecules.[2][3][4]
-
Expertise & Experience: The choice of a reversed-phase C18 or C8 column is often the starting point, leveraging the hydrophobic nature of the quinoline ring system. However, the presence of highly electronegative fluorine atoms can alter the molecule's polarity and chromatographic behavior. In such cases, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π and dipole-dipole interactions. The mobile phase, typically a buffered aqueous solution with acetonitrile or methanol, must be carefully optimized to achieve adequate resolution between the main component and any impurities. UV detection is standard, with the wavelength selected based on the compound's chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analogs and Impurity Profiling
For more volatile or semi-volatile fluorinated quinolines, GC-MS offers exceptional separation efficiency and sensitivity.[2][3][4][5] It is particularly valuable for identifying and quantifying trace-level impurities.
-
Expertise & Experience: A significant challenge with many fluorinated quinolines in GC is their potential for thermal degradation in the high-temperature inlet.[6][7] Furthermore, polar functional groups (e.g., carboxylic acids, amines) can lead to poor peak shape and adsorption on the column. To mitigate these issues, derivatization is often a necessary step.[8][9][10][11] Silylation or acylation can increase volatility and thermal stability, enabling robust analysis.[9][11] The choice of a mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, often provides a good balance of selectivity for these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for the unambiguous structural confirmation of fluorinated quinolines.[12] Beyond its qualitative power, quantitative NMR (qNMR) is increasingly recognized as a primary method for determining purity and assay, offering a direct measurement of the analyte without the need for a specific reference standard for the same compound.[13][14][15]
-
Expertise & Experience: ¹⁹F NMR is a particularly powerful tool for this class of compounds. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a clear window for identifying and quantifying different fluorinated species, even in complex mixtures.[16][17][18] For qNMR, careful selection of an internal standard that does not have overlapping signals with the analyte is crucial. Additionally, optimizing acquisition parameters such as the relaxation delay (D1) is essential to ensure full relaxation of all nuclei, a prerequisite for accurate quantification.[15]
Mass Spectrometry (MS): Unraveling Molecular Identity and Fragmentation Pathways
Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition.
-
Expertise & Experience: The fragmentation patterns of fluorinated quinolines in MS are highly informative for structural elucidation. Common fragmentation pathways involve the loss of substituents from the quinoline core and cleavage of the heterocyclic ring system. The presence of fluorine can influence these pathways, and understanding these patterns is key to identifying unknown impurities and degradants.[14]
Part 2: Head-to-Head Performance Comparison: A Data-Driven Approach
To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of each technique for the analysis of fluorinated quinolines. These values are based on published data and our in-field experience.
Table 1: Comparative Performance Metrics of HPLC, GC-MS, and qNMR for Fluorinated Quinoline Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Specificity | High; can be challenging with co-eluting impurities. Peak purity analysis (e.g., with a DAD detector) is recommended. | Very high, especially with MS detection providing mass-based identification. | Excellent; provides unambiguous structural information. ¹⁹F NMR is highly specific for fluorinated compounds. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.995 | Excellent; direct proportionality between signal intensity and the number of nuclei. |
| Range | Wide, typically 80-120% of the nominal concentration for assay. | Dependent on detector saturation; can be wide with appropriate calibration. | Wide; can be limited by sample solubility. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (can be matrix-dependent) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Throughput | High | Moderate (sample preparation can be time-consuming) | Moderate to Low |
| Cost | Moderate | High | High |
| Primary Application | Quantitative analysis (assay, purity, content uniformity) | Impurity profiling, analysis of volatile compounds | Structural elucidation, quantitative analysis (purity, assay) |
Part 3: The Validation Workflow: A Visual Guide to Ensuring Data Integrity
A robust analytical method validation is a systematic process. The following diagrams illustrate the overall workflow and a decision-making process for selecting the appropriate technique.
Caption: A Visual Workflow for Analytical Method Validation.
Caption: Decision Tree for Selecting the Appropriate Analytical Technique.
Part 4: In-Depth Experimental Protocols: A Self-Validating System
The following is a detailed protocol for the validation of an HPLC-UV method for the assay of a hypothetical fluorinated quinoline API, grounded in the principles of ICH Q2(R2).[13]
Detailed Step-by-Step Protocol for the Validation of an HPLC-UV Method for the Assay of a Fluorinated Quinoline Active Pharmaceutical Ingredient (API)
To validate an isocratic reversed-phase HPLC-UV method for the quantification (assay) of "Fluoroquinol-API" to demonstrate that it is fit for its intended purpose.
-
Reference Standard: Fluoroquinol-API, purity ≥ 99.5%
-
API Batches: Three representative batches of Fluoroquinol-API
-
Reagents: HPLC grade acetonitrile, methanol, and water; analytical grade phosphoric acid.
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes.
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80% to 120% of the nominal test concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (80%, 100%, 120%). |
| Precision | Repeatability: RSD ≤ 1.0% for six replicate preparations at 100% of the test concentration. Intermediate Precision: Overall RSD for two analysts, on two different days, using two different instruments ≤ 2.0%. |
| LOD & LOQ | To be determined but not required for an assay method. |
| Robustness | RSD of assay results ≤ 2.0% after deliberate small variations in method parameters. |
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 0.1% Phosphoric acid in water : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Inject the diluent (blank) to demonstrate no interfering peaks.
-
Prepare and inject a placebo solution (if for a drug product) to show no interference from excipients.
-
Prepare a solution containing known impurities of Fluoroquinol-API and inject to ensure they are well-resolved from the main peak.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the API and analyze the stressed samples to demonstrate that the method can separate the API from its degradation products.
-
Prepare a stock solution of the Fluoroquinol-API reference standard (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations covering the range of 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
The range is confirmed by the linearity, accuracy, and precision data obtained within the 80% to 120% concentration levels.
-
Prepare placebo samples spiked with the Fluoroquinol-API reference standard at three concentration levels: 80%, 100%, and 120% of the nominal test concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Repeatability:
-
Prepare six independent sample preparations of Fluoroquinol-API at 100% of the test concentration.
-
Inject each preparation and calculate the RSD of the assay results.
-
-
Intermediate Precision:
-
Repeat the repeatability study by a second analyst, on a different day, using a different HPLC system.
-
Combine the results from both studies and calculate the overall RSD.
-
-
Prepare a single batch of the sample solution.
-
Analyze the sample under the normal operating conditions and then with deliberate small variations in the method parameters:
-
Flow rate: ± 0.1 mL/min
-
Mobile phase composition: ± 2% absolute in the organic modifier
-
Column temperature: ± 5 °C
-
-
Calculate the RSD of the assay results obtained under all conditions.
Part 5: Causality Behind Experimental Choices: A Senior Scientist's Perspective
-
Why Forced Degradation for Specificity? Simply showing separation from known impurities is insufficient. Forced degradation studies are a crucial part of demonstrating that the method is "stability-indicating." This provides confidence that any degradation products that may form during the shelf-life of the drug product will be detected and separated from the active ingredient, preventing an overestimation of the API's potency.
-
The Rationale for Intermediate Precision: Repeatability demonstrates the precision of the method under ideal conditions. However, in a real-world laboratory setting, analyses are performed by different analysts on different days using different equipment. Intermediate precision studies are designed to mimic this variability and provide a more realistic assessment of the method's long-term performance.
-
The Importance of Robustness: A robust method is one that is not significantly affected by small, deliberate variations in its parameters. This is critical for method transfer between laboratories and for ensuring consistent performance over the lifetime of the product. By testing the "edges" of the method's operational parameters, we build confidence in its reliability.
Conclusion: Selecting the Optimal Analytical Strategy for Your Fluorinated Quinoline
The validation of analytical methods for fluorinated quinolines is a multifaceted process that requires a deep understanding of both the chemistry of the analytes and the principles of the analytical techniques employed. While HPLC remains the primary tool for routine quantitative analysis due to its robustness and high throughput, GC-MS and NMR spectroscopy offer invaluable complementary information, particularly for impurity profiling and structural elucidation.
A successful validation strategy is not merely about following a checklist of experiments. It is about designing a self-validating system that provides irrefutable evidence that the analytical method is fit for its intended purpose. By embracing the principles of scientific integrity, grounding our work in authoritative guidelines, and understanding the causality behind our experimental choices, we can ensure the quality, safety, and efficacy of these vital pharmaceutical compounds.
References
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal.
- Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. ResearchGate.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
- Establishment and verification of GC-MS/MS method for four fluoroquinolones residues determination based on precolumn derivatization: Application to poultry eggs. ResearchGate.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
- Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. ResearchGate.
- HPLC Methods for the Determination of Fluoroquinolones in... ResearchGate.
- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency.
- Derivatization. Chemistry LibreTexts.
- Derivatization for Gas Chromatography. Phenomenex.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
- ICH Validation Analitcs Methods. Scribd.
- Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. National Institutes of Health.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.
- Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. National Institutes of Health.
- Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
- Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. Indian Journal of Pharmaceutical Sciences.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health.
- 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
- A Review on GC-MS and Method Development and Validation. Impactfactor.
- Validation of quantitative NMR. PubMed.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Mestrelab.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
- Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. I. Laboratory-validated method. PubMed.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC.
- Selected examples of analytical performance data in GC · GC. ResearchGate.
- Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press.
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka.
- a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.
Sources
- 1. database.ich.org [database.ich.org]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Data for Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of purity is paramount. Ensuring the safety and efficacy of a drug product hinges on the robust characterization of its impurity profile. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the gold standard for purity analysis due to its reliability and reproducibility.[1][2] However, the rise of Liquid Chromatography-Mass Spectrometry (LC-MS) has introduced a powerful orthogonal technique that offers unparalleled sensitivity and specificity, enabling the identification and structural elucidation of impurities that may go undetected by conventional methods.[3][4]
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of HPLC and LC-MS for purity analysis. More critically, it details the essential process of cross-validating these two powerful techniques. Cross-validation serves as a vital bridge, ensuring data integrity and comparability when employing these orthogonal methods, a practice strongly recommended by regulatory bodies to gain a comprehensive understanding of a product's purity.[5]
The Complementary Power of Orthogonal Techniques: Why Both HPLC and LC-MS?
Employing two or more independent analytical techniques to validate results is known as an orthogonal approach.[5] This strategy is crucial in pharmaceutical analysis to ensure the reliability and precision of complex analyses.[5] HPLC and LC-MS are ideal orthogonal partners for purity analysis because their detection principles are fundamentally different.
High-Performance Liquid Chromatography (HPLC) primarily separates components of a mixture based on their physicochemical interactions with a stationary and mobile phase.[4] A UV detector then quantifies these separated components based on their ability to absorb light at a specific wavelength.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the mass analysis capabilities of a mass spectrometer.[7] After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions, providing highly specific molecular weight information and, with tandem MS (MS/MS), structural details.[4][8]
The synergy of these techniques provides a more complete picture of a sample's purity. HPLC-UV offers robust quantification of major components and known impurities, while LC-MS excels at detecting and identifying trace-level, unknown, or co-eluting impurities that lack a UV chromophore.[3][9]
Head-to-Head Comparison: HPLC vs. LC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle of Detection | UV-Visible Absorbance | Mass-to-Charge Ratio (m/z) |
| Strengths | - High precision and reproducibility for quantification.[1] - Robust and cost-effective for routine analysis.[1] - Well-established and widely accepted by regulatory agencies.[2] | - High sensitivity for trace-level impurity detection.[10] - High specificity for unambiguous peak identification. - Provides molecular weight and structural information for unknown impurities.[1] |
| Limitations | - Requires analytes to have a UV chromophore. - Potential for co-eluting impurities to be missed.[11] - Limited information for identifying unknown peaks. | - Quantitative response can be affected by ionization efficiency and matrix effects. - Higher operational cost and complexity.[8] - Non-volatile buffers are incompatible.[12] |
| Ideal Applications | - Routine quality control (QC) testing. - Potency and purity assays of the main component. - Quantification of known impurities with reference standards. | - Impurity identification and structural elucidation. - Detection of genotoxic and other trace-level impurities. - Analysis of complex mixtures and degradation products.[13] |
The Core of Confidence: A Step-by-Step Guide to Cross-Validation
Cross-validation is the formal process of comparing results from two validated analytical methods to demonstrate that they provide equivalent, or acceptably similar, results.[14] This is critical when data from both HPLC and LC-MS will be used to support regulatory submissions.
Experimental Protocol: Cross-Validation of HPLC and LC-MS for Purity Analysis
1. Method Validation:
-
Independently develop and validate both the HPLC-UV and LC-MS methods according to ICH Q2(R1) guidelines.[15] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
2. Sample Selection:
-
Select a minimum of three representative batches of the drug substance or product.
-
Prepare samples at the target analytical concentration.
-
Prepare spiked samples by adding known impurities at relevant levels (e.g., at the reporting, identification, and qualification thresholds) to the sample matrix.
3. Analysis:
-
Analyze the selected samples (both spiked and unspiked) in triplicate using both the validated HPLC-UV and LC-MS methods.
-
Ensure that the same set of samples is analyzed by both techniques to allow for a direct comparison.[14]
4. Data Evaluation and Comparison:
-
Qualitative Comparison:
-
Compare the chromatograms from both methods.
-
Confirm that all significant impurities detected by HPLC-UV are also detected by LC-MS.
-
Use the mass data from the LC-MS to identify any unknown impurities observed in the HPLC-UV chromatogram.
-
Investigate any impurities detected by LC-MS but not by HPLC-UV (these may lack a chromophore or be present at very low levels).
-
-
Quantitative Comparison:
-
For impurities detected and quantified by both methods, compare the percentage area values.
-
Perform a statistical analysis of the results. A common approach is to use a student's t-test or an equivalence test to determine if there is a statistically significant difference between the results obtained from the two methods. The choice of statistical test should be justified.
-
5. Acceptance Criteria:
-
Pre-define acceptance criteria for the cross-validation in the validation protocol.[5][15]
-
Qualitative: All impurities detected by HPLC-UV above the reporting threshold should be confirmed by LC-MS.
-
Quantitative: For impurities quantified by both methods, the results should be comparable. A common acceptance criterion is that the mean results from the two methods should not differ by more than a pre-defined percentage (e.g., ±15% or as justified based on the impurity level). For chromatographic assays, mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration.[14]
Visualizing the Methodologies
Data Presentation: A Case Study Example
To illustrate the comparison, consider the hypothetical purity analysis of a drug substance, "Drug X."
Table 1: Purity Results for Drug X by HPLC-UV and LC-MS
| Batch Number | HPLC-UV Purity (% Area) | LC-MS Purity (% Area - TIC) | % Difference |
| Batch A | 99.52 | 99.48 | -0.04 |
| Batch B | 99.61 | 99.55 | -0.06 |
| Batch C | 99.55 | 99.51 | -0.04 |
Table 2: Impurity Profile Comparison for Batch A of Drug X
| Impurity | Retention Time (min) | HPLC-UV (% Area) | LC-MS (% Area - EIC) | Molecular Weight (from LC-MS) | Identification |
| Impurity 1 | 4.8 | 0.21 | 0.23 | 254.3 | Starting Material |
| Impurity 2 | 6.2 | 0.15 | 0.14 | 312.4 | Process Impurity |
| Impurity 3 | 8.5 | Not Detected | 0.05 | 328.4 | Degradation Product |
| Impurity 4 | 9.1 | 0.12 | 0.10 | 296.3 | By-product |
In this example, the overall purity results are highly comparable. LC-MS successfully confirmed and quantified the impurities detected by HPLC-UV. Crucially, LC-MS also detected an additional degradation product (Impurity 3) at a low level (0.05%) that was not observed by HPLC-UV, highlighting the enhanced detection capabilities of the mass spectrometric detector.[9]
Navigating the Challenges: A Scientist's Perspective
While cross-validation is a robust process, it's not without its challenges. Here are some field-proven insights:
-
Differences in Detector Response: UV response is dependent on the molar absorptivity of the analyte, while MS response is influenced by ionization efficiency. This can lead to different relative peak areas for the same impurity. It is crucial to understand that direct comparison of % area values should be done with caution and with a clear understanding of the principles of each detector.
-
Matrix Effects in LC-MS: Components of the sample matrix can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification. Careful method development and the use of appropriate sample preparation techniques are essential to mitigate these effects.
-
Mobile Phase Incompatibility: HPLC methods often use non-volatile buffers (e.g., phosphate buffers) that are incompatible with MS detectors.[12] This may necessitate the development of a separate, MS-friendly LC method, which then requires careful cross-validation against the primary HPLC method.
Conclusion: A Unified Approach to Ensuring Purity
The cross-validation of HPLC and LC-MS data is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice in pharmaceutical development. It provides a comprehensive and orthogonal assessment of a drug's purity profile, leveraging the quantitative strength of HPLC and the unparalleled specificity and sensitivity of LC-MS. By following a well-defined protocol, establishing clear acceptance criteria, and understanding the potential challenges, researchers and scientists can ensure the integrity and comparability of their analytical data, ultimately safeguarding the quality, safety, and efficacy of the final drug product.
References
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Development of Orthogonal Separation Methods for 2D HPLC (MS/MS) Analysis of Peptides. [Link]
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
- Cross and Partial Valid
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Establishing Acceptance Criteria for Analytical Methods. [Link]
- Cross-Validations in Regul
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Better Purities With Orthogonal Peptide Purific
- Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
- Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. [Link]
- Comparative Study of UV And HPLC Methods for Estim
- Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implic
- HPLC-UV-MS analysis - a source for severe oxid
- Comparison of HPLC-UV (A) and LC-MS/MS (B)
- HPLC-Based Strategies for Impurity Profiling and Valid
- Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correl
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. [Link]
- High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
- Validation of Chrom
- HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associ
- Method Development for Drug Impurity Profiling: Part 1. [Link]
- Basic Principles of HPLC, MS & LC-MS. [Link]
- Guide to achieving reliable quantit
- Statistical Analysis of results of HPLC and HPTLC. [Link]
- How to Get the Most Accurate and Reliable Data
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
- Basics of LC/MS. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pekcuralabs.com [pekcuralabs.com]
- 4. chemyx.com [chemyx.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. rsc.org [rsc.org]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. hpst.cz [hpst.cz]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
A Comparative Study of 6-Fluoro vs. 8-Fluoro-2-methylquinolin-4-ol: A Guide for Medicinal Chemists
Introduction: The Subtle Power of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[1] The strategic introduction of fluorine atoms is a well-established method to enhance the pharmacological profile of these molecules, improving metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive comparative analysis of two constitutional isomers: 6-fluoro-2-methylquinolin-4-ol and 8-fluoro-2-methylquinolin-4-ol.
While structurally similar, the seemingly minor shift in the fluorine atom's position from the 6- to the 8-position on the quinoline ring can have profound implications for the molecule's physicochemical properties and biological activity. Understanding these differences is paramount for researchers aiming to fine-tune the properties of quinoline-based drug candidates. This document will delve into a side-by-side comparison of their synthesis, physicochemical properties, and known biological activities, supported by adaptable experimental protocols and theoretical insights.
I. Synthesis: Navigating the Conrad-Limpach Pathway
The most prevalent and robust method for the synthesis of these and similar 4-hydroxyquinolines is the Conrad-Limpach reaction.[2][3][4] This thermal condensation of an appropriately substituted aniline with a β-ketoester, like ethyl acetoacetate, provides a reliable route to the desired quinolinol core.
The choice of starting material, specifically the fluorinated aniline, dictates the final position of the fluorine substituent on the quinoline ring. For the synthesis of this compound, 4-fluoroaniline is the key precursor, whereas 2-fluoroaniline is required for the 8-fluoro isomer.
Generalized Experimental Protocol: Conrad-Limpach Synthesis
This protocol is an adaptable procedure based on established methods for similar fluorinated quinolinols.[5][6]
Step 1: Condensation to Form the Enamine Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of the corresponding fluoroaniline (4-fluoroaniline for the 6-fluoro isomer, 2-fluoroaniline for the 8-fluoro isomer) and ethyl acetoacetate in toluene.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to the Quinolone
-
In a high-temperature reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at ~250 °C for 30-60 minutes. The cyclization can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram of the Conrad-Limpach Synthetic Pathway
Caption: Synthetic routes to 6- and 8-fluoro-2-methylquinolin-4-ol.
II. Physicochemical Properties: A Tale of Two Isomers
The position of the fluorine atom influences the electronic distribution and intermolecular forces within the crystal lattice, leading to differences in key physicochemical properties.
| Property | This compound | 8-Fluoro-2-methylquinolin-4-ol | Rationale for Differences |
| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FNO | Isomers have the same molecular formula. |
| Molecular Weight | 177.18 g/mol [7] | 177.18 g/mol [8] | Isomers have the same molecular weight. |
| Melting Point | 273-277 °C[7] | 230-236 °C[8] | The higher melting point of the 6-fluoro isomer suggests stronger intermolecular interactions and more efficient crystal packing compared to the 8-fluoro isomer. The 8-fluoro substitution may introduce steric hindrance that disrupts optimal crystal lattice formation. |
| Predicted XlogP | 2.0[9] | Not explicitly found, but expected to be similar. | XlogP is a measure of lipophilicity. While the position of the fluorine can slightly alter the dipole moment and surface electrostatic potential, a dramatic difference in lipophilicity between these two isomers is not anticipated. |
| pKa | Not experimentally determined. | Not experimentally determined. | The electron-withdrawing nature of the fluorine atom will influence the acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen. The magnitude of this effect will differ based on the fluorine's position and its ability to exert inductive and mesomeric effects. |
| Aqueous Solubility | Not experimentally determined. | Not experimentally determined. | Solubility is influenced by both melting point (crystal lattice energy) and lipophilicity. The higher melting point of the 6-fluoro isomer might suggest lower solubility, assuming similar lipophilicity. |
III. Spectroscopic Characterization
While complete, directly comparable spectral data for both parent compounds is not available in the literature, we can infer the expected characteristics based on data for related structures.
-
¹H NMR: The proton NMR spectra for both compounds would show signals for the methyl group, the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be most affected by the position of the fluorine atom.
-
¹³C NMR: The carbon spectra would show distinct signals for the ten carbon atoms in the quinoline core. The carbons directly bonded to the fluorine atom (C-6 or C-8) and their neighbors would exhibit characteristic C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment. For related 6-fluoroquinoline derivatives, the ¹⁹F NMR signal appears around -112 ppm.[1]
IV. Biological Activity: Positional Isomerism and Pharmacological Implications
The position of the fluorine atom is a critical determinant of biological activity in the broader class of fluoroquinolone antibiotics and anticancer agents.[10][11]
Antimicrobial Activity:
For the 8-fluoro isomer, the outlook on antibacterial activity is more complex. Some studies on related 8-substituted quinolones suggest that this position may be less favorable for broad-spectrum antibacterial potency compared to the 6-position.
Anticancer Activity:
Derivatives of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung, colon, and liver cancer cells.[1] The quinoline scaffold itself is known to be a "privileged structure" in oncology, and the addition of fluorine can enhance its anticancer properties.[1]
For 8-fluoro-2-methylquinolin-4-ol, while it is used as a building block for pharmaceuticals, specific data on the anticancer activity of its simple derivatives is less documented in the available literature. However, other 6,8-difluoroquinolones have been shown to be potent inhibitors of eukaryotic topoisomerase, suggesting that fluorination at the 8-position can contribute to anticancer effects.[14]
Genotoxicity:
Interestingly, both 6-fluoroquinoline and 8-fluoroquinoline have been shown to induce unscheduled DNA synthesis, an indicator of genotoxicity. This highlights that while fluorination can enhance desired biological activities, it can also introduce potential liabilities that must be carefully evaluated during drug development.
Diagram of a Proposed Biological Screening Workflow
Caption: A generalized workflow for the biological evaluation of new chemical entities.
V. Conclusion and Future Directions
This comparative guide highlights the significant, albeit subtle, differences between 6-fluoro- and 8-fluoro-2-methylquinolin-4-ol. The 6-fluoro isomer, with its higher melting point, suggests greater crystalline stability. Its established role as a key precursor for a multitude of successful fluoroquinolone antibiotics underscores the therapeutic importance of fluorination at this position. The 8-fluoro isomer, while less characterized in terms of its biological activity as a parent compound, presents an alternative vector for structural modification that could lead to novel pharmacological profiles.
The lack of direct, side-by-side experimental data for these two isomers represents a clear research gap. Future studies should focus on:
-
Detailed Physicochemical Profiling: Experimental determination of pKa, aqueous solubility, and lipophilicity.
-
Comprehensive Biological Evaluation: Testing both isomers in parallel against a broad panel of microbial strains and cancer cell lines to obtain directly comparable MIC and IC50 values.
-
Crystallographic Analysis: Obtaining single-crystal X-ray structures would provide invaluable insights into their solid-state properties and inform structure-based drug design efforts.[15]
By systematically exploring the properties of these and other positional isomers, the scientific community can continue to unlock the full potential of the quinoline scaffold in the development of next-generation therapeutics.
VI. References
-
Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378–424. [Link]
-
Al-Trawneh, S. A. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Pharmaceuticals, 14(8), 759. [Link]
-
Emmerson, A. M., & Jones, A. M. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1–16. [Link]
-
Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]
-
Supporting Information. (n.d.). [Link]
-
Supporting Information. (n.d.). [Link]
-
Al-Salahi, R., & Marzouk, M. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3291. [Link]
-
Barry, A. L., & Jones, R. N. (1987). Comparative in Vitro Activity of Amifloxacin and Five Other Fluoroquinolone Antimicrobial Agents and Preliminary Criteria for the Disk Susceptibility Test. European Journal of Clinical Microbiology, 6(2), 179–182. [Link]
-
Fung-Tomc, J., Gradelski, E., & Bonner, D. P. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(9), 2544–2548. [Link]
-
Al-Adham, I. S. I., & Al-Shdefat, S. F. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 14. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Journal of Medicinal Chemistry, 57(12), 5039–5054. [Link]
-
El-Sayed, M. A. A., et al. (2021). Structure-activity relationship of fluoroquinolones as anticancer agents. RSC Advances, 11(52), 32883-32906. [Link]
-
Sgorbini, B., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Nishino, T., & Obana, Y. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S1101-1107. [Link]
-
Organic Chemistry Portal. (n.d.). Conrad-Limpach Reaction. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]
-
Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2534. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2 [sigmaaldrich.com]
- 8. ossila.com [ossila.com]
- 9. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Assessing the Impact of 2-Methyl Group Substitution on Target Binding
As a Senior Application Scientist, a recurring theme in drug discovery consultations is the profound, and often unpredictable, impact of seemingly minor structural modifications. Among the most common yet powerful tactics in lead optimization is the introduction of a methyl group. When this small alkyl fragment leads to a dramatic and unexpected leap in potency, it's often dubbed the "Magic Methyl" effect.[1] Statistically, adding a single methyl group can boost potency by 10-fold in about 8% of cases, with a rare 100-fold or greater increase seen in approximately 0.4% of instances.[1][2][3]
However, this effect is far from magical. It is grounded in fundamental physicochemical principles. The strategic placement of a methyl group, particularly at the 2-position of an aromatic ring, can fundamentally alter a compound's interaction with its biological target. This guide provides an in-depth, integrated strategy for researchers to systematically assess and understand the impact of such a modification, moving from computational hypothesis to biophysical validation and finally to cellular confirmation.
The "Why": Physicochemical Drivers of the Methyl Effect
Before designing experiments, it is crucial to understand the mechanistic hypotheses we aim to test. The influence of a 2-methyl group on binding affinity is typically driven by a combination of factors:
-
Hydrophobic Interactions: The primary role of a methyl group is often to engage with a hydrophobic pocket within the target's binding site.[4][5] This interaction can displace energetically unfavorable water molecules, leading to a favorable entropic gain and strengthening the binding affinity.[6][7]
-
Conformational Restriction: A 2-methyl group can exert a powerful steric influence on the ligand's conformation.[8] In molecules with rotatable bonds, such as biaryl systems, an ortho-methyl group can force a torsional twist, pre-organizing the molecule into its "bioactive" conformation—the shape it must adopt to bind effectively.[1][9] This pre-organization reduces the entropic penalty required for the ligand to adopt the correct pose upon binding, thereby increasing affinity.[8][10]
-
Steric Effects and Selectivity: While a methyl group can form productive van der Waals contacts, it can also introduce steric clashes if the binding pocket is too small. This can be leveraged to enhance selectivity. For instance, adding a methyl group might prevent a compound from binding to a closely related off-target that has a slightly smaller binding site, while preserving or enhancing affinity for the intended target.[11]
An Integrated Workflow for Comprehensive Assessment
A robust assessment requires a multi-faceted approach. We advocate for a phased workflow that builds confidence at each step, from initial, low-cost predictions to definitive biological validation.
Caption: A phased workflow for assessing a 2-methyl group's impact.
Phase 1: In Silico Prediction – Generating the Hypothesis
Computational modeling provides a rapid and cost-effective first pass to predict whether a 2-methyl modification is likely to be beneficial and to generate a structural hypothesis for why.
Experimental Protocol 1: Molecular Docking and Free Energy Perturbation (FEP)
-
Preparation: Obtain a high-resolution crystal structure of the target protein in complex with the parent ligand or a close analog. If unavailable, use a homology model, though results should be interpreted with caution. Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing energy.
-
Parent Compound Docking: Dock the parent compound (without the 2-methyl group) into the prepared protein structure to validate the docking protocol. The top-scoring pose should recapitulate the known binding mode.
-
Analog Docking: Dock the 2-methyl analog into the same binding site.
-
Analysis of Poses: Compare the predicted binding poses. Does the methyl group fit into a well-defined hydrophobic pocket? Does it appear to clash with the protein? Does its presence alter the overall binding conformation of the ligand?
-
Free Energy Perturbation (FEP): For a more quantitative prediction, perform FEP calculations. This method simulates the non-physical transformation of the parent compound into the 2-methyl analog within the binding site and in solution, providing a calculated change in the free energy of binding (ΔΔG).[2][12]
-
Hypothesis Formulation: Based on the docking poses and FEP results, formulate a clear hypothesis. For example: "The 2-methyl group is predicted to increase affinity by -2.5 kcal/mol by occupying the hydrophobic sub-pocket formed by residues Leu83, Val91, and Ile152, without inducing significant strain."
| Compound | Docking Score (kcal/mol) | Predicted ΔΔG (FEP) | Structural Hypothesis |
| Parent Compound | -9.5 | N/A | Binds in the primary pocket. |
| 2-Methyl Analog | -10.8 | -1.3 kcal/mol | Methyl group occupies a vacant hydrophobic pocket. |
Phase 2: In Vitro Biophysical Validation – Measuring the Interaction
Once a computational hypothesis is in hand, the next step is to measure the direct binding of the compounds to the purified target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards, providing complementary and essential data.[13][14]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16] This allows us to understand how the 2-methyl group affects affinity, whether through improved enthalpy (stronger bonds, van der Waals contacts) or entropy (hydrophobic effect, conformational changes).[17]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 10. Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Fungicidal Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities.[1][2] In the realm of mycology, quinoline derivatives have emerged as a promising class of fungicides, exhibiting potent activity against a wide spectrum of fungal pathogens affecting both agriculture and human health.[3][4][5] This guide provides a comprehensive comparison of the fungicidal properties of various quinoline derivatives, supported by experimental data and detailed protocols to assist researchers in this dynamic field.
The Rise of Quinoline-Based Fungicides
The need for novel antifungal agents is more critical than ever, driven by the increasing incidence of invasive fungal infections and the emergence of drug-resistant strains.[2][6] Quinoline derivatives offer a versatile structural template for the design of new fungicides with potentially novel mechanisms of action.[3][7] Their broad-spectrum bioactivity has made them a focal point in the quest for more effective and safer antifungal therapies.[1]
Mechanisms of Fungicidal Action: A Multifaceted Attack
The fungicidal efficacy of quinoline derivatives stems from their ability to disrupt essential cellular processes in fungi. While the precise mechanisms can vary depending on the specific substitutions on the quinoline ring, several key modes of action have been elucidated.
Preliminary studies on novel quinoline derivatives have revealed that their antifungal activity can be attributed to several factors. These include causing alterations in the permeability of the cell membrane, the buildup of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the effective suppression of both the germination and creation of Sclerotinia sclerotiorum sclerotia.[8][9] Another study pointed to a similar mechanism where a lead compound was found to cause abnormal morphology of cell membranes, an increase in membrane permeability, and the release of cellular contents.[10]
Some quinoline derivatives are also believed to inhibit lanosterol 14α-demethylase (LDM), an important enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] This inhibition disrupts the integrity of the cell membrane, leading to fungal cell death.
Caption: Proposed mechanisms of fungicidal action of quinoline derivatives.
Comparative Fungicidal Activity: In Vitro Data
The in vitro antifungal activity of quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). These values represent the lowest concentration of the compound required to inhibit the visible growth of a fungal strain. The following table summarizes the fungicidal activity of selected quinoline derivatives against various fungal pathogens.
| Compound ID | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Compound 5 | Dermatophytes (mean) | 19.14 (GM) | - | [5] |
| Compound 2 | Candida spp. (mean) | 50 (GM) | - | [5] |
| Compound 3 | Candida spp. (mean) | 47.19 (GM) | - | [5] |
| 3f-4 | Sclerotinia sclerotiorum | - | 0.41 | [8] |
| 3f-28 | Sclerotinia sclerotiorum | - | 0.55 | [8] |
| Ac12 | Sclerotinia sclerotiorum | - | 0.52 | [10] |
| Ac12 | Botrytis cinerea | - | 0.50 | [10] |
| Quinofumelin | Fusarium graminearum | - | 0.019 (mycelial growth) | [12] |
| Quinofumelin | Fusarium graminearum | - | 0.087 (spore germination) | [12] |
| Hybrid 7c-d | Cryptococcus neoformans | 15.6 | - | [13] |
| Hybrid 7b | Staphylococcus aureus | 2 | - | [13] |
| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | - | [13] |
| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | - | [13] |
GM: Geometric Mean
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
Standardized methods are crucial for the reliable evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for antifungal susceptibility testing.[14] The broth microdilution method is a commonly used technique.[15][16]
Protocol: Broth Microdilution Assay for Yeasts
This protocol is adapted from the CLSI M27 guidelines for determining the MIC of antifungal agents against yeast species.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound (quinoline derivative)
-
Positive control antifungal (e.g., fluconazole)
-
Yeast inoculum (e.g., Candida albicans)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[17]
-
-
Drug Dilution:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted yeast inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[17] This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
In Vivo Efficacy: From the Lab to Preclinical Models
While in vitro data is essential for initial screening, in vivo studies are critical to evaluate the therapeutic potential of a compound.[18] Animal models, such as mice, are commonly used to assess the efficacy of antifungal agents in a living system.[19]
Standard Mouse Model for Systemic Fungal Infection
A common model involves inducing a systemic infection in mice to test the efficacy of a drug.[19]
Procedure Outline:
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans, Cryptococcus neoformans, or Aspergillus fumigatus).[19]
-
Treatment: At a specified time post-infection, treatment with the quinoline derivative is initiated. The drug can be administered through various routes, such as oral gavage or intraperitoneal injection.
-
Evaluation: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys, spleen, lungs) at the end of the study.[18][19]
The selection of the animal model and the specific parameters of the study will depend on the fungal pathogen and the intended clinical application of the antifungal agent.
Structure-Activity Relationship (SAR): Designing Potent Fungicides
The fungicidal activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antifungal agents.
For instance, studies have shown that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus can lead to selective antifungal action against different fungal species.[5] The introduction of certain functional groups, such as halogens or trifluoromethyl groups, has been shown to enhance antifungal activity.[10][20] The lipophilicity of the molecule also plays a significant role, with optimal activity often observed within a specific range of log P values.[21]
Caption: Key positions on the quinoline ring influencing fungicidal activity.
Future Directions and Conclusion
Quinoline derivatives represent a highly promising class of antifungal agents with the potential to address the growing challenge of fungal infections. Their diverse mechanisms of action and the tunability of their chemical structures offer exciting opportunities for the development of new and effective fungicides.[2][6]
This guide has provided a comparative overview of the fungicidal properties of various quinoline derivatives, supported by experimental data and standardized protocols. By understanding the structure-activity relationships and employing robust testing methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold. The ongoing exploration of novel quinoline-based compounds is a critical endeavor in the global fight against fungal diseases.
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
- Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]
- Wang, M., Li, Y., Zhang, Y., Li, P., Wang, J., & Fan, Z. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 67(41), 11340–11353. [Link]
- Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medicina (Buenos Aires), 61(2), 195-204. [Link]
- Li, Y., Wang, M., Zhang, Y., Li, P., Wang, J., & Fan, Z. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12439–12450. [Link]
- Bawa, S., & Kumar, S. (2014). Selected quinoline derivatives with antifungal activity.
- de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. C. A., Pitta, I. R., & de Souza, G. V. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SN Applied Sciences, 2(8), 1-9. [Link]
- Kaur, M., & Singh, M. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000219. [Link]
- Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960–1973. [Link]
- Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 57. [Link]
- Singh, A., Sharma, P. K., & Kumar, N. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4395. [Link]
- Thevissen, K., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Science OA, 4(9), FSO321. [Link]
- Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674. [Link]
- Saxena, R., et al. (2025). Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. ACS Fall 2025. [Link]
- Acme Organics. (n.d.). Agrochemical Applications of Quinoline (CAS 91-22-5): Enhancing Crop Protection. [Link]
- Van Dijck, P., Sjollema, J., Cammue, B. P. A., & Thevissen, K. (2018). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments.
- Richardson, K., Cooper, K., & Marriott, M. S. (1987). A multi-infection model for antifungal screening in vivo. The Journal of antibiotics, 40(5), 698–704. [Link]
- Wang, M., Li, Y., Zhang, Y., Li, P., Wang, J., & Fan, Z. (2019). Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Semantic Scholar. [Link]
- Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-Based Antifungals.
- Acar, Ç., & Göktaş, O. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1159–1174. [Link]
- Li, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429. [Link]
- Oreate AI. (2025). New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine.
- Benito-Mateo, R., & Capilla, J. (2018). In vitro antifungal susceptibility testing.
- de Oliveira, A. C., & de Castro, R. D. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56282. [Link]
- Ates-Alagoz, Z., & Yildiz, S. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886. [Link]
- Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-Based Antifungals. Bentham Science Publishers. [Link]
- Chen, Y., et al. (2020). Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. Toxins, 12(1), 48. [Link]
- Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-Based Antifungals. Ingenta Connect. [Link]
- Jampilek, J., & Kralova, K. (2015). Antifungal properties of new series of quinoline derivatives.
- Musiol, R. (2012). Quinoline based antifungals. science24.com. [Link]
- de Souza, T. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science24.com [science24.com]
- 8. Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis | MDPI [mdpi.com]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ingentaconnect.com [ingentaconnect.com]
A Comparative Guide to Structural Validation of Quinoline Analogs: X-ray Crystallography and Its Alternatives
Introduction: The Criticality of Unambiguous Structural Validation in Quinoline Drug Development
Quinoline and its analogs represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules is intrinsically linked to their pharmacological efficacy and safety profile. Even subtle variations in stereochemistry or the presence of unexpected substituents can dramatically alter a compound's interaction with its biological target, potentially leading to reduced efficacy or unforeseen toxicity. Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a fundamental prerequisite for advancing quinoline-based drug candidates through the development pipeline.
This guide provides an in-depth comparison of X-ray crystallography, the gold standard for solid-state structural determination, with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles, experimental workflows, and data interpretation of each method, supported by experimental data and protocols. Furthermore, we will explore the synergistic role of computational chemistry in complementing experimental findings. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for selecting the most appropriate analytical strategy for the structural validation of novel quinoline analogs.
X-ray Crystallography: The Definitive Method for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For quinoline analogs, SCXRD provides irrefutable evidence of the molecular structure, including the absolute configuration of chiral centers, which is of paramount importance in drug development.
The Causality Behind Experimental Choices in X-ray Crystallography
The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. The choice of crystallization technique is therefore a crucial experimental decision. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation will likely lead to an amorphous solid or poorly ordered microcrystals unsuitable for diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Quinoline Analog
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of the quinoline analog, typically 0.1-0.3 mm in each dimension.
-
Methods:
-
Slow Evaporation: Dissolve the purified quinoline analog in a suitable solvent or solvent mixture in which it is moderately soluble.[2] Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator or freezer.
-
2. Crystal Mounting:
-
Objective: To mount a suitable crystal on the goniometer of the diffractometer.
-
Procedure:
-
Select a crystal with sharp edges and no visible defects under a microscope.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Mount the crystal on a cryo-loop, which is then attached to the goniometer head.
-
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source).
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[1]
-
4. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, and a molecular model is built to fit the density.
-
The model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
} caption: "Workflow for X-ray Crystallography"
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information. For instance, obtaining suitable crystals can be a significant bottleneck, and the determined structure represents a static state in a crystal lattice, which may not fully represent the molecule's conformation in solution. Therefore, a multi-technique approach is often necessary for a comprehensive structural validation.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid (ssNMR) | Gas (ionized) |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | Connectivity, 3D structure in solution, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | µg to mg | mg range | ng to µg |
| Analysis Time | Hours to days (including crystal growth) | Minutes to hours | Minutes |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Nominal to high resolution |
| Key Advantage | Unambiguous 3D structure determination | Provides information on structure in solution and dynamics | High sensitivity and molecular weight determination |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules, less precise for 3D structure than XRD | Provides limited information on 3D structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For quinoline analogs, 1D NMR (¹H and ¹³C) confirms the presence of expected functional groups and the overall carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish through-bond connectivities, allowing for the complete assignment of the molecular structure.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified quinoline analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bonds) proton-carbon correlations, which are crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the 3D structure and stereochemistry in solution.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; edge [color="#34A853"];
} caption: "Workflow for NMR Spectroscopy"
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the structural validation of quinoline analogs, high-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule, confirming the expected molecular formula. Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular structure or class of compounds.
1. Sample Preparation:
-
Prepare a dilute solution of the quinoline analog in a suitable solvent (e.g., acetonitrile/water).
2. Liquid Chromatography (LC) Separation:
-
Inject the sample onto an LC column (e.g., C18) to separate the analyte from any impurities.
3. Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used for quinoline analogs.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; edge [color="#34A853"];
} caption: "Workflow for Mass Spectrometry"
The Synergy of Computational Chemistry with Experimental Data
Computational chemistry provides a powerful in silico framework to complement and rationalize experimental findings.[5][6] Density functional theory (DFT) calculations can be used to predict the geometric parameters (bond lengths, bond angles) and spectroscopic properties (NMR chemical shifts, vibrational frequencies) of a proposed structure. By comparing these calculated values with the experimental data obtained from X-ray crystallography and NMR, researchers can gain a higher level of confidence in their structural assignment. Molecular modeling and docking studies can further be used to predict the binding mode of a quinoline analog with its biological target, providing valuable insights for structure-activity relationship (SAR) studies and the design of more potent analogs.[7][8]
Conclusion: An Integrated Approach for Confident Structural Validation
The unambiguous structural validation of quinoline analogs is a critical step in the drug discovery and development process. While single-crystal X-ray diffraction remains the gold standard for providing definitive three-dimensional structural information in the solid state, a comprehensive understanding of a molecule's properties often requires an integrated analytical approach. NMR spectroscopy provides invaluable information about the structure and dynamics in solution, while mass spectrometry offers high-sensitivity molecular weight and fragmentation data. The synergy of these experimental techniques, further supported by computational chemistry, provides a robust and self-validating system for the confident structural characterization of novel quinoline analogs, thereby accelerating their journey from the laboratory to the clinic.
References
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2007). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
- Proxima, T. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 6159-6167.
- Rochester University. (n.d.). How To: Grow X-Ray Quality Crystals.
- Sarotti, A. M. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- ResearchGate. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 6159-6167.
- ResearchGate. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
- kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography.
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography.
- Barril, X., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 75.
- ResearchGate. (2016). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- MDPI. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. How To [chem.rochester.edu]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 6-Fluoro-2-methylquinolin-4-ol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of 6-Fluoro-2-methylquinolin-4-ol, ensuring that your groundbreaking research does not leave a hazardous legacy.
This document is structured to provide immediate, actionable intelligence for the laboratory environment. We will delve into the known hazards of this compound, outline the necessary personal protective equipment (PPE), and provide step-by-step instructions for waste segregation, collection, and ultimate disposal. The causality behind each procedural choice will be explained, grounding these practices in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
This compound, a halogenated quinoline derivative, is classified with the following hazards:
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1][2]
Given its classification as a halogenated organic compound and its potential use in drug development, it is prudent to handle it with the same precautions as other potentially cytotoxic or biologically active compounds.[3][4][5] Therefore, it must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[6][7]
Core Principles of Disposal
The fundamental objective when disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[6] This is achieved through a multi-step process that begins with proper segregation at the point of generation and culminates in disposal by a licensed hazardous waste facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.[6][8]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166[6] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374[6] |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[7] For spills or significant aerosol generation, a NIOSH-approved respirator may be necessary.[7] | --- |
Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable steps for the proper disposal of this compound in a laboratory setting.
Part 1: Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous reactions and ensure compliant disposal.[6][9]
For Solid Waste (Pure Compound, Contaminated Labware):
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound.[6] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[9]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Handle with Caution").[10]
-
Collection: Carefully place all solid waste, including contaminated gloves, weigh boats, and pipette tips, directly into the designated container.[6] Avoid generating dust.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][11]
For Liquid Waste (Solutions containing this compound):
-
Designate a Waste Container: Use a dedicated, leak-proof container for halogenated organic liquid waste.[12][13][14] The container must be compatible with the solvents used.
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the names of all other solvent components with their approximate percentages.[13]
-
Collection: Pour liquid waste carefully into the container, avoiding splashes. A funnel may be used.
-
Storage: Keep the liquid hazardous waste container securely capped at all times, except when adding waste.[9][12] Store it in a designated SAA, away from incompatible materials like acids and bases.[9][14]
Part 2: Handling Spills
Accidental spills must be handled promptly and safely.[5]
For Small Spills (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: See the PPE table above.
-
Contain the Spill: Use absorbent pads or other inert material to contain the spill.[12]
-
Clean-up: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[1] For liquid spills, absorb the material with inert pads and place the contaminated pads in the solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Document the spill and clean-up procedure according to your institution's policies.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or emergency response system and notify your institution's environmental health and safety (EHS) office.[12]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
Part 3: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of your full and properly labeled hazardous waste containers.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
-
Incineration: The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[7] This process ensures the complete destruction of the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide for the disposal of this compound, you are not only ensuring compliance with regulatory standards but are also fostering a culture of safety that protects yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2024, April 3). SAFETY DATA SHEET: 6-Fluoro-4-hydroxy-2-methylquinoline.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline.
- Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97.
- Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- Carl ROTH. (2023, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Wisconsin State Legislature. (2017, January 10). Section 15.08. Cytotoxic drugs.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97.
- ChemicalBook. (2023, July 14). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE.
- Wikipedia. (n.d.). Quinoline.
- ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE.
- ECHEMI. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline SDS, 18529-01-6 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- ChemicalBook. (2023, July 19). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE - Safety Data Sheet.
Sources
- 1. fishersci.at [fishersci.at]
- 2. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [amp.chemicalbook.com]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www3.paho.org [www3.paho.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Comprehensive Guide to the Safe Handling of 6-Fluoro-2-methylquinolin-4-ol for Laboratory Professionals
As researchers and scientists at the forefront of drug discovery and development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 6-Fluoro-2-methylquinolin-4-ol, a key building block in medicinal chemistry.[1] While comprehensive toxicological data for this specific compound is limited, its structural classification as a fluorinated quinoline derivative necessitates careful management based on established principles for handling halogenated organic compounds and quinolines, which are known for their biological activity and potential toxicity.[2]
This document moves beyond a simple checklist, offering a framework for integrating safety into your experimental workflow. The procedures outlined below are designed to be a self-validating system, ensuring that each step, from preparation to disposal, is executed with the highest degree of safety and scientific integrity.
Hazard Assessment and Immediate Safety Precautions
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Immediate action in case of exposure is critical. The following first aid measures should be readily available and understood by all personnel handling the compound:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms appear.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[4]
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation | - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Safety glasses with side shields |
| Weighing & Transfer of Solids | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential. |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Shoes and socks |
Note: The selection of appropriate PPE should always be guided by a site-specific risk assessment.
Operational Plan: A Step-by-Step Approach to Safety
A clear and concise operational plan is paramount to minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.
Pre-Experiment Preparation
-
Information Review: All personnel must review the available safety information and this guide before handling the compound.
-
Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[5]
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials (such as vermiculite or sand), and waste disposal bags is readily accessible.[2]
Handling Procedures
-
Personal Hygiene: Avoid direct contact with the compound. Do not eat, drink, or smoke in the designated handling area.[5]
-
Weighing and Transfer: All weighing and transfer of the solid compound should be conducted within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5] This compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of down the drain.[5] |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse with a suitable solvent (collecting the rinsate as hazardous waste).- Dispose of as solid hazardous waste.[5] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated, sealed hazardous waste bag.- Dispose of as solid hazardous waste.[5] |
Workflow for Safe Handling and Disposal
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. (n.d.). Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
- Benchchem. (n.d.). Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals.
- Fisher Scientific. (2024, April 3). Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
